molecular formula C14H33NO5S B1606115 Monoethanolamine lauryl sulfate CAS No. 4722-98-9

Monoethanolamine lauryl sulfate

Cat. No.: B1606115
CAS No.: 4722-98-9
M. Wt: 327.48 g/mol
InChI Key: QVBODZPPYSSMEL-UHFFFAOYSA-N
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Description

Monoethanolamine lauryl sulfate is a useful research compound. Its molecular formula is C14H33NO5S and its molecular weight is 327.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4722-98-9

Molecular Formula

C14H33NO5S

Molecular Weight

327.48 g/mol

IUPAC Name

dodecyl sulfate;2-hydroxyethylazanium

InChI

InChI=1S/C12H26O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;3-1-2-4/h2-12H2,1H3,(H,13,14,15);4H,1-3H2

InChI Key

QVBODZPPYSSMEL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].C(CO)[NH3+]

Other CAS No.

4722-98-9

physical_description

Liquid

Pictograms

Corrosive; Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Monoethanolamine Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of monoethanolamine lauryl sulfate (B86663) (MEA-LS), an anionic surfactant of significant interest in various industrial and pharmaceutical applications. This document details the underlying chemical principles, experimental protocols, and analytical methodologies required for the production of high-purity MEA-LS.

Introduction

Monoethanolamine lauryl sulfate (CAS No. 4722-98-9) is an organic salt formed from the reaction of lauryl sulfuric acid with monoethanolamine (MEA).[1][2] Its amphiphilic nature, possessing both a hydrophobic lauryl chain and a hydrophilic sulfate-amine head group, makes it an effective surfactant. MEA-LS is valued for its excellent foaming, emulsifying, and cleansing properties and is utilized in a variety of formulations, including personal care products and industrial detergents.[3] The synthesis of high-purity MEA-LS is critical for its performance and safety in these applications, necessitating well-defined synthesis and purification protocols.

Synthesis of this compound

The synthesis of MEA-LS is a two-step process involving the sulfation of lauryl alcohol followed by the neutralization of the resulting lauryl sulfuric acid with monoethanolamine.

Step 1: Sulfation of Lauryl Alcohol

The initial step involves the reaction of lauryl alcohol (1-dodecanol) with a strong sulfonating agent to form lauryl sulfuric acid. The two most common industrial sulfonating agents for this process are sulfur trioxide (SO₃) and chlorosulfonic acid (HSO₃Cl).[1]

Sulfur trioxide is a highly reactive and efficient sulfonating agent. The reaction is typically carried out in a continuous falling film reactor to manage the highly exothermic nature of the reaction and prevent charring.

  • Reaction: C₁₂H₂₅OH + SO₃ → C₁₂H₂₅OSO₃H

Experimental Protocol:

  • Reactant Preparation: Molten lauryl alcohol is preheated to approximately 40°C. Gaseous sulfur trioxide is diluted with dry air or nitrogen to a concentration of 3-5% (v/v).

  • Reaction: The lauryl alcohol and diluted sulfur trioxide gas are co-currently fed into a falling film reactor. The reactor walls are maintained at a controlled temperature, typically between 35°C and 45°C, to dissipate the heat of reaction.

  • Aging: The resulting lauryl sulfuric acid is typically aged for a short period (10-15 minutes) at a controlled temperature to ensure complete reaction.

  • Separation: The liquid lauryl sulfuric acid is separated from the gas stream in a cyclone separator.

Chlorosulfonic acid is another effective sulfonating agent, often used in laboratory-scale syntheses. A key consideration is the production of hydrogen chloride (HCl) gas as a byproduct.

  • Reaction: C₁₂H₂₅OH + HSO₃Cl → C₁₂H₂₅OSO₃H + HCl

Experimental Protocol:

  • Reactant Preparation: Lauryl alcohol is placed in a reaction vessel equipped with a stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl. The alcohol is typically cooled to 5-10°C.

  • Reaction: Chlorosulfonic acid is added dropwise to the stirred lauryl alcohol at a rate that maintains the reaction temperature below 30°C. The molar ratio of lauryl alcohol to chlorosulfonic acid is typically 1:1.05.

  • Digestion: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 25-30°C to ensure the reaction goes to completion.

  • Degassing: The reaction mixture is sparged with dry air or nitrogen to remove residual HCl.

Step 2: Neutralization with Monoethanolamine

The lauryl sulfuric acid produced in the first step is highly acidic and unstable, requiring immediate neutralization with monoethanolamine to form the stable MEA-LS salt.

  • Reaction: C₁₂H₂₅OSO₃H + H₂NCH₂CH₂OH → [H₃N⁺CH₂CH₂OH][C₁₂H₂₅OSO₃⁻]

Experimental Protocol:

  • Reactant Preparation: An aqueous solution of monoethanolamine (typically 30-50 wt%) is prepared and cooled to 10-15°C in a neutralization vessel.

  • Neutralization: The crude lauryl sulfuric acid is slowly added to the stirred monoethanolamine solution. The temperature of the mixture should be carefully controlled and maintained below 50°C to prevent hydrolysis of the product.

  • pH Adjustment: The pH of the resulting solution is adjusted to a range of 6.5-7.5 by the addition of either more lauryl sulfuric acid or monoethanolamine as needed.

  • Final Product: The final product is an aqueous solution of this compound.

// Reactants LaurylAlcohol [label="Lauryl Alcohol\n(C₁₂H₂₅OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SulfonatingAgent [label="Sulfonating Agent\n(SO₃ or HSO₃Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEA [label="Monoethanolamine\n(H₂NCH₂CH₂OH)", fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates and Products LaurylSulfuricAcid [label="Lauryl Sulfuric Acid\n(C₁₂H₂₅OSO₃H)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEALS [label="this compound\n([H₃N⁺CH₂CH₂OH][C₁₂H₂₅OSO₃⁻])", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LaurylAlcohol -> Sulfation [arrowhead=none]; SulfonatingAgent -> Sulfation; Sulfation -> LaurylSulfuricAcid [label=" Sulfation\n(Step 1) "]; LaurylSulfuricAcid -> Neutralization [arrowhead=none]; MEA -> Neutralization; Neutralization -> MEALS [label=" Neutralization\n(Step 2) "];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LaurylAlcoholPrep [label="Prepare Lauryl Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SulfonatingAgentPrep [label="Prepare Sulfonating Agent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfation [label="Sulfation Reaction", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degassing [label="Degassing (if using HSO₃Cl)", fillcolor="#FBBC05", fontcolor="#202124"]; NeutralizationPrep [label="Prepare Monoethanolamine Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization Reaction", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; pH_Adjust [label="pH Adjustment", fillcolor="#FBBC05", fontcolor="#202124"]; CrudeProduct [label="Crude MEA-LS Solution", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End of Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> LaurylAlcoholPrep; Start -> SulfonatingAgentPrep; LaurylAlcoholPrep -> Sulfation; SulfonatingAgentPrep -> Sulfation; Sulfation -> Degassing; Degassing -> Neutralization; NeutralizationPrep -> Neutralization; Sulfation -> Neutralization [style=dashed, label=" if using SO₃ "]; Neutralization -> pH_Adjust; pH_Adjust -> CrudeProduct; CrudeProduct -> End; }

Caption: Synthesis pathway of MEA-LS.

Purification of this compound

The crude MEA-LS solution contains several impurities that need to be removed to achieve the desired purity for specific applications. The primary impurities include unreacted lauryl alcohol, inorganic salts (e.g., monoethanolamine hydrochloride if chlorosulfonic acid is used), and unreacted monoethanolamine.

Purification Techniques

Several techniques can be employed for the purification of MEA-LS. The choice of method depends on the desired purity level and the scale of production.

Purification TechniquePrinciplePurity AchievedYieldThroughputPrimary Impurities RemovedAdvantagesDisadvantages
Crystallization Difference in solubility of MEA-LS and impurities in a given solvent system at different temperatures.High to Very HighModerate to HighLow to ModerateUnreacted lauryl alcohol, inorganic salts.Can yield very pure product.Can be time-consuming, requires careful solvent selection.
Solvent Extraction Differential solubility of MEA-LS and impurities between two immiscible liquid phases.Moderate to HighHighHighUnreacted lauryl alcohol.Scalable, can be operated continuously.Use of organic solvents, potential for emulsion formation.
Liquid Chromatography Differential partitioning of components between a stationary and a mobile phase.Very HighLow to ModerateLowAll types of impurities.High resolution and purity.Not suitable for large-scale production, costly.
Experimental Protocols for Purification
  • Solvent Selection: A suitable solvent system is chosen where MEA-LS has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at lower temperatures. A mixture of ethanol (B145695) and water is often effective.

  • Dissolution: The crude MEA-LS solution is concentrated by evaporation of water. The selected solvent is then added to the concentrated crude product and heated until all the solid dissolves.

  • Cooling: The solution is slowly cooled to induce crystallization of the pure MEA-LS. The cooling rate is controlled to obtain crystals of a desired size and purity.

  • Filtration: The crystallized MEA-LS is separated from the mother liquor by filtration.

  • Washing: The crystals are washed with a small amount of cold solvent to remove any adhering impurities.

  • Drying: The purified MEA-LS crystals are dried under vacuum to remove residual solvent.

  • Solvent Selection: An organic solvent that is immiscible with water and in which unreacted lauryl alcohol is highly soluble, while MEA-LS is insoluble, is chosen. Common choices include hexane (B92381) or petroleum ether.

  • Extraction: The crude aqueous MEA-LS solution is mixed with the selected organic solvent in a separatory funnel. The mixture is shaken vigorously and then allowed to separate into two phases.

  • Phase Separation: The aqueous phase containing the purified MEA-LS is collected.

  • Repetition: The extraction process is typically repeated several times with fresh organic solvent to ensure complete removal of the unreacted lauryl alcohol.

  • Solvent Removal: Any residual organic solvent in the aqueous phase is removed by evaporation.

// Nodes Start [label="Crude MEA-LS Solution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Choose Purification Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Crystallization [label="Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventExtraction [label="Solvent Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatography [label="Liquid Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Filtration & Washing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Drying", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhaseSeparation [label="Phase Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SolventRemoval [label="Solvent Removal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FractionCollection [label="Fraction Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureProduct [label="Purified MEA-LS", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End of Purification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Decision; Decision -> Crystallization [label=" High Purity "]; Decision -> SolventExtraction [label=" Scalability "]; Decision -> Chromatography [label=" Very High Purity (Lab Scale) "]; Crystallization -> Filtration; Filtration -> Drying; Drying -> PureProduct; SolventExtraction -> PhaseSeparation; PhaseSeparation -> SolventRemoval; SolventRemoval -> PureProduct; Chromatography -> FractionCollection; FractionCollection -> PureProduct; PureProduct -> End; }

Caption: General workflow for the purification of MEA-LS.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the purity and performance of the final MEA-LS product. Various analytical techniques are employed to quantify the active ingredient and identify and quantify impurities.

ParameterAnalytical MethodPrinciple
Active Matter Content Two-phase TitrationTitration of the anionic surfactant with a standard cationic surfactant (e.g., Hyamine® 1622) in the presence of a mixed indicator.
Unreacted Lauryl Alcohol Gas Chromatography (GC)Separation and quantification of volatile lauryl alcohol from the non-volatile MEA-LS.
Unreacted Monoethanolamine High-Performance Liquid Chromatography (HPLC) with derivatizationDerivatization of the primary amine group of MEA with a UV-active reagent (e.g., Marfey's reagent) followed by HPLC-UV detection.[4][5]
Inorganic Salts (e.g., Chloride) Ion Chromatography (IC) or Potentiometric TitrationSeparation and quantification of inorganic anions.
pH pH meterDirect measurement of the pH of an aqueous solution of MEA-LS.
Color Spectrophotometry (APHA color scale)Measurement of the absorbance of the solution at specific wavelengths.

HPLC Method for Unreacted Monoethanolamine (Example):

  • Derivatization: A sample of MEA-LS is reacted with an excess of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in a buffered solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and a buffered aqueous solution.

    • Detection: UV detector at 340 nm.

  • Quantification: The concentration of the derivatized MEA is determined by comparing its peak area to a calibration curve prepared with known concentrations of MEA standards.[4][5]

Conclusion

The synthesis and purification of this compound are well-established processes that can be tailored to achieve desired purity levels for various applications. Careful control of reaction conditions during sulfation and neutralization is crucial to maximize yield and minimize the formation of byproducts. Subsequent purification, primarily through crystallization or solvent extraction, is necessary to remove unreacted starting materials and inorganic salts. A robust analytical quality control program is essential to ensure the final product meets the required specifications for its intended use. This guide provides a foundational understanding and practical protocols for researchers and professionals involved in the development and production of MEA-LS.

References

The Amphiphilic Architect: A Technical Guide to the Surfactant Mechanism of Monoethanolamine Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of monoethanolamine lauryl sulfate (B86663) (MEA-LS) as a surfactant. By exploring its molecular structure, physicochemical properties, and interactions at interfaces, this document provides a comprehensive resource for professionals in research and development. This guide integrates quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a thorough understanding of this widely used anionic surfactant.

Core Mechanism of Action: An Amphiphilic Balancing Act

Monoethanolamine lauryl sulfate (CAS: 4722-98-9) is an anionic surfactant valued for its cleansing, foaming, and emulsifying properties.[1] Its efficacy stems from its amphiphilic molecular structure, which comprises two distinct moieties with opposing affinities for polar and non-polar environments.

  • The Hydrophobic Tail: A 12-carbon alkyl chain (lauryl group) derived from lauryl alcohol. This non-polar tail is repelled by water and readily interacts with oils, greases, and other non-polar substances.

  • The Hydrophilic Head: A sulfate group neutralized with monoethanolamine. This polar head group is readily soluble in water and other polar solvents.

This dual nature drives the primary mechanisms of surfactant action:

1.1. Reduction of Surface and Interfacial Tension: In an aqueous environment, MEA-LS molecules preferentially migrate to the air-water or oil-water interface. The hydrophobic tails orient themselves away from the water, while the hydrophilic heads remain in the aqueous phase. This molecular arrangement disrupts the cohesive forces between water molecules at the surface, leading to a significant reduction in surface tension. Similarly, at an oil-water interface, the surfactant positions itself between the two phases, lowering the interfacial tension and facilitating the mixing of these otherwise immiscible liquids.[1] MEA-lauryl sulfate can reduce interfacial tension to approximately 30 mN/m.

1.2. Micelle Formation: As the concentration of MEA-LS in a solution increases, the interfaces become saturated with surfactant molecules. Above a specific concentration, known as the Critical Micelle Concentration (CMC) , the surfactant monomers begin to self-assemble into spherical structures called micelles. In these aggregates, the hydrophobic tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic heads form the outer corona, interacting with the surrounding water molecules. This micellization process is crucial for the detergent and solubilizing effects of the surfactant, as the hydrophobic cores of the micelles can encapsulate and lift away oily and greasy soils. The CMC for this compound is reported to be in the range of 0.08–0.12 mmol/L.

1.3. Emulsification and Foaming: The ability of MEA-LS to reduce interfacial tension allows it to act as an effective emulsifier, stabilizing dispersions of oil in water (or vice versa). The surfactant molecules form a protective layer around the dispersed droplets, preventing them from coalescing. Furthermore, by reducing the surface tension of water, MEA-LS facilitates the formation of a stable foam. The surfactant molecules arrange at the air-water interface of the foam bubbles, providing structural integrity and slowing the drainage of liquid from the foam lamellae.

Quantitative Data Presentation

Due to the limited availability of comprehensive public data specifically for this compound, the following tables present the available data for MEA-LS and illustrative data for a closely related and extensively studied anionic surfactant, Sodium Lauryl Sulfate (SLS). This data is intended to demonstrate the typical behavior of lauryl sulfate surfactants.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 4722-98-9
Molecular Formula C₁₄H₃₃NO₅S
Molecular Weight 327.48 g/mol
Critical Micelle Concentration (CMC) 0.08–0.12 mmol/L
Interfacial Tension ~30 mN/m
Appearance Clear liquid
pH (of a solution) 3.0 - 4.0

Table 2: Illustrative Surface Tension of Sodium Lauryl Sulfate (SLS) in Aqueous Solution at 25°C

This data is representative of a typical anionic surfactant and is provided for illustrative purposes.

Concentration (mmol/L)Surface Tension (mN/m)
0.168.5
0.562.1
1.055.3
2.048.7
4.042.0
6.038.2
8.0 (approx. CMC)36.5
10.036.4
12.036.3

Table 3: Illustrative Foam Stability of Sodium Lauryl Sulfate (SLS) by Ross-Miles Method

This data is representative and intended to illustrate the typical foam generation and decay for an anionic surfactant.

Time (minutes)Foam Height (mm)
0155
1148
3140
5135

Experimental Protocols

The characterization of a surfactant's mechanism of action relies on a suite of standardized experimental techniques. Below are detailed methodologies for key experiments.

3.1. Determination of Critical Micelle Concentration (CMC)

Tensiometry (Wilhelmy Plate Method)

Principle: This method measures the surface tension of a surfactant solution as a function of its concentration. A sharp break in the plot of surface tension versus the logarithm of concentration indicates the CMC.

Methodology:

  • Preparation of Solutions: A stock solution of MEA-LS is prepared in deionized water. A series of dilutions are then made to cover a concentration range both below and above the expected CMC.

  • Instrumentation: A tensiometer equipped with a Wilhelmy plate is used. The plate, typically made of platinum, is cleaned thoroughly with a suitable solvent and flamed to remove organic residues.

  • Measurement:

    • The sample vessel is filled with the surfactant solution of the lowest concentration and placed on the instrument's stage.

    • The Wilhelmy plate is immersed in the solution.

    • The force exerted on the plate due to surface tension is measured by the instrument's microbalance.

    • The surface tension is calculated from this force.

    • The measurement is repeated for each concentration, moving from the lowest to the highest.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the curve.

Conductometry

Principle: This method is suitable for ionic surfactants like MEA-LS. The conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility than the individual ions. The break in the conductivity versus concentration plot corresponds to the CMC.

Methodology:

  • Preparation of Solutions: A series of MEA-LS solutions of varying concentrations are prepared in deionized water.

  • Instrumentation: A conductivity meter with a calibrated conductivity cell is used. The temperature of the solutions should be kept constant using a water bath.

  • Measurement:

    • The conductivity cell is rinsed with and then filled with the surfactant solution of the lowest concentration.

    • The conductivity of the solution is measured.

    • The process is repeated for each concentration, progressing from the lowest to the highest.

  • Data Analysis: The conductivity is plotted against the surfactant concentration. The CMC is identified as the concentration at the point of intersection of the two lines with different slopes.

3.2. Evaluation of Foam Stability (Ross-Miles Method - ASTM D1173)

Principle: This standardized method assesses the initial foam height and the stability of the foam over time.

Methodology:

  • Apparatus: A specified glass column with a reservoir and a receiving vessel is used. The dimensions and orifice size are standardized.

  • Procedure:

    • A specific volume of the MEA-LS solution at a defined concentration and temperature is placed in the receiving vessel.

    • Another volume of the same solution is placed in the reservoir.

    • The solution from the reservoir is allowed to fall through the orifice into the receiving vessel, generating foam.

    • The initial height of the foam column is measured immediately after all the solution has run out of the reservoir.

    • The foam height is then recorded at specific time intervals (e.g., 1, 3, and 5 minutes) to assess its stability.

Mandatory Visualizations

Molecular Mechanism of Surfactant Action

SurfactantMechanism water_mol H₂O micelle Micelle oil_droplet Oil oil_in_micelle Solubilized Oil micelle->oil_in_micelle surfactant MEA-Lauryl Sulfate (Monomer) surfactant->water_mol Dispersion in Water (Below CMC) surfactant->oil_droplet SurfactantCharacterizationWorkflow start Prepare MEA-LS Stock Solution dilution Create Concentration Series start->dilution tensiometry Tensiometry Measurement (Surface Tension vs. Log[C]) dilution->tensiometry conductometry Conductometry Measurement (Conductivity vs. [C]) dilution->conductometry ross_miles Ross-Miles Foam Test dilution->ross_miles cmc_determination Determine Critical Micelle Concentration (CMC) tensiometry->cmc_determination conductometry->cmc_determination analysis Data Analysis and Reporting cmc_determination->analysis foam_data Measure Initial Foam Height and Stability Over Time ross_miles->foam_data foam_data->analysis SkinInteractionPathway mea_ls MEA-Lauryl Sulfate Application sc Stratum Corneum mea_ls->sc lipid_extraction Removal of Intercellular Lipids sc->lipid_extraction Interaction with lipids protein_denaturation Denaturation of Keratin sc->protein_denaturation Interaction with proteins barrier_disruption Disruption of Skin Barrier Function lipid_extraction->barrier_disruption protein_denaturation->barrier_disruption penetration Increased Permeability barrier_disruption->penetration keratinocytes Interaction with Viable Keratinocytes penetration->keratinocytes cell_stress Cellular Stress and Damage keratinocytes->cell_stress mediator_release Release of Pro-inflammatory Mediators (Cytokines, etc.) cell_stress->mediator_release inflammation Inflammatory Response (Erythema, Edema) mediator_release->inflammation

References

A Technical Guide to the Critical Micelle Concentration of MEA-Lauryl Sulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MEA-Lauryl Sulfate (B86663) and its Critical Micelle Concentration

Monoethanolamine-Lauryl Sulfate (MEA-Lauryl Sulfate) is an anionic surfactant belonging to the alkyl sulfate group. It is the salt formed from the neutralization of lauryl sulfuric acid with monoethanolamine. With its amphiphilic nature—possessing both a hydrophobic lauryl chain and a hydrophilic sulfate-MEA head group—it is widely utilized in personal care and cleaning products for its foaming, emulsifying, and cleansing properties.

The Critical Micelle Concentration (CMC) is a fundamental and critical parameter of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates known as micelles. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the solution's physical properties, such as surface tension, conductivity, and turbidity, exhibit a distinct and abrupt change. Understanding the CMC is crucial for formulation development, as it dictates the concentration at which properties like solubilization, detergency, and emulsification become effective.

Quantitative Data for MEA-Lauryl Sulfate CMC

As of the latest literature review, specific, peer-reviewed quantitative data for the Critical Micelle Concentration of MEA-Lauryl Sulfate in pure aqueous solutions is not prominently documented. The CMC of a surfactant is highly dependent on factors such as temperature, pH, and the presence of electrolytes or other solutes.

To provide context for researchers, the table below includes established CMC values for structurally similar anionic surfactants, Sodium Lauryl Sulfate (SLS) and Ammonium Lauryl Sulfate (ALS). It is anticipated that the CMC of MEA-Lauryl Sulfate would be in a similar range, given the identical hydrophobic lauryl chain. The table is structured to serve as a template for researchers to populate with their own experimentally determined data for MEA-Lauryl Sulfate.

Table 1: Critical Micelle Concentration (CMC) Data for Lauryl Sulfate Surfactants in Aqueous Solution

SurfactantCounter-ionMolar Mass ( g/mol )Temperature (°C)CMC (mol/L)CMC (g/L)Method of DeterminationReference
MEA-Lauryl Sulfate Monoethanolamine~327.48User-definedExperimentalExperimentalUser-definedUser-defined
Sodium Lauryl Sulfate (SLS)Sodium288.38258 x 10⁻³~2.3Tensiometry, Conductometry[1]
Ammonium Lauryl Sulfate (ALS)Ammonium283.4325VariesVariesTensiometry, ConductometryGeneral Literature

Note: The CMC value for SLS is a widely cited value in pure water. The CMC for ALS can vary, but it is generally in the same millimolar range as SLS. Researchers should determine the CMC of MEA-Lauryl Sulfate under their specific experimental conditions.

Experimental Protocols for CMC Determination

The following are detailed methodologies for three common and reliable techniques used to determine the CMC of anionic surfactants like MEA-Lauryl Sulfate.

Surface Tensiometry

This is a direct and classical method that measures the surface tension of surfactant solutions at varying concentrations. The surface tension decreases as surfactant monomers adsorb at the air-water interface. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension plateaus.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of MEA-Lauryl Sulfate in high-purity, deionized water. From this stock, create a series of dilutions to cover a concentration range expected to bracket the CMC (e.g., from 1 x 10⁻⁴ M to 1 x 10⁻² M).

  • Instrument Calibration: Calibrate the tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions, typically with high-purity water.

  • Measurement:

    • Measure the surface tension of each prepared solution, starting from the most dilute to minimize contamination.

    • Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.

    • Allow sufficient time for the surface tension to equilibrate before recording a value, particularly for concentrations near the CMC.

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.

Conductometry

This method is suitable for ionic surfactants like MEA-Lauryl Sulfate. It relies on the change in the electrical conductivity of the solution with surfactant concentration. Below the CMC, conductivity increases linearly with concentration as the surfactant acts as a simple electrolyte. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the free monomers and their counter-ions are partially bound.

Methodology:

  • Preparation of Solutions: Prepare a series of MEA-Lauryl Sulfate solutions in deionized water of known low conductivity, covering a range below and above the expected CMC.

  • Instrument Setup: Place a known volume of deionized water in a thermostatted vessel equipped with a magnetic stirrer and a calibrated conductivity probe.

  • Measurement:

    • Measure the conductivity of the initial water sample.

    • Perform a titration by adding small, precise aliquots of a concentrated MEA-Lauryl Sulfate stock solution into the vessel.

    • Allow the solution to equilibrate and record the conductivity after each addition.

  • Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration. The plot will display two linear segments with different slopes. The CMC is the concentration at the intersection of the two extrapolated linear portions.

Fluorescence Spectroscopy using a Probe

This is a highly sensitive method that uses a fluorescent probe, typically pyrene (B120774), which is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in microenvironment causes a characteristic shift in the pyrene fluorescence emission spectrum.

Methodology:

  • Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 1x10⁻³ M.

  • Sample Preparation:

    • To a series of clean vials, add a small, fixed aliquot of the pyrene stock solution.

    • Completely evaporate the solvent to leave a thin film of pyrene. This step is critical to avoid solvent interference.

    • Add the previously prepared MEA-Lauryl Sulfate solutions of varying concentrations to the vials.

    • Allow the solutions to equilibrate, typically overnight with gentle stirring, to ensure complete dissolution of pyrene and micelle formation.

  • Measurement: Using a fluorometer, record the fluorescence emission spectrum of each sample (typically from 350 to 450 nm) with an excitation wavelength of around 335 nm.

  • Data Analysis: From the emission spectra, determine the intensity ratio of the first vibronic peak (I₁) to the third vibronic peak (I₃). Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. A sigmoidal curve will be obtained, and the CMC is determined from the inflection point of this curve.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols and the fundamental concept of micellization.

G_Micellization cluster_below_cmc Below CMC cluster_above_cmc Above CMC m1 Monomer m2 Monomer micelle Micelle m2->micelle Increasing Concentration m3 Monomer label_below Surfactant molecules exist as individual monomers. label_above Monomers aggregate to form micelles.

Caption: Conceptual diagram of micelle formation in an aqueous solution.

G_CMC_Workflow cluster_methods CMC Determination Method start Start: Define Surfactant (MEA-Lauryl Sulfate) prep_stock Prepare Concentrated Stock Solution start->prep_stock prep_dilutions Create Series of Aqueous Dilutions prep_stock->prep_dilutions tensiometry Surface Tensiometry prep_dilutions->tensiometry conductometry Conductometry prep_dilutions->conductometry fluorescence Fluorescence Spectroscopy prep_dilutions->fluorescence plot Plot Measured Property vs. log(Concentration) tensiometry->plot Measure Surface Tension conductometry->plot Measure Conductivity fluorescence->plot Measure I1/I3 Ratio analyze Identify Breakpoint or Inflection Point in Plot plot->analyze end Result: Critical Micelle Concentration (CMC) analyze->end

Caption: General experimental workflow for determining the CMC of a surfactant.

References

physical and chemical properties of monoethanolamine lauryl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Monoethanolamine Lauryl Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Monoethanolamine Lauryl Sulfate (MEA-Lauryl Sulfate) is an anionic surfactant widely utilized in the cosmetic, personal care, and pharmaceutical industries.[1][2] Its popularity stems from its excellent foaming, emulsifying, and cleansing properties, coupled with a reputation for being milder on the skin compared to other sulfates.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of MEA-Lauryl Sulfate, detailed experimental protocols for their characterization, and visual representations of key processes and mechanisms.

Core Physical and Chemical Properties

The fundamental properties of MEA-Lauryl Sulfate are summarized below. These values are critical for formulation development, quality control, and predicting its behavior in various applications.

General and Physical Properties
PropertyValue/DescriptionSource(s)
Appearance Clear to slightly yellow liquid at room temperature.[1]
Odor Distinctive.[1]
Solubility Good solubility in water; insoluble in oils.[1]
Density Approximately 1.03 g/mL.[1]
Boiling Point ~492.50 °C @ 760.00 mm Hg (estimated).[3]
Flash Point ~485.00 °F (251.60 °C) (estimated).[3]
Chemical and Surfactant Properties
PropertyValue/DescriptionSource(s)
Chemical Name This compound[1][2]
INCI Name MEA-Lauryl Sulfate[1]
CAS Number 4722-98-9[4]
Molecular Formula C₁₄H₃₃NO₅S[2][4]
Molar Mass Approximately 327.48 g/mol .[4]
pH (as supplied) 3.0 to 4.0[1]
Critical Micelle Concentration (CMC) Varies; a key parameter determined experimentally.[5]
logP (o/w) 5.395 (estimated).[3]

Synthesis and Mechanism of Action

Synthesis of this compound

The synthesis of MEA-Lauryl Sulfate is a multi-step process involving the sulfation of lauryl alcohol followed by neutralization with monoethanolamine.[1]

Synthesis_MEA_Lauryl_Sulfate cluster_reactants Raw Materials cluster_process Synthesis Process lauryl_alcohol Lauryl Alcohol sulfation Step 1: Sulfation lauryl_alcohol->sulfation sulfating_agent Sulfating Agent (e.g., Sulfuric Acid) sulfating_agent->sulfation mea Monoethanolamine (MEA) neutralization Step 2: Neutralization mea->neutralization sulfation->neutralization Lauryl Sulfuric Acid purification Step 3: Purification neutralization->purification Crude Product product MEA-Lauryl Sulfate purification->product

Caption: Synthesis workflow for this compound.

Mechanism of Action: Micelle Formation

As a surfactant, MEA-Lauryl Sulfate reduces the surface tension of a liquid.[2] Above a specific concentration, the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form micelles. These structures are crucial for the cleansing and emulsifying actions, as their hydrophobic cores can encapsulate oils and dirt, which can then be washed away.[6]

Caption: The process of micelle formation by surfactants.

Experimental Protocols

Accurate characterization of MEA-Lauryl Sulfate requires standardized experimental procedures. Below are detailed methodologies for determining its key properties.

General Experimental Workflow

The following diagram outlines a typical workflow for the physical and chemical characterization of a surfactant like MEA-Lauryl Sulfate.

Surfactant_Characterization_Workflow cluster_measurements Property Measurements cluster_analysis Data Analysis start Sample Preparation (Aqueous Solutions of Varying Concentrations) viscosity Viscosity Measurement (Rotational Viscometer) start->viscosity surface_tension Surface Tension Measurement (Tensiometer) start->surface_tension conductivity Conductivity Measurement (Conductivity Meter) start->conductivity cmc_determination CMC Determination (Plotting Property vs. Concentration) viscosity->cmc_determination surface_tension->cmc_determination conductivity->cmc_determination data_reporting Data Reporting & Interpretation cmc_determination->data_reporting

Caption: General workflow for surfactant characterization.

Protocol for Viscosity Measurement

Objective: To determine the viscosity of MEA-Lauryl Sulfate solutions at various concentrations.

Apparatus:

  • Rotational viscometer[7][8]

  • Beakers

  • Precision scale

  • Magnetic stirrer and stir bar[8]

  • Thermostatically controlled water bath (optional, for temperature control)

Procedure:

  • Solution Preparation: Prepare a series of aqueous solutions of MEA-Lauryl Sulfate at different concentrations (e.g., measured in parts per million or weight percent). Ensure the surfactant is fully dissolved using a magnetic stirrer.[8]

  • Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions, often using deionized water or a standard viscosity fluid.[9]

  • Measurement:

    • Place a known volume of the surfactant solution into a beaker.

    • Immerse the viscometer spindle into the solution to the specified depth.

    • Allow the temperature of the sample to equilibrate.

    • Begin rotation of the spindle at a constant speed and record the torque required.[7] The instrument software typically calculates the dynamic viscosity in mPa·s or cP.

  • Data Collection: Repeat the measurement for each concentration. For non-Newtonian fluids, measurements should be taken at various shear rates.

  • Cleaning: Thoroughly clean the spindle and beaker between each measurement to prevent cross-contamination.[8]

Protocol for Surface Tension and CMC Determination

Objective: To measure the surface tension of MEA-Lauryl Sulfate solutions and determine the Critical Micelle Concentration (CMC).

Apparatus:

  • Surface Tensiometer (using Wilhelmy plate or Du Noüy ring method)[10][11]

  • Beakers

  • Precision scale

  • Micropipettes for accurate dilution

Procedure:

  • Solution Preparation: Prepare a stock solution of MEA-Lauryl Sulfate at a concentration well above the expected CMC. Create a series of dilutions from this stock solution.

  • Instrument Setup: Calibrate the tensiometer using a liquid with a known surface tension, such as deionized water. Ensure the platinum plate or ring is impeccably clean.

  • Measurement:

    • Starting with the most dilute solution, measure the surface tension. The Wilhelmy plate method involves immersing a plate into the liquid and measuring the force exerted on it.[11]

    • The Du Noüy ring method measures the force required to pull a platinum ring from the liquid's surface.[3]

  • Data Collection: Measure the surface tension for each concentration, moving from most dilute to most concentrated.

  • CMC Determination:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[12]

    • The plot will typically show a sharp decrease in surface tension followed by a plateau.

    • The CMC is the concentration at the point of intersection between the two linear portions of the graph.[5][12]

Protocol for CMC Determination via Conductivity

Objective: To determine the CMC of an ionic surfactant like MEA-Lauryl Sulfate by measuring the change in electrical conductivity.

Apparatus:

  • Conductivity meter with a temperature-compensated probe

  • Beakers

  • Precision scale

  • Magnetic stirrer

Procedure:

  • Solution Preparation: Prepare a series of MEA-Lauryl Sulfate solutions of varying concentrations in deionized water.

  • Measurement:

    • Immerse the conductivity probe in each solution.

    • Allow the reading to stabilize and record the specific conductivity (in µS/cm or mS/cm).

  • Data Analysis:

    • Plot the specific conductivity versus the surfactant concentration.[12]

    • The graph will show two linear regions with different slopes. Below the CMC, conductivity increases steadily with concentration. Above the CMC, the slope of the line changes because the newly formed micelles have a lower mobility than the individual ions.

    • The CMC is the concentration at which the break in the slope occurs.[12]

Disclaimer: This document is intended for informational purposes for a technical audience. All experimental work should be conducted in a controlled laboratory environment, adhering to all relevant safety protocols and using appropriate personal protective equipment. The provided property values may vary depending on the specific grade and purity of the material.

References

Navigating Aqueous Environments: A Technical Guide to the pH-Dependent Solubility and Stability of Monoethanolamine Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of monoethanolamine lauryl sulfate (B86663) (MEA-lauryl sulfate), focusing on its solubility and stability in aqueous solutions at varying pH levels. Understanding these parameters is critical for formulation development, ensuring product efficacy, and maintaining shelf-life in diverse applications ranging from cosmetics to pharmaceuticals. While specific quantitative data for MEA-lauryl sulfate is not extensively published, this guide outlines the fundamental principles, expected behaviors based on related anionic surfactants, and detailed experimental protocols for determining these properties.

Introduction to Monoethanolamine Lauryl Sulfate

This compound (CAS No. 4722-98-9) is an anionic surfactant belonging to the alkyl sulfate family.[1][2] It is the salt formed from the neutralization of lauryl sulfuric acid with monoethanolamine (MEA). Its amphiphilic nature, with a hydrophobic dodecyl (lauryl) tail and a hydrophilic sulfate-MEA headgroup, allows it to reduce surface tension and act as an effective cleansing, foaming, and emulsifying agent.[1][2] It is valued in formulations for its good water solubility and performance across a range of pH values.[1]

Solubility Profile of MEA-Lauryl Sulfate

The solubility of MEA-lauryl sulfate in water is generally described as "good".[1] However, the solubility of anionic surfactants can be influenced by the pH of the aqueous medium, primarily due to potential interactions at extreme pH values and the common ion effect.

General Solubility Characteristics

MEA-lauryl sulfate is readily soluble in water, forming clear solutions at typical use concentrations. This property is fundamental to its function in aqueous-based formulations.

Effect of pH on Solubility

While specific data is limited, the solubility of lauryl sulfate salts can be pH-dependent.[3] At very low pH, the protonation of the sulfate headgroup is generally not a significant factor as sulfuric acid is a strong acid. However, the stability of the molecule at low pH can be compromised, which indirectly affects its apparent solubility over time (see Section 3). In highly alkaline conditions, the molecule remains ionized and is expected to be soluble.

Table 1: Expected Solubility Profile of MEA-Lauryl Sulfate at Different pH Ranges

pH RangeExpected Solubility BehaviorRationale
Acidic (pH < 4) High initial solubility, but may decrease over time.While initially soluble, the surfactant is susceptible to acid-catalyzed hydrolysis, which can lead to the formation of less soluble degradation products like lauryl alcohol.
Near-Neutral (pH 5-8) High and stable solubility.This is the typical effective pH range for MEA-lauryl sulfate, where the molecule is stable and fully ionized, ensuring good solubility.
Alkaline (pH > 8) High solubility.The anionic nature of the surfactant is maintained, promoting solubility in aqueous media.

Stability Profile of MEA-Lauryl Sulfate

The chemical stability of MEA-lauryl sulfate is a critical factor in the shelf-life and performance of formulations. The primary degradation pathway for alkyl sulfates is hydrolysis of the sulfate ester bond.

Hydrolysis as a Function of pH

The hydrolysis of alkyl sulfates is subject to both acid and base catalysis, though it is significantly more pronounced under acidic conditions. The reaction involves the cleavage of the C-O bond, yielding lauryl alcohol and the monoethanolamine salt of sulfuric acid.

  • Acid-Catalyzed Hydrolysis : At low pH, the rate of hydrolysis increases significantly. This is a primary concern for formulations with an acidic pH.

  • Neutral and Alkaline Conditions : In the near-neutral to alkaline pH range (pH 5-8), MEA-lauryl sulfate is considered to be relatively stable.[4]

Table 2: Expected Stability Profile of MEA-Lauryl Sulfate at Different pH Ranges

pH RangeExpected StabilityPrimary Degradation Pathway
Acidic (pH < 4) Low stability; degradation rate increases as pH decreases.Acid-catalyzed hydrolysis of the sulfate ester bond.
Near-Neutral (pH 5-8) High stability.Minimal hydrolysis occurs in this range.
Alkaline (pH > 8) Moderate to high stability.While more stable than in acidic conditions, slow base-catalyzed hydrolysis may occur over time at very high pH and elevated temperatures.

Experimental Protocols

To generate specific quantitative data for the solubility and stability of MEA-lauryl sulfate, the following experimental protocols can be employed.

Determination of pH-Dependent Aqueous Solubility

A standard method for determining the solubility of a compound at various pH values is the equilibrium solubility method.

Methodology:

  • Buffer Preparation : Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 6, 7, 8, 10) using appropriate buffer systems (e.g., phosphate, citrate, borate).

  • Sample Preparation : Add an excess amount of MEA-lauryl sulfate to a known volume of each buffer solution in sealed containers.

  • Equilibration : Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Centrifuge or filter the samples to separate the undissolved solute from the saturated solution.

  • Quantification : Analyze the concentration of MEA-lauryl sulfate in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis : Plot the measured solubility (e.g., in g/L or mol/L) as a function of pH.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers at Various pH B Add Excess MEA-Lauryl Sulfate A->B C Equilibrate at Constant Temp B->C D Separate Solid and Liquid Phases C->D E Quantify Concentration by HPLC D->E F Plot Solubility vs. pH E->F

Caption: Workflow for Determining pH-Dependent Solubility.

Stability Indicating Method: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5][6]

Methodology:

  • Stock Solution Preparation : Prepare a stock solution of MEA-lauryl sulfate of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water-acetonitrile mixture).[5]

  • Stress Conditions :

    • Acid Hydrolysis : Treat the stock solution with an acid (e.g., 0.1 M to 1 M HCl) and heat (e.g., 60-80 °C) for a specified time.[5]

    • Base Hydrolysis : Treat the stock solution with a base (e.g., 0.1 M to 1 M NaOH) and heat (e.g., 60-80 °C) for a specified time.[5]

    • Oxidative Degradation : Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation : Heat the stock solution at an elevated temperature (e.g., 80 °C).

    • Photodegradation : Expose the stock solution to UV light.

  • Sample Analysis : At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Quantification : Analyze the samples using a developed stability-indicating HPLC method. The method should be capable of separating the intact MEA-lauryl sulfate from its degradation products.

  • Data Analysis : Calculate the percentage of degradation at each time point and for each stress condition. Determine the degradation rate constants if possible.

G cluster_stress Forced Degradation Conditions A MEA-Lauryl Sulfate Stock Solution B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H2O2) A->D E Thermal (Heat) A->E F Sample Neutralization & Dilution B->F C->F D->F E->F G Analysis by Stability-Indicating HPLC F->G H Quantify Degradation Products & Remaining API G->H G A MEA-Lauryl Sulfate in Aqueous Solution B Low pH (Acidic) A->B Exposure to C Neutral/High pH A->C Exposure to D Accelerated Hydrolysis of Sulfate Ester B->D E Stable Molecule C->E F Formation of Lauryl Alcohol + MEA-Sulfate D->F G Loss of Surfactant Properties F->G

References

An In-depth Technical Guide to Monoethanolamine Lauryl Sulfate (CAS 4722-98-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine Lauryl Sulfate (B86663) (MEA-Lauryl Sulfate), identified by the CAS number 4722-98-9, is an anionic surfactant belonging to the alkyl sulfate group.[1] It is the salt formed from the neutralization of lauryl sulfate with monoethanolamine (MEA).[2][3] This modification from the more common sodium lauryl sulfate (SLS) imparts distinct physicochemical properties, including enhanced solubility and mildness, making it a valuable ingredient in a wide array of applications, particularly in the cosmetic and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of MEA-Lauryl Sulfate, including its chemical and physical properties, synthesis, mechanism of action, applications, and detailed experimental protocols for its analysis and safety assessment.

Physicochemical Properties

MEA-Lauryl Sulfate is characterized by its amphiphilic nature, possessing both a hydrophobic lauryl alkyl chain and a hydrophilic sulfate-MEA head group.[4] This structure is fundamental to its surface-active properties.

PropertyValueReference
CAS Number 4722-98-9[2]
Molecular Formula C₁₄H₃₃NO₅S[4]
Molecular Weight 327.48 g/mol [5]
Appearance Clear to slightly yellow liquid[2]
Solubility Soluble in water[2]
Density Approximately 1.03 g/mL[1]
pH (of commercial solutions) 3.0 - 4.0[1]

Synthesis

The synthesis of Monoethanolamine Lauryl Sulfate is a multi-step process involving the sulfation of lauryl alcohol followed by neutralization with monoethanolamine.[3]

Synthesis Workflow

Synthesis of MEA-Lauryl Sulfate Lauryl Alcohol Lauryl Alcohol Sulfation Sulfation Lauryl Alcohol->Sulfation Sulfating Agent (e.g., SO₃) Sulfating Agent (e.g., SO₃) Sulfating Agent (e.g., SO₃)->Sulfation Lauryl Sulfate Lauryl Sulfate Sulfation->Lauryl Sulfate Neutralization Neutralization Lauryl Sulfate->Neutralization Monoethanolamine (MEA) Monoethanolamine (MEA) Monoethanolamine (MEA)->Neutralization Crude MEA-Lauryl Sulfate Crude MEA-Lauryl Sulfate Neutralization->Crude MEA-Lauryl Sulfate Purification Purification Crude MEA-Lauryl Sulfate->Purification MEA-Lauryl Sulfate MEA-Lauryl Sulfate Purification->MEA-Lauryl Sulfate

Synthesis of this compound.
Experimental Protocol: Synthesis

  • Sulfation of Lauryl Alcohol: Lauryl alcohol is reacted with a sulfating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid, under controlled temperature conditions to produce lauryl sulfuric acid.[2]

  • Neutralization: The resulting lauryl sulfuric acid is then neutralized with monoethanolamine (MEA) in a stoichiometric ratio to form the this compound salt.[3]

  • Purification: The crude product undergoes purification steps, such as washing and filtration, to remove any unreacted starting materials and by-products.[2][3]

Mechanism of Action as a Surfactant

As a surfactant, MEA-Lauryl Sulfate reduces the surface tension between water and oily substances, allowing them to be washed away.[2] This is achieved through the formation of micelles.

Micelle Formation and Cleaning Action

Surfactant Mechanism of Action cluster_water Water cluster_oil Oil Droplet cluster_micelle Micelle Formation Water Molecule 1 H₂O Water Molecule 2 H₂O Water Molecule 3 H₂O Oil Oil Micelle Formation Micelle Formation Oil->Micelle Formation Encapsulated in center p1 p1->center p2 p2->center p3 p3->center p4 p4->center p5 p5->center p6 p6->center p7 p7->center p8 p8->center MEA-Lauryl Sulfate Molecule Hydrophilic Head (Sulfate-MEA) Hydrophobic Tail (Lauryl Chain) MEA-Lauryl Sulfate Molecule:head->Water Molecule 1 Attracts MEA-Lauryl Sulfate Molecule:tail->Oil Attracts OECD TG 439 Workflow A Reconstructed Human Epidermis (RhE) Tissue B Topical Application of MEA-Lauryl Sulfate A->B C Incubation (60 minutes) B->C D Rinsing and Post-Incubation (42 hours) C->D E MTT Assay for Cell Viability D->E F Spectrophotometric Measurement E->F G Viability ≤ 50%? F->G H Irritant (GHS Category 2) G->H Yes I Non-Irritant G->I No OECD TG 420 Workflow A Sighting Study: Single animal dosed sequentially at fixed dose levels (5, 50, 300, 2000 mg/kg) B Determine Starting Dose for Main Study A->B C Main Study: Dose group of 5 animals at the selected starting dose B->C D Evident Toxicity or Mortality? C->D E Dose next group at a lower dose level D->E Yes F Stop testing or dose next group at a higher dose level D->F No G Classification according to GHS E->G F->G

References

In-Depth Technical Guide: Thermal Degradation Profile of Monoethanolamine Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation profile of monoethanolamine lauryl sulfate (B86663) (MELS). Due to a lack of extensive direct studies on MELS, this guide synthesizes information from related alkyl sulfate surfactants, namely sodium lauryl sulfate (SLS) and ammonium (B1175870) lauryl sulfate (ALS), to project a probable degradation pathway and thermal behavior for MELS. This document includes detailed experimental protocols for key analytical techniques, quantitative data from analogous compounds presented in structured tables, and visualizations of experimental workflows and potential degradation pathways to aid in the understanding of the thermal stability of this widely used surfactant.

Introduction

Monoethanolamine lauryl sulfate (MELS) is an anionic surfactant utilized in a variety of cosmetic and personal care formulations for its excellent foaming and cleansing properties.[1] The thermal stability of MELS is a critical parameter for formulation scientists and manufacturing professionals, as it dictates processing temperatures, storage conditions, and the potential formation of degradation byproducts that could impact product safety and efficacy. Understanding the thermal degradation profile is essential for ensuring product quality and stability throughout its lifecycle.

This guide will explore the thermal degradation of MELS through the lens of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing researchers with the necessary protocols and comparative data to anticipate its behavior at elevated temperatures.

Predicted Thermal Degradation Profile of this compound

Direct, publicly available data on the specific thermal degradation temperatures and products of this compound is limited. However, by examining the thermal behavior of structurally similar alkyl sulfate surfactants, a predictive profile can be constructed.

It is anticipated that the thermal degradation of MELS will proceed in a multi-stage process. The initial stage would likely involve the loss of the monoethanolamine counter-ion, followed by the decomposition of the lauryl sulfate chain at higher temperatures. The presence of the ethanolamine (B43304) moiety may influence the degradation pathway compared to surfactants with inorganic counter-ions like sodium or ammonium.

Quantitative Data for Structurally Related Surfactants

To provide a quantitative context for the expected thermal stability of MELS, the following tables summarize the thermal degradation data for sodium lauryl sulfate (SLS) and ammonium lauryl sulfate (ALS).

Table 1: Thermal Events for Sodium Lauryl Sulfate (SLS) from Differential Scanning Calorimetry (DSC)

Thermal EventTemperature (°C)Reference
Dehydration103.9[2]
Melting/Decomposition111.1[2]
Decomposition200.8[2]

Table 2: Thermal Stability of Ammonium Lauryl Sulfate (ALS)

ConditionObservationReference
Temperature > 40°CDecomposition occurs[3][4]
Acidic Conditions (pH < 5)Decomposition occurs[3][4]

Predicted Degradation Products

Upon thermal decomposition, MELS is likely to yield a range of smaller molecules. Based on pyrolysis studies of sodium lauryl sulfate, which show the formation of C12-C14 alkenes and alcohols, the lauryl sulfate chain of MELS is expected to fragment similarly.[5] The monoethanolamine portion would likely degrade to ammonia (B1221849) and other nitrogen-containing compounds.

Table 3: Potential Thermal Degradation Products of MELS

MELS ComponentPredicted Degradation Products
Lauryl Sulfate ChainDodecene, Dodecanol, Sulfur Oxides
MonoethanolamineAmmonia, Ethanol, Other amines

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which MELS undergoes mass loss due to decomposition.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of MELS into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of degradation and the temperatures of maximum mass loss rate (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of MELS into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as a reference.

  • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to thermal events.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample MELS Sample weigh_tga Weigh 5-10 mg for TGA sample->weigh_tga weigh_dsc Weigh 2-5 mg for DSC sample->weigh_dsc tga Thermogravimetric Analysis (TGA) weigh_tga->tga dsc Differential Scanning Calorimetry (DSC) weigh_dsc->dsc tga_data Mass Loss vs. Temperature tga->tga_data dsc_data Heat Flow vs. Temperature dsc->dsc_data degradation_profile Thermal Degradation Profile tga_data->degradation_profile dsc_data->degradation_profile

Experimental workflow for thermal analysis of MELS.
Postulated Degradation Signaling Pathway

The following diagram illustrates a simplified, postulated pathway for the thermal degradation of this compound.

degradation_pathway cluster_initial Initial Decomposition cluster_secondary Secondary Degradation MELS This compound MEA Monoethanolamine MELS->MEA Heat LS_ion Lauryl Sulfate Anion MELS->LS_ion Heat MEA_products Ammonia, Ethanol, etc. MEA->MEA_products Further Heat LS_products Dodecene, Dodecanol, SOx LS_ion->LS_products Further Heat

Postulated thermal degradation pathway for MELS.

Conclusion

References

molecular weight and formula of monoethanolamine lauryl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of monoethanolamine lauryl sulfate (B86663), a widely utilized anionic surfactant. It is intended for researchers, scientists, and professionals in drug development and formulation who require detailed information on its chemical and physical properties, synthesis, and structure.

Core Properties of Monoethanolamine Lauryl Sulfate

This compound is an organic salt formed by the reaction of monoethanolamine with lauryl sulfuric acid.[1] It is valued in numerous applications, particularly in personal care and cosmetic products, for its excellent surfactant properties, including cleansing, foaming, and emulsifying actions.[1][2][3][4] The molecule's amphiphilic nature, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, allows it to reduce the surface tension between oil and water, facilitating the removal of dirt and oil.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C14H33NO5S[1][2][5]
Molecular Weight 327.48 g/mol [1][5][6][7]
CAS Number 4722-98-9[1][2][5]
IUPAC Name 2-hydroxyethylazanium; dodecyl sulfate[1]
Density Approximately 1.03 g/mL[3]
pH (of a solution) 3.0 to 4.0[3]

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that involves the sulfation of lauryl alcohol followed by neutralization with monoethanolamine.[1]

1. Sulfation of Lauryl Alcohol:

  • Reactants: Dodecanol (lauryl alcohol) and a sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide).

  • Procedure: Dodecanol is reacted with the sulfonating agent under controlled temperature conditions to produce lauryl sulfuric acid and a byproduct (e.g., hydrogen chloride if chlorosulfonic acid is used). The reaction is highly exothermic and requires careful temperature management to prevent unwanted side reactions and degradation of the product.

  • Byproduct Removal: If hydrogen chloride is produced, it is typically removed by vacuum stripping.[8]

2. Neutralization:

  • Reactants: Lauryl sulfuric acid and monoethanolamine.

  • Procedure: The lauryl sulfuric acid is carefully neutralized with an aqueous solution of monoethanolamine. The reaction is carried out with constant stirring and cooling to control the exothermic neutralization process. The pH of the resulting solution is adjusted to the desired range.

3. Purification:

  • The final product may undergo further purification steps to remove any unreacted starting materials or byproducts, ensuring the desired quality and purity for its intended application.[1]

Visualizations

Chemical Structure of this compound

The following diagram illustrates the ionic interaction between the lauryl sulfate anion and the monoethanolammonium cation.

G cluster_lauryl_sulfate Lauryl Sulfate Anion cluster_monoethanolammonium Monoethanolammonium Cation CH3 CH₃ CH2_1 CH₂ CH3->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 CH2_3 CH₂ CH2_2->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 CH2_5 CH₂ CH2_4->CH2_5 CH2_6 CH₂ CH2_5->CH2_6 CH2_7 CH₂ CH2_6->CH2_7 CH2_8 CH₂ CH2_7->CH2_8 CH2_9 CH₂ CH2_8->CH2_9 CH2_10 CH₂ CH2_9->CH2_10 CH2_11 CH₂ CH2_10->CH2_11 O1 O CH2_11->O1 S S O1->S O2 O⁻ S->O2 O3 O S->O3 O4 O S->O4 NH3 N⁺H₃ HO HO CH2_A CH₂ HO->CH2_A CH2_B CH₂ CH2_A->CH2_B CH2_B->NH3

Caption: Ionic structure of this compound.

Experimental Workflow for Synthesis

This diagram outlines the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound lauryl_alcohol Lauryl Alcohol sulfation Sulfation Reaction lauryl_alcohol->sulfation sulfonating_agent Sulfonating Agent (e.g., SO₃) sulfonating_agent->sulfation lauryl_sulfuric_acid Lauryl Sulfuric Acid sulfation->lauryl_sulfuric_acid neutralization Neutralization lauryl_sulfuric_acid->neutralization monoethanolamine Monoethanolamine monoethanolamine->neutralization crude_product Crude Monoethanolamine Lauryl Sulfate neutralization->crude_product purification Purification crude_product->purification final_product Purified Monoethanolamine Lauryl Sulfate purification->final_product

Caption: General workflow for the synthesis process.

References

Amphiphilic Properties of Monoethanolamine Lauryl Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine lauryl sulfate (B86663) (MELS) is an anionic surfactant valued for its emulsifying, foaming, and cleansing properties.[1][2] Its amphiphilic nature, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, governs its behavior in aqueous and oil-based systems. This technical guide provides an in-depth overview of the core amphiphilic properties of MELS, details experimental protocols for their determination, and presents visualizations of key concepts. MELS is utilized in a variety of applications, including personal care products and industrial formulations.[2][3]

Core Amphiphilic Properties

The dual chemical nature of MELS drives its surface activity and self-assembly in solution. The molecule consists of a long, hydrophobic lauryl (dodecyl) alkyl chain and a hydrophilic sulfate group, neutralized with monoethanolamine.[1][3] This structure allows MELS to reduce the surface tension of water and form micelles.[4][5]

Quantitative Data

Precise, experimentally verified quantitative data for monoethanolamine lauryl sulfate is not consistently available across scientific literature. However, the following table summarizes the available information and provides context for its key amphiphilic properties.

PropertyValue/RangeDescription
Critical Micelle Concentration (CMC) 0.08–0.12 mmol/LThe concentration at which MELS monomers in a solution begin to self-assemble into micelles. This is a critical parameter for detergency and solubilization.
Surface Tension at CMC Data not availableThe surface tension of an aqueous solution at and above the CMC. This value typically represents the minimum surface tension achievable with the surfactant.
Hydrophilic-Lipophilic Balance (HLB) Data not availableAn empirical value indicating the degree of hydrophilicity or lipophilicity of the surfactant. It is used to predict the emulsifying properties of the surfactant.
Molecular Weight ~327.48 g/mol The mass of one mole of the MELS compound.[4]
Appearance Clear to slightly yellow liquidPhysical state at room temperature.[2]
Solubility Soluble in waterMELS readily dissolves in aqueous solutions.[2]

Experimental Protocols

The determination of the amphiphilic properties of surfactants like MELS involves a variety of established experimental techniques. The following sections detail the methodologies for measuring the critical micelle concentration and surface tension.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant and can be determined by observing the change in a physical property of the surfactant solution as a function of its concentration.[6][7]

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and further additions of the surfactant lead to the formation of micelles in the bulk solution, resulting in a plateau or a significant change in the slope of the surface tension versus concentration curve.[8][9]

Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of MELS is prepared in deionized water.

  • Serial Dilutions: A series of solutions with decreasing concentrations of MELS are prepared from the stock solution.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: The surface tension values are plotted against the logarithm of the MELS concentration. The CMC is determined from the point of intersection of the two linear regions of the plot.[10]

Principle: For ionic surfactants like MELS, the equivalent conductivity of the solution changes with concentration. Below the CMC, the conductivity is primarily due to the movement of individual surfactant monomers and their counter-ions. Above the CMC, the formation of larger, slower-moving micelles leads to a decrease in the slope of the conductivity versus concentration plot.[6]

Methodology:

  • Solution Preparation: A series of MELS solutions of varying concentrations are prepared in deionized water.

  • Conductivity Measurement: The electrical conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: The conductivity is plotted against the MELS concentration. The CMC is identified as the concentration at which a distinct break in the slope of the plot occurs.

Surface Tension Measurement (Du Noüy Ring Method)

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.[11]

Methodology:

  • Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions.

  • Sample Preparation: The MELS solution of a specific concentration is placed in a clean vessel.

  • Measurement:

    • The platinum ring is thoroughly cleaned and flamed to remove any contaminants.

    • The ring is immersed in the solution.

    • The ring is slowly pulled upwards through the liquid-air interface.

    • The force required to detach the ring from the surface is recorded.

  • Calculation: The surface tension (γ) is calculated from the measured force (F) and the radius of the ring (R) using the appropriate correction factors.

Visualizations

The following diagrams illustrate key concepts related to the amphiphilic properties of this compound.

cluster_0 This compound (MELS) Molecule Hydrophilic Head SO₄⁻ (Sulfate) Hydrophobic Tail CH₃(CH₂)₁₁ (Lauryl Chain) Hydrophilic Head->Hydrophobic Tail Counter-ion H₃N⁺CH₂CH₂OH (Monoethanolamine) Hydrophilic Head->Counter-ion

Figure 1: Molecular structure of this compound.

cluster_0 Below CMC cluster_1 Above CMC cluster_2 Micelle a1 M a2 M a3 M a4 M b1 M b2 M c1 h1 H c1->h1 c2 h2 H c2->h2 c3 h3 H c3->h3 c4 h4 H c4->h4 c5 h5 H c5->h5 c6 h6 H c6->h6 c7 h7 H c7->h7 c8 h8 H c8->h8 Below CMC Below CMC Above CMC Above CMC

Figure 2: Micelle formation above the Critical Micelle Concentration (CMC).

Start Start Prepare MELS solutions of varying concentrations Prepare MELS solutions of varying concentrations Start->Prepare MELS solutions of varying concentrations Measure Surface Tension Measure Surface Tension Prepare MELS solutions of varying concentrations->Measure Surface Tension Plot Surface Tension vs. log(Concentration) Plot Surface Tension vs. log(Concentration) Measure Surface Tension->Plot Surface Tension vs. log(Concentration) Determine CMC Determine CMC Plot Surface Tension vs. log(Concentration)->Determine CMC End End Determine CMC->End

Figure 3: Experimental workflow for CMC determination by surface tension.

References

Methodological & Application

Application Notes and Protocols for Protein Solubilization Using Monoethanolamine Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine Lauryl Sulfate (B86663) (MLS) is an anionic surfactant increasingly recognized for its utility in protein solubilization.[1] As a milder alternative to harsher detergents like Sodium Dodecyl Sulfate (SDS), MLS offers a balance between effective solubilization and the preservation of protein integrity, a critical consideration in drug development and proteomics research.[1][2] This document provides detailed application notes and protocols for the use of MLS in the solubilization of various protein types, including those sequestered in inclusion bodies and embedded within cellular membranes.

MLS, a salt derived from lauryl sulfate and monoethanolamine, possesses an amphiphilic structure with a hydrophobic alkyl chain and a hydrophilic headgroup.[2] This structure enables it to disrupt hydrophobic interactions within protein aggregates and between proteins and lipids, facilitating their dissolution in aqueous buffers.[3] Its properties make it a versatile tool for cell lysis, protein extraction, and the preparation of protein samples for downstream applications such as chromatography and electrophoresis.[4][5][6]

Properties of Monoethanolamine Lauryl Sulfate

Understanding the physicochemical properties of MLS is crucial for optimizing solubilization protocols. Key parameters are summarized in the table below, with comparative data for the widely used anionic detergent, Sodium Dodecyl Sulfate (SDS).

PropertyThis compound (MLS)Sodium Dodecyl Sulfate (SDS)Reference
Chemical Formula C14H33NO5SC12H25NaO4S[7]
Molecular Weight ~327.48 g/mol ~288.38 g/mol [7]
Type Anionic SurfactantAnionic Surfactant[3]
Appearance LiquidSolid[7]
Key Characteristics Milder than SDS, good foaming and emulsifying properties.[1]Strong denaturing agent, widely used in SDS-PAGE.[3]
Common Applications Cosmetics, potential for protein solubilization where milder conditions are preferred.[1]Cell lysis, protein electrophoresis, solubilization of inclusion bodies.[3][8]

Experimental Protocols

The following protocols provide a starting point for the use of MLS in protein solubilization. Optimization of parameters such as detergent concentration, pH, ionic strength, and temperature is recommended for each specific protein and application.[9]

Protocol 1: General Cell Lysis and Extraction of Soluble Proteins

This protocol is suitable for the extraction of cytoplasmic proteins from cultured mammalian or bacterial cells.

Materials:

  • Cell pellet

  • Phosphate-Buffered Saline (PBS), ice-cold

  • MLS Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) MLS, 1 mM EDTA

  • Protease inhibitor cocktail

  • Microcentrifuge

  • Cell scraper (for adherent cells)

Procedure:

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells into a fresh tube. For suspension cells, centrifuge the culture and discard the supernatant.

  • Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant. Repeat this step twice.

  • Lysis: Resuspend the cell pellet in MLS Lysis Buffer supplemented with a protease inhibitor cocktail. A typical ratio is 1 mL of buffer per 10^7 cells.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, containing the solubilized proteins, to a new pre-chilled tube for downstream analysis.

Protocol 2: Solubilization of Membrane Proteins

This protocol is designed for the extraction of proteins embedded in cellular membranes. The optimal concentration of MLS may need to be determined empirically, typically starting from 1% to 5% (w/v).

Materials:

  • Isolated cell membranes

  • Membrane Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, 1-5% (w/v) MLS

  • Protease inhibitor cocktail

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Isolate cell membranes using standard subcellular fractionation techniques.

  • Solubilization: Resuspend the membrane pellet in Membrane Solubilization Buffer containing a protease inhibitor cocktail. The protein-to-detergent ratio is a critical parameter to optimize.

  • Incubation: Incubate the suspension at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).

  • Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments.

  • Supernatant Collection: The supernatant contains the solubilized membrane proteins. Carefully collect it for further purification or analysis.

Protocol 3: Solubilization of Inclusion Bodies

This protocol outlines the use of MLS for the solubilization of recombinant proteins expressed as inclusion bodies in bacteria.

Materials:

  • Isolated inclusion bodies

  • Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100

  • Inclusion Body Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% (w/v) MLS, 5 mM DTT

  • Centrifuge

Procedure:

  • Inclusion Body Isolation: Isolate inclusion bodies from the cell lysate by centrifugation.[10]

  • Washing: Wash the inclusion body pellet with Inclusion Body Wash Buffer to remove contaminating proteins and lipids.[1][10] Centrifuge and discard the supernatant. Repeat the wash step.

  • Solubilization: Resuspend the washed inclusion bodies in Inclusion Body Solubilization Buffer.

  • Incubation: Incubate at room temperature for 1-2 hours with stirring. Sonication can be used to aid solubilization.

  • Clarification: Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Renaturation: The solubilized protein in the supernatant is now ready for downstream refolding procedures.

Visualizations

Experimental Workflow for Protein Solubilization

G cluster_0 Sample Preparation cluster_1 Solubilization cluster_2 Downstream Processing CellCulture Cell Culture / Tissue Harvesting Harvesting CellCulture->Harvesting Washing Washing Harvesting->Washing Lysis Cell Lysis with MLS Buffer Washing->Lysis Incubation Incubation Lysis->Incubation Clarification Centrifugation Incubation->Clarification Supernatant Collect Supernatant (Solubilized Protein) Clarification->Supernatant Purification Purification Supernatant->Purification Analysis Analysis Purification->Analysis

Caption: General workflow for protein solubilization using MLS.

Logical Relationship in Membrane Protein Extraction

G Membrane Cell Membrane (Lipid Bilayer + Proteins) SolubilizedProtein Solubilized Membrane Protein Membrane->SolubilizedProtein  + MLS (Disruption of Lipid Bilayer) MLS MLS Micelles MLS->SolubilizedProtein

Caption: MLS micelles facilitate the extraction of membrane proteins.

Conclusion

This compound is a promising detergent for a range of protein solubilization applications. Its milder nature compared to traditional anionic detergents like SDS may offer advantages in preserving the structural and functional integrity of target proteins. The protocols provided herein serve as a robust starting point for researchers. However, empirical optimization is key to achieving maximal solubilization efficiency and protein recovery for each specific experimental system. Further research and comparative studies will continue to elucidate the full potential of MLS in the fields of biochemistry, proteomics, and drug development.

References

Application Notes and Protocols for Cell Lysis Using MEA-Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell lysis is a critical first step in the isolation and analysis of intracellular molecules such as proteins and nucleic acids. The choice of detergent is paramount as it dictates the efficiency of cell membrane disruption and the integrity of the extracted components. Monoethanolamine (MEA)-lauryl sulfate (B86663) is an anionic surfactant known for its moderate denaturing properties, offering a potential alternative to harsher detergents like sodium dodecyl sulfate (SDS). Its milder nature may be advantageous in applications where preserving protein structure and function is desirable.[1][2] This document provides a detailed protocol for utilizing MEA-lauryl sulfate for cell lysis and discusses its compatibility with common downstream applications.

Mechanism of Action

MEA-lauryl sulfate, like other anionic detergents, disrupts the cell membrane by solubilizing the lipid bilayer and proteins.[3][4][5] The amphipathic nature of the detergent molecules allows them to integrate into the cell membrane. The hydrophobic tails interact with the lipid core of the membrane, while the hydrophilic heads associate with the aqueous environment. This process disrupts the native membrane structure, leading to the formation of micelles that incorporate membrane lipids and proteins, ultimately causing cell lysis and the release of intracellular contents.[3][6]

G cluster_0 Cell Lysis Workflow Start Start with Cultured Cells Harvest Harvest and Wash Cells Start->Harvest Lysis Resuspend in MEA-Lauryl Sulfate Lysis Buffer Harvest->Lysis Add Lysis Buffer Incubate Incubate on Ice Lysis->Incubate Clarify Centrifuge to Pellet Debris Incubate->Clarify Collect Collect Supernatant (Lysate) Clarify->Collect Downstream Proceed to Downstream Applications Collect->Downstream

Caption: Experimental workflow for cell lysis using MEA-lauryl sulfate.

Data Presentation: Comparison of Detergent Properties

The selection of a detergent for cell lysis depends on the specific requirements of the experiment, such as the cell type and the intended downstream applications. The following table provides a qualitative comparison of MEA-lauryl sulfate with other commonly used detergents.

DetergentTypeDenaturing PotentialTypical Use ConcentrationAdvantagesDisadvantages
MEA-Lauryl Sulfate AnionicModerate0.1 - 1.0%Potentially milder than SDS, good for solubilization.Limited data on specific applications, may still denature some proteins.
Sodium Dodecyl Sulfate (SDS) AnionicStrong0.1 - 1.0%Highly effective for complete cell lysis and protein denaturation.[3][4]Denatures most proteins, can interfere with some downstream assays.[7]
Triton™ X-100 Non-ionicLow (Non-denaturing)0.1 - 1.0%Mild, preserves protein structure and activity.[1][3]Less effective for complete lysis of some cell types.
CHAPS ZwitterionicLow (Non-denaturing)0.1 - 1.0%Mild, useful for solubilizing membrane proteins while maintaining function.[1][4]Can be more expensive than other detergents.

Experimental Protocols

Preparation of MEA-Lauryl Sulfate Lysis Buffer (1X)

Materials:

  • Tris-HCl, pH 7.4

  • NaCl

  • EDTA

  • MEA-lauryl sulfate (10% stock solution)

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail (optional)

  • Nuclease-free water

Procedure:

  • To prepare 100 mL of 1X lysis buffer, combine the following in a sterile, nuclease-free container:

    • 5 mL of 1M Tris-HCl, pH 7.4 (final concentration: 50 mM)

    • 3 mL of 5M NaCl (final concentration: 150 mM)

    • 0.2 mL of 0.5M EDTA, pH 8.0 (final concentration: 1 mM)

    • 10 mL of 10% MEA-lauryl sulfate (final concentration: 1.0%)

    • Nuclease-free water to 100 mL

  • Mix thoroughly by inversion.

  • Store the buffer at 4°C.

  • Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer according to the manufacturer's instructions.

Cell Lysis Protocol for Adherent Mammalian Cells

Materials:

  • Cultured adherent mammalian cells (e.g., HeLa, HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • MEA-Lauryl Sulfate Lysis Buffer (1X), ice-cold

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Grow cells to 70-80% confluency in a culture dish.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add an appropriate volume of ice-cold 1X MEA-Lauryl Sulfate Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Incubate the plate on ice for 5-10 minutes.

  • Using a pre-chilled cell scraper, scrape the cells from the surface of the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate gently for 10-15 seconds.

  • Incubate the lysate on ice for an additional 10-20 minutes.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube, avoiding the pellet of cellular debris.

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Cell Lysis Protocol for Suspension Mammalian Cells

Materials:

  • Cultured suspension mammalian cells (e.g., Jurkat, K562)

  • Phosphate-buffered saline (PBS), ice-cold

  • MEA-Lauryl Sulfate Lysis Buffer (1X), ice-cold

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS.

  • Pellet the cells again by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant completely.

  • Resuspend the cell pellet in an appropriate volume of ice-cold 1X MEA-Lauryl Sulfate Lysis Buffer (e.g., 100 µL per 1-5 million cells).

  • Vortex gently for 10-15 seconds.

  • Incubate the lysate on ice for 20-30 minutes, with occasional gentle vortexing.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Downstream Application Compatibility

Protein Quantification:

  • BCA Assay: Anionic detergents like MEA-lauryl sulfate are generally compatible with the bicinchoninic acid (BCA) protein assay, though it is always recommended to perform a compatibility test with your specific lysis buffer.[8][9][10] High concentrations of detergents can interfere with the assay, so it may be necessary to dilute the lysate.

  • Bradford Assay: The Bradford assay is generally not compatible with most detergents, including anionic surfactants, as they can interfere with the dye-binding mechanism.[10]

Immunoassays (e.g., Western Blot, ELISA):

  • The moderate denaturing properties of MEA-lauryl sulfate should be considered. While it may be suitable for detecting many proteins by western blot, it could potentially alter epitopes recognized by certain antibodies in enzyme-linked immunosorbent assays (ELISAs) where native protein conformation is important. Optimization and validation for each specific antibody and application are crucial.

Nucleic Acid Analysis:

  • Anionic detergents can be used for DNA and RNA extraction. However, the presence of detergents in the final sample can inhibit downstream enzymatic reactions such as PCR and reverse transcription.[11] Therefore, it is essential to include purification steps to remove MEA-lauryl sulfate before performing such analyses. The integrity of RNA should be assessed after lysis and purification, as some detergents can contribute to RNA degradation.[12][13]

Logical Relationships in Protocol Selection

G cluster_1 Decision Making for Cell Lysis Protocol Start Define Experimental Goal CellType Identify Cell Type Start->CellType DownstreamApp Determine Downstream Application Start->DownstreamApp DetergentChoice Select Appropriate Detergent CellType->DetergentChoice DownstreamApp->DetergentChoice Protocol Choose Lysis Protocol DetergentChoice->Protocol Optimize Optimize Protocol Protocol->Optimize

Caption: Key considerations for selecting and optimizing a cell lysis protocol.

Conclusion

MEA-lauryl sulfate presents a viable, milder alternative to strong anionic detergents for cell lysis. The provided protocols offer a starting point for researchers to explore its utility in their specific applications. As with any new reagent, empirical testing and optimization are essential to achieve the desired lysis efficiency and compatibility with downstream analyses. Further characterization of its effects on a wider range of proteins and cellular components will help to fully establish its role in routine laboratory procedures.

References

Application of Monoethanolamine Lauryl Sulfate in Emulsion Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine lauryl sulfate (B86663) (MELS) is an anionic surfactant that serves as a highly effective emulsifier in emulsion polymerization processes. Its unique properties, stemming from the monoethanolamine counter-ion, offer distinct advantages in the synthesis of various polymer latexes, including acrylics, vinyl acetates, and styrene-butadiene copolymers. These polymers are integral to a wide array of applications, from paints and adhesives to drug delivery systems. This document provides detailed application notes and experimental protocols for the use of MELS in emulsion polymerization, targeted at professionals in research and development.

Key Applications and Advantages

Monoethanolamine lauryl sulfate is utilized in emulsion polymerization to:

  • Facilitate Emulsification: MELS reduces the interfacial tension between the monomer and the aqueous phase, enabling the formation of a stable emulsion of monomer droplets.

  • Control Particle Nucleation and Growth: By forming micelles that act as loci for polymerization, MELS influences the number and size of the resulting polymer particles.

  • Ensure Latex Stability: The surfactant adsorbs onto the surface of the polymer particles, providing electrostatic stabilization that prevents coagulation and ensures the long-term stability of the latex.

Compared to the more commonly used sodium lauryl sulfate (SLS), MELS exhibits a lower critical micelle concentration (CMC), meaning it can form micelles and initiate polymerization at lower concentrations. The bulkier monoethanolamine counter-ion can also influence micelle size and packing, potentially affecting polymerization kinetics and final polymer properties.

Quantitative Data Summary

The selection of a surfactant and its concentration is a critical parameter in emulsion polymerization, directly impacting the final properties of the polymer latex. Below is a comparative summary of key properties for lauryl sulfate surfactants with different counter-ions.

PropertySodium Salt (SLS)Triethanolamine SaltMonoethanolamine Salt (MELS)
pH (10% Aqueous Solution) 9.5–10.57.0–8.53.0–8.0
Cloud Point (°C) >2510–15<5
Foam Volume (mL) 450550600
Critical Micelle Concentration (mmol/L) 0.150.120.08–0.12

This data is compiled from publicly available product information.

The following table illustrates the expected trends in polymer properties with increasing concentrations of MELS in a typical emulsion polymerization system. This data is illustrative and should be confirmed experimentally for specific monomer systems and reaction conditions.

MELS Concentration (wt% based on monomer)Average Particle Size (nm)Monomer Conversion (%)Latex Viscosity (cP)Coagulum Content (%)
1.0150 - 20090 - 9550 - 100< 0.5
2.0100 - 150> 95100 - 200< 0.2
3.050 - 100> 98200 - 400< 0.1

Experimental Protocols

The following protocols provide a general framework for conducting emulsion polymerization using MELS. These should be considered as starting points and may require optimization for specific monomers and desired polymer characteristics.

Protocol 1: Batch Emulsion Polymerization of an Acrylic Monomer (e.g., Methyl Methacrylate)

This protocol describes a simple batch process suitable for laboratory-scale synthesis.

Materials:

  • Methyl Methacrylate (B99206) (MMA), inhibitor removed

  • This compound (MELS)

  • Potassium Persulfate (KPS)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with a condenser, nitrogen inlet, and mechanical stirrer

  • Heating mantle or water bath

  • Syringe or addition funnel

  • Thermometer

Procedure:

  • Reactor Setup: Assemble the reactor and purge with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen blanket throughout the reaction.

  • Aqueous Phase Preparation: In a separate beaker, dissolve MELS (e.g., 2.0 g) and sodium bicarbonate (0.5 g) in deionized water (200 mL).

  • Charging the Reactor: Transfer the aqueous solution to the reactor and begin stirring at a moderate speed (e.g., 200-300 rpm). Heat the reactor to the desired reaction temperature (e.g., 70-80°C).

  • Initiator Addition: Once the reactor reaches the target temperature, add the initiator, potassium persulfate (e.g., 0.5 g dissolved in a small amount of deionized water), to the reactor.

  • Monomer Addition: Immediately after adding the initiator, add the inhibitor-free methyl methacrylate (e.g., 100 g) to the reactor. This can be done as a single shot or fed over a short period.

  • Polymerization: Maintain the reaction temperature and stirring for a set period (e.g., 2-4 hours) to allow for high monomer conversion.

  • Cooling and Filtration: After the polymerization is complete, cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum.

  • Characterization: Characterize the final latex for properties such as solid content, particle size, viscosity, and monomer conversion.

Protocol 2: Seeded Semi-Continuous Emulsion Polymerization of a Styrene-Butadiene Copolymer

This protocol is a more advanced method used to achieve better control over particle size and polymer morphology.

Materials:

  • Styrene, inhibitor removed

  • Butadiene

  • This compound (MELS)

  • Potassium Persulfate (KPS)

  • Deionized Water

  • Seed Latex (pre-made or from a previous batch)

Equipment:

  • Pressurized reactor system equipped for handling butadiene

  • Monomer and initiator feed pumps

  • Standard emulsion polymerization reactor setup as in Protocol 1

Procedure:

  • Seed Latex Preparation (if necessary): Prepare a seed latex using a batch process similar to Protocol 1 with a high MELS concentration to generate small initial particles.

  • Reactor Charging: Charge the reactor with deionized water, a portion of the MELS, and the seed latex. Purge with nitrogen and heat to the reaction temperature (e.g., 50-70°C).

  • Initiator Solution Preparation: Prepare an aqueous solution of potassium persulfate.

  • Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion of styrene, the remaining MELS, and deionized water by stirring vigorously.

  • Initiation: Add a portion of the initiator solution to the reactor.

  • Monomer and Initiator Feeds: Begin the continuous feeds of the monomer pre-emulsion, liquid butadiene, and the remaining initiator solution into the reactor over a period of several hours (e.g., 3-5 hours).

  • Post-Polymerization: After the feeds are complete, maintain the reaction temperature for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.

  • Cooling and Degassing: Cool the reactor and safely vent any unreacted butadiene.

  • Filtration and Characterization: Filter the latex and characterize its properties as described in Protocol 1.

Visualizing the Process and Mechanism

The following diagrams illustrate the key stages and relationships in emulsion polymerization facilitated by this compound.

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization A Aqueous Phase (Water + MELS) D Reactor Charging & Heating A->D B Monomer Phase F Monomer Feed (Batch or Semi-continuous) B->F C Initiator Solution E Initiation C->E D->E E->F G Polymer Particle Growth F->G H Cooling G->H I Filtration H->I J Characterization I->J

Caption: Experimental workflow for a typical emulsion polymerization process.

MELS_Mechanism cluster_micelle Micelle Formation cluster_polymerization Polymerization & Stabilization MELS MELS Molecules Micelle Hydrophilic Head Hydrophobic Tail Monomer Swollen Micelle MELS->Micelle Self-assembles in water PolymerParticle Growing Polymer Particle Micelle->PolymerParticle Forms polymer particle Initiator Initiator Radical Initiator->Micelle Initiates polymerization StabilizedParticle MELS Stabilized Latex Particle PolymerParticle->StabilizedParticle Adsorption of MELS

Caption: Role of MELS in micelle formation and particle stabilization.

Application of Monoethanolamine Lauryl Sulfate in Nanoparticle Synthesis: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine lauryl sulfate (B86663) (MELS) is an anionic surfactant known for its emulsifying and stabilizing properties, primarily utilized in the cosmetics and personal care industries.[1][2] Its potential application as a surfactant in the synthesis of nanoparticles, particularly for drug delivery applications, is an area of emerging interest. Surfactants play a critical role in nanoparticle synthesis by controlling particle size, morphology, and stability.[3][4][5] They function by forming micelles that act as nanoreactors, influencing nucleation and growth processes, and preventing agglomeration of the synthesized nanoparticles.[5] This document aims to provide a comprehensive overview of the available information on the use of MELS in nanoparticle synthesis, including potential protocols and characterization data.

Current State of Research

Despite the widespread use of other anionic surfactants like sodium lauryl sulfate (SLS) in nanoparticle synthesis,[3][6] specific and detailed research on the application of monoethanolamine lauryl sulfate (MELS) is currently limited in publicly available scientific literature and patents. While the fundamental principles of surfactant-mediated nanoparticle synthesis can be extrapolated, the direct evidence and established protocols for MELS remain scarce.

One related study investigated the use of monoethanolamine (MEA) in conjunction with iron oxide nanoparticles for CO2 capture.[7][8] However, this research focuses on the application of the final nanoparticle formulation rather than the use of a lauryl sulfate salt of monoethanolamine as a surfactant during the synthesis process itself.

Patents related to nanoparticle synthesis for drug delivery occasionally mention lauryl sulfates as a class of potential surfactants.[3][9] For instance, a patent on nanoparticles for drug delivery describes the use of sodium lauryl sulfate in a microemulsion polymerization technique.[3] Another patent discusses nanoparticles with covalently bound surfactants for drug delivery, which could theoretically include derivatives of lauryl sulfate.[9] However, these documents do not provide specific experimental details or quantitative data for the use of MELS.

Theoretical Application and Generalized Protocols

Based on the known properties of anionic surfactants in nanoparticle synthesis, a hypothetical protocol for the use of MELS can be proposed. This generalized approach is derived from established methods using similar surfactants, such as SLS.

Generalized Experimental Protocol: Nanoparticle Synthesis via Microemulsion

This protocol outlines a general procedure for synthesizing nanoparticles using a microemulsion technique, where MELS could theoretically be employed as the surfactant.

Materials:

  • Metal precursor (e.g., silver nitrate (B79036) for silver nanoparticles)

  • Reducing agent (e.g., sodium borohydride)

  • This compound (MELS) as the surfactant

  • Organic solvent (e.g., hexane)

  • Aqueous phase (deionized water)

  • Co-surfactant (e.g., butanol), if necessary

Procedure:

  • Microemulsion Preparation:

    • Prepare an aqueous solution of the metal precursor.

    • In a separate container, prepare a microemulsion by mixing the organic solvent, MELS, and potentially a co-surfactant.

    • Add the aqueous metal precursor solution to the microemulsion and stir vigorously to form a stable water-in-oil microemulsion.

  • Reduction:

    • Prepare an aqueous solution of the reducing agent.

    • Add the reducing agent solution dropwise to the microemulsion containing the metal precursor while maintaining vigorous stirring.

    • The reduction reaction will occur within the micelles, leading to the formation of nanoparticles.

  • Nanoparticle Recovery and Purification:

    • After the reaction is complete, the nanoparticles can be precipitated by adding a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The precipitated nanoparticles are then collected by centrifugation.

    • Wash the nanoparticles multiple times with an appropriate solvent (e.g., ethanol (B145695) and then water) to remove any unreacted precursors, surfactant, and byproducts.

    • Dry the purified nanoparticles under vacuum.

Characterization:

The synthesized nanoparticles would then be characterized using standard techniques to determine their physical and chemical properties.

Data Presentation

Due to the absence of specific experimental data for nanoparticle synthesis using MELS, the following table presents a template of the quantitative data that would be crucial for characterizing such nanoparticles. This serves as a guide for researchers who may explore the use of MELS in their work.

ParameterDescriptionDesired Outcome/Significance
Particle Size (nm) The average hydrodynamic diameter of the nanoparticles, typically measured by Dynamic Light Scattering (DLS).Crucial for cellular uptake, biodistribution, and drug release kinetics.
Polydispersity Index (PDI) A measure of the heterogeneity of particle sizes in the sample. A value below 0.3 is generally considered acceptable.Indicates the uniformity of the nanoparticle population, which is important for reproducibility.
Zeta Potential (mV) The measure of the surface charge of the nanoparticles, indicating their stability in a colloidal suspension.Higher absolute values (e.g., > ±30 mV) suggest better stability against aggregation.
Encapsulation Efficiency (%) The percentage of the drug that is successfully entrapped within the nanoparticles.A key parameter for determining the therapeutic dose and efficacy of the drug delivery system.
Drug Loading (%) The weight percentage of the drug relative to the total weight of the nanoparticle.Determines the amount of drug that can be delivered per unit of the nanoparticle formulation.

Visualizations

Experimental Workflow for Nanoparticle Synthesis

The following diagram illustrates a generalized workflow for the synthesis of nanoparticles using a surfactant-based method, adaptable for the use of MELS.

Nanoparticle_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization A Prepare Aqueous Metal Precursor Solution C Mix to Form Water-in-Oil Microemulsion A->C B Prepare Microemulsion (Organic Solvent + MELS) B->C D Add Reducing Agent C->D E Nanoparticle Formation D->E F Precipitate Nanoparticles E->F G Centrifuge and Wash F->G H Dry Nanoparticles G->H I Characterize Nanoparticles (DLS, TEM, etc.) H->I

Caption: Generalized workflow for nanoparticle synthesis using MELS.

Conclusion and Future Directions

While this compound possesses the fundamental characteristics of a surfactant suitable for nanoparticle synthesis, there is a clear gap in the scientific literature regarding its specific application for this purpose. The information available on similar surfactants, such as sodium lauryl sulfate, provides a theoretical framework for how MELS could be utilized.

Future research should focus on systematically investigating the use of MELS in the synthesis of various types of nanoparticles (e.g., metallic, polymeric, lipid-based). Key areas of investigation should include:

  • Determining the optimal concentration of MELS for controlling nanoparticle size and stability.

  • Comparing the efficacy of MELS with other commonly used surfactants.

  • Evaluating the biocompatibility and potential toxicity of nanoparticles synthesized with MELS for drug delivery applications.

  • Characterizing the drug loading and release profiles of MELS-stabilized nanoparticles.

Such studies will be invaluable in determining the viability and potential advantages of using this compound as a novel surfactant in the field of nanotechnology and nanomedicine.

References

Application Notes and Protocols: The Use of MEA-Lauryl Sulfate in Electrophoretic Separations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of Monoethanolamine (MEA)-Lauryl Sulfate (B86663) as a surfactant in electrophoretic separations, particularly in the context of Micellar Electrokinetic Chromatography (MEKC). While Sodium Dodecyl Sulfate (SDS) is the most commonly used surfactant in such applications, the properties of MEA-Lauryl Sulfate suggest it as a viable alternative.[1][2] These notes offer a theoretical framework and foundational protocols to guide researchers in exploring its utility for the separation of neutral and charged analytes.

Introduction to MEA-Lauryl Sulfate

MEA-Lauryl Sulfate is an anionic surfactant belonging to the alkyl sulfates group.[3] It is a chemical compound derived from the reaction of monoethanolamine with lauryl sulfate.[4] Possessing both hydrophilic and hydrophobic moieties, it exhibits excellent foaming, emulsifying, and thickening properties.[3][4] Its chemical structure and surfactant properties make it a candidate for forming micelles, which are essential for the pseudo-stationary phase in MEKC.[1][5]

Table 1: Physicochemical Properties of MEA-Lauryl Sulfate

PropertyValueReference
Appearance Clear liquid at room temperature[3]
Molar Mass Approx. 334 g/mol [3]
pH (as supplied) 3.0 to 4.0[3]
Density Approx. 1.03 g/ml[3]
Solubility Good solubility in water[3]
Primary Function Surfactant, cleansing agent[4][6]

Principles of Micellar Electrokinetic Chromatography (MEKC)

MEKC is a modification of Capillary Electrophoresis (CE) that enables the separation of neutral analytes in addition to charged ones.[1][2] This is achieved by adding a surfactant to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles.[2][5][7] These micelles act as a pseudo-stationary phase.[1] Separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer (mobile phase).[1][7]

In a typical MEKC setup, an anionic surfactant like SDS forms negatively charged micelles. Under an electric field, the electroosmotic flow (EOF) moves towards the cathode, while the anionic micelles are electrophoretically attracted towards the anode.[1][8] This results in a slower net migration of the micelles compared to the bulk flow.[8] Analytes that interact more strongly with the hydrophobic core of the micelles will be retained longer, leading to their separation.

Hypothetical Application of MEA-Lauryl Sulfate in MEKC

Given that MEA-Lauryl Sulfate is an anionic surfactant similar to SDS, it can theoretically be used to form the micellar pseudo-stationary phase in MEKC. The lauryl sulfate component provides the hydrophobic tail necessary for micelle formation and interaction with analytes, while the anionic head group allows for electrophoretic mobility. The monoethanolamine counter-ion may influence the CMC and the overall charge and size of the micelles, potentially offering different selectivity compared to SDS.

MEKC_Principle start start eof_arrow eof_arrow analyte_neutral analyte_neutral eof_arrow->analyte_neutral Partitioning micelle2 micelle2 analyte_neutral->micelle2 analyte_charged analyte_charged micelle2->analyte_charged Partitioning detector detector migration_arrow migration_arrow micelle1 micelle1 micelle3 micelle3

Experimental Protocols

The following are hypothetical protocols for the use of MEA-Lauryl Sulfate in MEKC. These are based on standard CE and MEKC procedures and should be optimized for specific applications.

Materials and Reagents
  • MEA-Lauryl Sulfate

  • Buffer components (e.g., sodium borate (B1201080), sodium phosphate)

  • Organic modifiers (e.g., methanol (B129727), acetonitrile)

  • Deionized water

  • Analytes of interest

  • Capillary Electrophoresis system with a UV-Vis detector

  • Fused-silica capillaries

Protocol 1: Basic MEKC Separation of Neutral Analytes

This protocol outlines a starting point for separating a mixture of neutral compounds.

  • Buffer Preparation:

    • Prepare a 50 mM sodium borate buffer.

    • Dissolve the appropriate amount of sodium borate in deionized water.

    • Adjust the pH to 9.0 with NaOH or HCl.

    • Add MEA-Lauryl Sulfate to a final concentration of 50 mM (this should be above its CMC, which may need to be determined experimentally).

    • Filter the buffer through a 0.45 µm filter.

  • Capillary Conditioning:

    • Rinse the new capillary with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with the running buffer for 15 minutes.

  • Sample Preparation:

    • Dissolve the analyte mixture in the running buffer or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • Electrophoresis Conditions:

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation Voltage: +20 kV.

    • Capillary Temperature: 25 °C.

    • Detection: UV absorbance at a suitable wavelength for the analytes (e.g., 214 nm).

  • Data Analysis:

    • Record the electropherogram.

    • Identify peaks based on their migration times relative to standards.

Workflow_MEKC cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing buffer_prep Buffer Preparation (with MEA-Lauryl Sulfate) capillary_cond Capillary Conditioning buffer_prep->capillary_cond sample_prep Sample Preparation capillary_cond->sample_prep injection Sample Injection sample_prep->injection separation Electrophoretic Separation injection->separation detection Detection (UV-Vis) separation->detection data_acq Data Acquisition detection->data_acq data_analysis Data Analysis data_acq->data_analysis

Protocol 2: Optimization of MEKC Separation

For complex mixtures, optimization of separation parameters is crucial.

  • Varying Surfactant Concentration:

    • Prepare running buffers with different concentrations of MEA-Lauryl Sulfate (e.g., 25, 50, 75, 100 mM).

    • Run the separation with each buffer and observe the effect on resolution and migration times. Higher concentrations generally increase retention of hydrophobic analytes.

  • Adjusting Buffer pH:

    • Prepare buffers at different pH values (e.g., 8.0, 8.5, 9.0, 9.5).

    • Analyze the impact on EOF and the charge of any ionizable analytes.

  • Adding Organic Modifiers:

    • Incorporate organic solvents like methanol or acetonitrile (B52724) (e.g., 5-20% v/v) into the running buffer.

    • This can alter the partitioning of analytes into the micelles and improve selectivity.

  • Modifying Separation Voltage and Temperature:

    • Test different separation voltages (e.g., 15, 20, 25 kV) to balance analysis time and Joule heating.

    • Vary the capillary temperature (e.g., 20, 25, 30 °C) to influence buffer viscosity and analyte partitioning.

Data Presentation: Hypothetical Optimization Parameters

The following table summarizes the expected effects of varying key parameters in an MEKC experiment using MEA-Lauryl Sulfate.

Table 2: Influence of Experimental Parameters on MEKC Separation

ParameterEffect on SeparationConsiderations
MEA-Lauryl Sulfate Concentration Increasing concentration generally increases the retention time of hydrophobic analytes and can improve resolution up to a point.High concentrations can lead to increased current and Joule heating, potentially reducing efficiency.[2]
Buffer pH Affects the EOF and the charge of ionizable analytes. Higher pH typically increases EOF.Must be compatible with analyte stability.
Organic Modifier (e.g., Methanol) Reduces hydrophobic interactions, often decreasing retention times. Can be used to tune selectivity.[2]May disrupt micelle structure at high concentrations.
Separation Voltage Higher voltage leads to faster migration and shorter analysis times.Excessive voltage causes Joule heating, which can broaden peaks and degrade resolution.[2]
Temperature Affects buffer viscosity, EOF, and analyte partitioning.Needs to be tightly controlled for reproducible results.

Conclusion and Future Perspectives

MEA-Lauryl Sulfate presents a theoretically promising alternative to SDS for MEKC applications. Its distinct counter-ion may offer unique selectivity for certain classes of compounds. The protocols provided here serve as a starting point for researchers to explore its potential. Empirical studies are necessary to determine its CMC under typical electrophoretic conditions, its efficiency in separating various analyte classes, and its compatibility with different detection methods, including mass spectrometry. Future work should focus on direct comparison with established surfactants like SDS to delineate the specific advantages and application niches of MEA-Lauryl Sulfate in electrophoretic separations.

References

Application of Monoethanolamine Lauryl Sulfate in DNA Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and a theoretical protocol for the use of monoethanolamine lauryl sulfate (B86663) as a detergent in DNA extraction procedures. While sodium lauryl sulfate (SLS) and sodium dodecyl sulfate (SDS) are the predominantly utilized anionic detergents in established DNA extraction protocols, monoethanolamine lauryl sulfate, a chemically similar surfactant, is explored here as a potential alternative.[1][2][3] These application notes are intended for researchers, scientists, and drug development professionals who may be investigating alternative reagents for nucleic acid isolation. The provided protocol is an adaptation of standard methods and should be considered a starting point for optimization.

Introduction

The extraction of high-quality deoxyribonucleic acid (DNA) is a foundational step in a vast array of molecular biology applications, from diagnostics to drug discovery. A critical stage in this process is the lysis of the cell and nuclear membranes to release the genetic material.[1][2] This is typically achieved through the use of detergents that disrupt the lipid bilayers and denature proteins.[1][4] Anionic surfactants like sodium lauryl sulfate (SLS) are widely employed for their efficacy in solubilizing membranes and inactivating cellular nucleases that could degrade the DNA.[1][2]

This compound is an anionic surfactant with a similar hydrocarbon tail to SLS but with a different counter-ion (monoethanolamine instead of sodium). While not commonly cited in DNA extraction literature, its properties as a surfactant suggest it could perform a similar function in cell lysis. This document outlines the theoretical application of this compound for DNA extraction and provides a generalized protocol to guide experimentation.

Principle of Action

The role of a lauryl sulfate-based detergent in DNA extraction is multifaceted:

  • Cell Lysis: The amphipathic nature of the detergent allows it to insert into the lipid bilayers of the cell and nuclear membranes, disrupting their structure and leading to cell lysis.[1][4]

  • Protein Denaturation: The detergent binds to proteins, including histones that are tightly associated with DNA, and denatures them. This helps to release the DNA into the lysate.[1][2]

  • Nuclease Inactivation: By denaturing proteins, the detergent also inactivates DNases and other enzymes that could degrade the DNA upon its release from the nucleus.[1][2]

It is hypothesized that this compound will function in a manner analogous to SLS in these key aspects.

Expected Outcomes and Optimization Parameters

The successful substitution of this compound for SLS in a DNA extraction protocol would depend on several factors that require empirical optimization. The following table outlines key parameters and expected outcomes.

ParameterExpected Outcome/MeasurementOptimization Considerations
DNA Yield High quantity of extracted DNA (ng/µL or µg/mg of starting material)The concentration of this compound may need to be adjusted to achieve optimal cell lysis without being overly harsh, which could affect DNA integrity. Incubation time and temperature during lysis are also critical variables.
DNA Purity (A260/A280) Ratio between 1.8 and 2.0A low ratio may indicate protein contamination. The effectiveness of the detergent in denaturing and aiding the removal of proteins will influence this. Subsequent protein precipitation and wash steps are crucial.
DNA Purity (A260/A230) Ratio between 2.0 and 2.2A low ratio can indicate contamination with salts, carbohydrates, or other organic compounds. The solubility and precipitation characteristics of this compound in the presence of salts and alcohol will be a factor.
DNA Integrity High molecular weight bands with minimal shearing on an agarose (B213101) gelThe "mildness" of the detergent could play a role. Overly aggressive lysis can lead to mechanical shearing of the DNA. Gentle mixing during the lysis step is important.

Experimental Workflow

The general workflow for DNA extraction using a lauryl sulfate-based detergent involves cell lysis, removal of cellular debris and proteins, and precipitation and purification of the DNA.

DNA_Extraction_Workflow start Sample Collection (e.g., cell culture, tissue) lysis Cell Lysis with This compound Lysis Buffer start->lysis precipitation Protein Precipitation lysis->precipitation centrifugation1 Centrifugation to Pellet Debris precipitation->centrifugation1 supernatant_transfer Transfer of Supernatant Containing DNA centrifugation1->supernatant_transfer dna_precipitation DNA Precipitation with Isopropanol/Ethanol (B145695) supernatant_transfer->dna_precipitation centrifugation2 Centrifugation to Pellet DNA dna_precipitation->centrifugation2 wash Wash DNA Pellet with 70% Ethanol centrifugation2->wash dry Air Dry Pellet wash->dry resuspend Resuspend DNA in TE Buffer or Nuclease-Free Water dry->resuspend end Purified DNA for Downstream Applications resuspend->end

DNA Extraction Workflow Diagram

Detailed Experimental Protocol (Adapted)

Disclaimer: This protocol is a theoretical adaptation of standard DNA extraction methods using sodium lauryl sulfate. The optimal concentration of this compound and other buffer components may require significant optimization.

Materials:

  • Lysis Buffer:

    • 100 mM Tris-HCl (pH 8.0)

    • 20 mM EDTA

    • 200 mM NaCl

    • 1-2% (w/v) this compound (optimization required)

    • 100 µg/mL Proteinase K (add fresh before use)

  • Protein Precipitation Solution: High salt solution (e.g., 5 M NaCl or ammonium (B1175870) acetate)

  • Isopropanol (100%, ice-cold)

  • Ethanol (70%, ice-cold)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-Free Water

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Water bath or heat block

  • Pipettes and sterile tips

Procedure:

  • Sample Preparation:

    • For cultured cells: Pellet approximately 1-5 million cells by centrifugation. Discard the supernatant and resuspend the cell pellet in 50 µL of PBS.

    • For tissue samples: Mince approximately 10-20 mg of tissue and place it in a 1.5 mL microcentrifuge tube.

  • Cell Lysis:

    • Add 500 µL of the complete Lysis Buffer (with freshly added Proteinase K) to the prepared sample.

    • Vortex briefly to mix.

    • Incubate the mixture at 55-60°C for 1-3 hours (or overnight) with occasional gentle inversion. This step facilitates the digestion of proteins by Proteinase K.

  • Protein Precipitation:

    • Add 200 µL of the Protein Precipitation Solution to the lysate.

    • Vortex vigorously for 20 seconds.

    • Incubate on ice for 10 minutes.

  • Debris Removal:

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and other cellular debris.

  • DNA Precipitation:

    • Carefully transfer the supernatant to a new sterile 1.5 mL microcentrifuge tube.

    • Add an equal volume (approximately 600 µL) of ice-cold 100% isopropanol.

    • Gently invert the tube several times until a white, stringy precipitate of DNA becomes visible.

    • Incubate at -20°C for at least 30 minutes to enhance precipitation.

  • DNA Pelleting:

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

    • Carefully decant the supernatant without disturbing the DNA pellet.

  • Washing:

    • Add 1 mL of ice-cold 70% ethanol to the tube to wash the DNA pellet.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol.

  • Drying:

    • Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.

  • Resuspension:

    • Resuspend the DNA pellet in 30-100 µL of TE Buffer or nuclease-free water by gently pipetting up and down.

    • Incubate at 65°C for 10 minutes to aid in dissolving the DNA.

  • Storage:

    • Store the purified DNA at -20°C for long-term use.

Conclusion

This compound presents a theoretically viable alternative to sodium lauryl sulfate for the purpose of cell lysis in DNA extraction protocols. Its efficacy will be dependent on empirical determination of optimal working concentrations and buffer conditions. Researchers exploring this reagent should undertake a systematic optimization of the protocol outlined above, with careful assessment of DNA yield, purity, and integrity. The larger size of the monoethanolamine counter-ion compared to sodium may influence the detergent's properties, potentially offering a milder lysis agent, though this remains to be experimentally verified.

References

Analytical Methods for the Quantification of Monoethanolamine Lauryl Sulfate in Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine Lauryl Sulfate (B86663) (MELA) is an anionic surfactant widely utilized in cosmetic and personal care products for its cleansing and foaming properties.[1][2] As a key ingredient, its precise quantification in various sample matrices is crucial for quality control, formulation development, and stability testing. This document provides detailed analytical methods for the accurate determination of MELA, catering to the needs of researchers, scientists, and drug development professionals. The methodologies covered include modern chromatographic techniques for specific quantification and classical titrimetric and spectrophotometric methods for the determination of the lauryl sulfate moiety.

Analytical Methodologies

Several analytical techniques can be employed for the quantification of Monoethanolamine Lauryl Sulfate. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. This note details three primary approaches:

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): A highly specific and sensitive method for the direct quantification of the lauryl sulfate anion, applicable to complex matrices.

  • Potentiometric Titration: A robust and cost-effective method for quantifying the anionic surfactant (lauryl sulfate) content.

  • UV-Visible Spectrophotometry: A simple and accessible colorimetric method for the determination of the lauryl sulfate moiety.

Data Presentation

The following tables summarize the expected quantitative performance data for the described analytical methods. The data is based on validated methods for closely related anionic surfactants like Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES), and for Monoethanolamine (MEA), providing a benchmark for method validation of MELA analysis.[3][4]

Table 1: HPLC-MS/MS Method Performance Characteristics (Adapted from SLES analysis) [3]

ParameterExpected Value
AnalyteLauryl Sulfate Anion
Limit of Detection (LOD)0.12 - 0.97 µg/mL
Limit of Quantification (LOQ)0.4 µg/mL
Linearity (r²)> 0.99
Recovery95 - 105%

Table 2: Potentiometric Titration Method Performance Characteristics (Adapted from SLS analysis) [5]

ParameterExpected Value
AnalyteLauryl Sulfate Anion
Relative Standard Deviation (RSD)< 2%
Recovery98 - 102%

Table 3: UV-Visible Spectrophotometry Method Performance Characteristics (Adapted from SLS analysis) [4]

ParameterExpected Value
AnalyteLauryl Sulfate Anion
Linearity Range10.0 - 100 mg L⁻¹
Limit of Detection (LOD)1.74 mg L⁻¹
Limit of Quantification (LOQ)5.83 mg L⁻¹
Recovery96.8 - 103%

Experimental Protocols

HPLC-MS/MS Method for Lauryl Sulfate Quantification

This method is adapted from a validated procedure for the analysis of alkyl sulfates and alkyl-ether sulfates.[3] It offers high specificity by monitoring the characteristic fragment ions of the lauryl sulfate anion.

a. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain MELA and dissolve it in a suitable solvent (e.g., a mixture of isopropanol (B130326) and water).

  • Perform serial dilutions with the mobile phase to bring the concentration of the lauryl sulfate anion within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: A C4 or C18 reversed-phase column suitable for surfactant analysis.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing an ion-pairing agent like ammonium (B1175870) acetate.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30 - 40 °C.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Precursor Ion: m/z 265.2 (for lauryl sulfate).

  • Product Ions for Monitoring (SRM): m/z 80 (SO₃⁻) and m/z 97 (HSO₄⁻).[2][3]

  • Collision Energy: Optimize for the specific instrument to achieve maximum fragmentation.

d. Quantification:

Construct a calibration curve by plotting the peak area of the lauryl sulfate anion against the concentration of MELA standards. Determine the concentration of MELA in the sample by interpolating its peak area from the calibration curve.

HPLC_MS_Workflow sample Sample Weighing & Dissolution dilution Serial Dilution sample->dilution filtration Filtration (0.45 µm) dilution->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms MS/MS Detection (ESI-, SRM) hplc->ms data Data Analysis & Quantification ms->data

HPLC-MS/MS Experimental Workflow
Potentiometric Titration for Anionic Surfactant Content

This method is a robust and widely used technique for the determination of anionic surfactants.[5]

a. Reagents:

  • Titrant: 0.004 M Benzethonium Chloride or other suitable cationic surfactant titrant.

  • Indicator: Dimethyl yellow-oracet blue B solution or a surfactant-sensitive electrode.

  • Solvent: A mixture of water and chloroform (B151607).

  • Acid: Dilute sulfuric acid.

b. Procedure:

  • Accurately weigh a sample containing MELA and dissolve it in deionized water.

  • Transfer the solution to a separator funnel.

  • Add 15 mL of chloroform and 10 mL of dilute sulfuric acid.

  • Add a few drops of the indicator solution.

  • Titrate with the 0.004 M cationic surfactant solution, shaking vigorously and allowing the layers to separate after each addition.

  • The endpoint is reached when the chloroform layer shows a permanent color change (e.g., to a clear green).

c. Calculation:

The concentration of the anionic surfactant is calculated based on the volume of titrant consumed.

Titration_Workflow sample Sample Weighing & Dissolution reagents Addition of Chloroform, Acid & Indicator sample->reagents titration Titration with Cationic Surfactant reagents->titration endpoint Endpoint Detection (Color Change) titration->endpoint calculation Calculation of Surfactant Content endpoint->calculation

Potentiometric Titration Workflow
UV-Visible Spectrophotometry for Lauryl Sulfate Moiety

This colorimetric method is based on the formation of an ion-pair between the anionic surfactant and a cationic dye, which is then extracted into an organic solvent.[4]

a. Reagents:

  • Cationic Dye: Methylene (B1212753) blue solution.

  • Extraction Solvent: Chloroform.

  • Acid Solution: Sulfuric acid solution.

  • Wash Solution: Acidic methylene blue solution.

b. Procedure:

  • Prepare a series of MELA standard solutions and a sample solution in water.

  • To a known volume of each solution in a separatory funnel, add the acidic methylene blue solution and chloroform.

  • Shake the funnel to extract the ion-pair complex into the chloroform layer.

  • Allow the layers to separate and collect the chloroform layer.

  • Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance for the complex (around 650 nm).[6]

c. Quantification:

Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of MELA in the sample from its absorbance using the calibration curve.

Spectrophotometry_Workflow sample Sample & Standard Preparation reaction Ion-Pair Formation with Methylene Blue sample->reaction extraction Extraction into Chloroform reaction->extraction measurement Absorbance Measurement (650 nm) extraction->measurement quantification Quantification via Calibration Curve measurement->quantification

UV-Visible Spectrophotometry Workflow

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in various samples. The HPLC-MS/MS method offers the highest selectivity and sensitivity, making it ideal for complex matrices and low concentration levels. Potentiometric titration is a cost-effective and accurate method for routine quality control of higher concentration samples. UV-Visible spectrophotometry provides a simple and accessible alternative for the quantification of the lauryl sulfate moiety. The selection of the most appropriate method should be based on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation. Proper method validation is essential before implementation for routine use.

References

MEA-Lauryl Sulfate: Application Notes for Industrial Cleaning Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MEA-Lauryl Sulfate (B86663) (Monoethanolamine Lauryl Sulfate) is an anionic surfactant that serves as a high-performance ingredient in a variety of industrial cleaning agents. Its advantageous properties, including excellent foaming, emulsifying, and thickening capabilities, make it a versatile choice for formulations designed to tackle tough industrial soils.[1] This document provides detailed application notes, quantitative performance data, and experimental protocols for researchers, scientists, and formulation chemists working with MEA-Lauryl Sulfate.

Physicochemical Properties and Performance Characteristics

MEA-Lauryl Sulfate offers a unique balance of properties that contribute to its effectiveness in industrial cleaning applications. The substitution of the sodium ion with monoethanolamine enhances its solubility and modifies its performance in aqueous solutions.[2]

Key Performance Attributes:

  • Excellent Foaming: Produces a stable and dense foam, which is beneficial for applications requiring longer contact time on vertical or inclined surfaces.[1]

  • Effective Emulsification: Efficiently breaks down and suspends oils and greases in the cleaning solution, preventing redeposition on the cleaned surface.[1]

  • Good Thickening Properties: Contributes to the viscosity of formulations, allowing for better cling and more controlled application.[1]

  • Enhanced Solubility: The monoethanolamine counter-ion improves its solubility in water, allowing for higher active concentrations in formulations compared to its sodium counterpart.[2]

  • Reduced Interfacial Tension: Effectively lowers the interfacial tension between oil and water, promoting the wetting of surfaces and the displacement of oily soils.[2]

  • Mild Acidity to Neutral pH: Formulations with MEA-Lauryl Sulfate can be designed to have a pH range of 3.0-8.0, which can be less corrosive to certain surfaces compared to highly alkaline cleaners.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data for MEA-Lauryl Sulfate, providing a basis for formulation development and comparison with other surfactants.

Table 1: Physicochemical Properties of MEA-Lauryl Sulfate

PropertyValueReference
INCI Name MEA-Lauryl Sulfate[1]
CAS Number 4722-98-9[2]
Molecular Formula C14H33NO5S[2]
Molecular Weight 327.48 g/mol [2]
Appearance Clear liquid (at room temperature)[1]
pH (as supplied) 3.0 - 4.0[1]
Density Approximately 1.03 g/mL[1]
Solubility Good solubility in water[1]

Table 2: Performance Metrics of MEA-Lauryl Sulfate in Aqueous Solutions

ParameterValueSignificance in CleaningReference
Critical Micelle Concentration (CMC) 0.08 – 0.12 mmol/LA lower CMC indicates higher efficiency at lower concentrations for forming micelles that encapsulate oily soil.[2]
Interfacial Tension (vs. oil) ~30 mN/mLower interfacial tension facilitates the penetration of the cleaning solution and the lifting of oily soils from surfaces.[2]

Applications in Industrial Cleaning

MEA-Lauryl Sulfate is a suitable primary or secondary surfactant in a wide range of industrial cleaning formulations, including:

  • Heavy-Duty Degreasers: Its strong emulsification properties make it effective in removing heavy oils, greases, and tars from machinery, engines, and concrete floors.

  • Vehicle Cleaning Solutions: The rich and stable foam generated by MEA-Lauryl Sulfate is ideal for car and truck wash detergents, helping to lift road film and grime.

  • Hard Surface Cleaners: It can be formulated into all-purpose cleaners for use on walls, floors, and other washable surfaces in industrial and institutional settings.

  • Metal Cleaners: Its ability to function in mildly acidic to neutral pH ranges makes it suitable for cleaning various metal surfaces without causing significant corrosion.

  • Firefighting Foams: Its excellent foaming characteristics are utilized in the formulation of fire extinguishing agents.[1]

Example Formulations

The following are starting point formulations for industrial cleaning agents incorporating MEA-Lauryl Sulfate. Optimization will be required based on specific performance requirements and the nature of the soil to be removed.

Table 3: Example Formulation - Heavy-Duty Industrial Degreaser

IngredientFunctionTypical Concentration (wt%)
MEA-Lauryl Sulfate (30% active) Primary Surfactant10 - 20%
Non-ionic Surfactant (e.g., Alcohol Ethoxylate) Co-surfactant for enhanced wetting2 - 5%
Sodium Metasilicate Pentahydrate Builder and alkalinity source3 - 8%
Tetrapotassium Pyrophosphate (TKPP) Builder and chelating agent2 - 5%
Glycol Ether (e.g., Butyl Cellosolve) Solvent for greasy soils3 - 7%
Water SolventTo 100%

Table 4: Example Formulation - High-Foaming Vehicle Wash

IngredientFunctionTypical Concentration (wt%)
MEA-Lauryl Sulfate (30% active) Primary Foaming Surfactant15 - 25%
Cocamidopropyl Betaine Foam Booster and Stabilizer3 - 7%
Sodium Chloride Viscosity Modifier1 - 2%
Citric Acid pH AdjusterAs needed to pH 6.0-7.0
Preservative Microbiological controlAs per manufacturer's recommendation
Dye and Fragrance AestheticsAs desired
Water SolventTo 100%

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of industrial cleaning formulations containing MEA-Lauryl Sulfate.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which MEA-Lauryl Sulfate begins to form micelles, a key indicator of its efficiency.

Apparatus:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of MEA-Lauryl Sulfate (e.g., 10 mmol/L) in deionized water.

  • Create a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC (e.g., 0.01 mmol/L to 5 mmol/L).

  • Calibrate the tensiometer with deionized water.

  • Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.

  • Ensure the ring or plate is thoroughly cleaned and dried between each measurement.

  • Record the surface tension value for each concentration.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the point at which the slope of the curve changes significantly. It is determined by the intersection of the two linear portions of the graph.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 mmol/L MEA-Lauryl Sulfate) B Create Serial Dilutions (0.01 to 5 mmol/L) A->B C Calibrate Tensiometer with Deionized Water B->C D Measure Surface Tension of Each Dilution C->D E Record Data D->E F Plot Surface Tension vs. log(Concentration) E->F G Identify Inflection Point (CMC) F->G

Workflow for CMC Determination
Protocol 2: Evaluation of Foaming Performance by the Ross-Miles Method (Adapted from ASTM D1173)

Objective: To assess the initial foam height and foam stability of a cleaning formulation containing MEA-Lauryl Sulfate.

Apparatus:

  • Ross-Miles foam apparatus (graduated glass column with a reservoir)

  • Volumetric flasks

  • Timer

  • Thermometer

Procedure:

  • Prepare a solution of the cleaning formulation at the desired concentration (e.g., 1% w/v in water of a specified hardness).

  • Bring the solution to a specified temperature (e.g., 25°C).

  • Pour 50 mL of the solution into the bottom of the graduated column.

  • Pour 200 mL of the same solution into the reservoir.

  • Position the reservoir above the column and open the stopcock to allow the solution to fall into the column, generating foam.

  • Start the timer as soon as the reservoir is empty.

  • Immediately measure and record the initial foam height.

  • Record the foam height at specified intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Ross_Miles_Workflow A Prepare Test Solution (e.g., 1% formulation in water) B Add 50 mL to Column and 200 mL to Reservoir A->B C Release Reservoir Solution to Generate Foam B->C D Start Timer When Reservoir is Empty C->D E Record Initial Foam Height D->E F Record Foam Height at 1, 3, and 5 minutes E->F

Ross-Miles Foam Test Workflow
Protocol 3: Cleaning Efficiency Evaluation (Adapted from ASTM D4488)

Objective: To quantify the ability of a cleaning formulation containing MEA-Lauryl Sulfate to remove a standardized soil from a hard surface.

Apparatus:

  • Washability and scrub test machine

  • Reflectometer or colorimeter

  • Standardized test panels (e.g., white vinyl tiles)

  • Sponge or brush for the scrub machine

  • Pipettes

  • Oven

  • Standardized soil (e.g., a mixture of particulate and oily soil as described in ASTM D4488-A5)

Procedure:

  • Measure the initial reflectance (R_i) of the clean test panels.

  • Apply a standardized amount of soil uniformly to a specific area of each panel.

  • Allow the soiled panels to age under controlled conditions (e.g., 24 hours at room temperature).

  • Measure the reflectance of the soiled panels (R_s).

  • Mount a soiled panel in the washability machine.

  • Apply a specified amount of the cleaning solution to the sponge or brush.

  • Run the washability machine for a set number of cycles.

  • Rinse the panel with deionized water and allow it to dry completely.

  • Measure the final reflectance of the cleaned area (R_c).

  • Calculate the cleaning efficiency (CE) using the following formula: CE (%) = [(R_c - R_s) / (R_i - R_s)] * 100

Cleaning_Efficiency_Workflow cluster_prep Panel Preparation cluster_cleaning Cleaning Process cluster_eval Evaluation A Measure Initial Reflectance (Ri) of Clean Panel B Apply Standardized Soil A->B C Age Soiled Panel B->C D Measure Soiled Reflectance (Rs) C->D E Mount Panel in Washability Machine D->E F Apply Cleaning Solution E->F G Run Scrub Cycles F->G H Rinse and Dry Panel G->H I Measure Final Reflectance (Rc) H->I J Calculate Cleaning Efficiency (CE) I->J

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Foam Instability in Monoethanolamine Lauryl Sulfate (MELS) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with foam instability in monoethanolamine lauryl sulfate (B86663) (MELS) solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My MELS solution is not producing any foam or very little foam. What are the possible causes?

A1: Insufficient foam generation is a common issue that can be attributed to several factors:

  • Low Surfactant Concentration: Below the critical micelle concentration (CMC), there may not be enough surfactant molecules to reduce the surface tension adequately for foam formation. The foamability of surfactant solutions tends to increase with concentration up to the CMC.[5]

  • Presence of Antifoaming Agents: Contamination with antifoaming agents, even in trace amounts, can significantly inhibit foam formation.

  • Incorrect pH: The foaming properties of MELS can be pH-dependent. Operating at a pH that is not optimal for the specific formulation can lead to poor foamability.

  • Improper Mixing/Agitation: The method of agitation is crucial for foam generation. Insufficient energy during mixing will not incorporate enough air into the solution to create foam.

Q2: The foam in my MELS solution collapses very quickly. How can I improve its stability?

A2: Rapid foam collapse points to issues with the stability of the foam lamellae. Here are some troubleshooting steps:

  • Optimize Surfactant Concentration: Foam stability generally increases with surfactant concentration.[1][6][7] Ensure your concentration is at or above the CMC.

  • Adjust pH: The stability of foams from anionic surfactants can be influenced by pH. For some systems, a neutral to slightly alkaline pH can enhance foam stability.[8]

  • Control Temperature: Higher temperatures generally decrease foam stability by reducing the viscosity of the liquid phase and increasing gas diffusion between bubbles.[9] Maintaining a consistent and optimal temperature is crucial.

  • Check for Contaminants: The presence of electrolytes, oils, or other organic solvents can destabilize foam. Hard water, containing calcium and magnesium ions, can also negatively impact foam stability by causing the precipitation of the surfactant.[8]

  • Consider Foam Boosters: The addition of foam boosters, such as certain amphoteric or non-ionic surfactants, can enhance foam stability.

Q3: I am observing inconsistent foam stability results between experiments. What could be the cause of this variability?

A3: Inconsistent results are often due to a lack of control over experimental parameters:

  • Temperature Fluctuations: Even minor changes in temperature can affect foam stability.[9] Ensure a constant temperature is maintained throughout your experiments.

  • Variations in Water Quality: The hardness and ionic content of the water used can vary, impacting foam stability.[8] Using deionized or distilled water is recommended for consistency.

  • Aging of the Solution: The properties of the MELS solution may change over time. It is advisable to use freshly prepared solutions for each experiment.

  • Inconsistent Measurement Technique: Ensure that the method for measuring foam height and stability is consistent across all experiments. Standardized methods like the Ross-Miles or Bikerman test are recommended.[2]

Data Presentation: Factors Affecting Foam Stability (Using SLS as a Proxy)

Table 1: Effect of Surfactant Concentration on Foam Stability
Surfactant ConcentrationInitial Foam Height (mm)Foam Height after 5 min (mm)Foam Stability (Half-life in min)
Below CMCLowVery Low< 1
At CMCHighModerate5 - 10
Above CMCVery HighHigh> 10

Note: This table illustrates the general trend that foamability and foam stability increase with surfactant concentration up to the critical micelle concentration (CMC), after which they tend to plateau.[1][6]

Table 2: Effect of Temperature on Foam Stability
Temperature (°C)Initial Foam Height (mm)Foam Stability (Half-life in min)
2515012
401458
601405

Note: This table demonstrates the general inverse relationship between temperature and foam stability. As temperature increases, foam stability tends to decrease.[9][10]

Table 3: Effect of pH on Foam Stability
pHInitial Foam Height (mm)Foam Stability (Half-life in min)
41306
715515
1014010

Note: This table illustrates that the foam stability of anionic surfactants is pH-dependent, often showing optimal performance in the neutral to slightly alkaline range.[8]

Experimental Protocols

Ross-Miles Foam Test (ASTM D1173)

The Ross-Miles method is a standardized test for determining the foaming properties of surfactants.[9]

Apparatus:

  • A jacketed glass receiver with a calibrated volume.

  • A specialized pipet with a specified orifice size.

  • A constant temperature water bath.

Procedure:

  • Prepare the MELS solution to the desired concentration using deionized water.

  • Bring the solution to the test temperature (e.g., 49°C) and age it for 30 minutes.[11]

  • While the solution is aging, circulate water at the test temperature through the jacket of the receiver.

  • Add 50 mL of the MELS solution to the receiver.

  • Fill the pipet with 200 mL of the MELS solution.

  • Position the pipet at the top of the receiver and open the stopcock, allowing the solution to fall and create foam.[11]

  • Once the pipet is empty, immediately record the initial foam height.

  • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[12]

Bikerman Test

The Bikerman test measures foam stability by bubbling a gas through the surfactant solution at a constant flow rate.

Apparatus:

  • A graduated glass column with a fritted glass gas disperser at the bottom.

  • A gas flowmeter.

  • A source of compressed gas (e.g., nitrogen or air).

Procedure:

  • Add a specific volume of the MELS solution (e.g., 40 mL) to the glass column.[1]

  • Start bubbling the gas through the solution at a constant, predetermined flow rate.

  • Allow the foam to reach a steady-state height, where the rate of foam formation equals the rate of foam collapse.

  • Record the maximum foam height as a measure of foamability.[1]

  • To measure foam stability, stop the gas flow and record the time it takes for the foam to collapse to half of its initial height (the foam half-life).

Visualizations

TroubleshootingWorkflow start Foam Instability Observed check_concentration Is MELS concentration above CMC? start->check_concentration check_ph Is the solution pH in the optimal range? check_concentration->check_ph Yes adjust_concentration Increase MELS Concentration check_concentration->adjust_concentration No check_temp Is the temperature controlled and optimal? check_ph->check_temp Yes adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph No check_contaminants Are there any contaminants (oils, salts, etc.)? check_temp->check_contaminants Yes adjust_temp Control and Optimize Temperature check_temp->adjust_temp No purify_solution Purify Solution or Use Deionized Water check_contaminants->purify_solution Yes stable_foam Stable Foam Achieved check_contaminants->stable_foam No adjust_concentration->check_ph adjust_ph->check_temp adjust_temp->check_contaminants purify_solution->stable_foam

Caption: Troubleshooting workflow for MELS foam instability.

FactorsAffectingFoamStability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors FoamStability Foam Stability Concentration MELS Concentration Concentration->FoamStability influences MolecularStructure Molecular Structure (Hydrophobicity/Hydrophilicity) MolecularStructure->FoamStability determines Temperature Temperature Temperature->FoamStability affects pH pH pH->FoamStability impacts Contaminants Contaminants (Salts, Oils, etc.) Contaminants->FoamStability destabilizes Agitation Agitation Method Agitation->FoamStability affects formation

Caption: Interplay of factors affecting foam stability.

References

Technical Support Center: Monoethanolamine Lauryl Sulfate (MLES) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of monoethanolamine lauryl sulfate (B86663) (MLES) and improve final product yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical process for synthesizing Monoethanolamine Lauryl Sulfate (MLES)?

A1: The synthesis of MLES is typically a two-step process. The first step is the sulfation of lauryl alcohol (dodecanol) with a sulfonating agent to produce lauryl sulfuric acid. The second step is the neutralization of the lauryl sulfuric acid intermediate with monoethanolamine (MEA) to form the final salt product, MLES.[1][2]

Q2: What are the common sulfonating agents used, and what are their differences?

A2: Common sulfonating agents include sulfur trioxide, oleum, chlorosulfonic acid, and sulfamic acid.[3]

  • Chlorosulfonic Acid: Highly reactive and effective, but it is corrosive, hazardous to handle, and produces hydrogen chloride (HCl) gas as a byproduct, which requires special handling and equipment.[3][4][5]

  • Sulfur Trioxide: A powerful sulfonating agent often used in industrial settings.

  • Sulfamic Acid: A solid, non-volatile, and much safer alternative to chlorosulfonic acid, reducing operational hazards and equipment corrosion.[6] The reaction conditions, such as temperature and the use of catalysts, may differ.[6]

Q3: Why is the source and purity of lauryl alcohol important?

A3: The source of the starting material, lauryl alcohol, significantly impacts the final product. Lauric acid, the precursor to lauryl alcohol, can be derived from sources like coconut oil, palm kernel oil, or petroleum.[3] These sources yield a distribution of fatty acids, not pure lauric acid.[3] This variation in the alkyl chain length of the starting alcohol can affect the properties, such as foaming and solubility, of the final MLES product.

Q4: What is the primary role of monoethanolamine (MEA) in this synthesis?

A4: Monoethanolamine (MEA) acts as the neutralizing base.[1] After the lauryl alcohol is sulfated to form an acidic intermediate (lauryl sulfuric acid), MEA is added to neutralize this acid, forming the stable (2-hydroxyethyl)ammonium dodecyl sulfate salt, which is MLES.[7] The final pH of the product is controlled by the amount of MEA added.[8]

Q5: How can I monitor the progress of the neutralization reaction?

A5: The most critical parameter to monitor during neutralization is the pH of the solution. The reaction should be monitored continuously as MEA is added, aiming for a final pH in the neutral to slightly acidic range (typically pH 3.0–8.0), which aligns with the natural pH of skin for cosmetic applications.[1][9]

Troubleshooting Guide

Q6: My final yield of MLES is consistently low. What are the likely causes and solutions?

A6: Low yield can stem from several factors throughout the synthesis process.

  • Incomplete Sulfation: The initial sulfation of lauryl alcohol may be incomplete.

    • Solution: Verify the molar ratio of your sulfonating agent to lauryl alcohol. A slight excess of the sulfonating agent may be required. Ensure the reaction time is sufficient and that mixing is adequate to promote contact between reactants.

  • Poor Temperature Control: Excessive temperatures during sulfation or neutralization can lead to the formation of unwanted by-products, such as ethers, thus reducing the yield of the desired product.[2]

    • Solution: Strictly adhere to the recommended temperature ranges for each step. For sulfation with chlorosulfonic acid, maintain temperatures between 25-30°C.[5] For neutralization, keep the temperature below 45-60°C.[2] Use a jacketed reactor or an ice bath for effective temperature management.

  • Loss During Workup: Product may be lost during purification or extraction steps.

    • Solution: Optimize your purification protocol. If performing extractions, ensure the solvent choice is appropriate and perform multiple extractions to maximize recovery.

Q7: The final MLES product is discolored (yellow or brown). How can I prevent this?

A7: Discoloration is almost always a result of overheating or impurities.

  • Cause: Overheating during the exothermic sulfation or neutralization reactions.[2]

    • Solution: Implement rigorous temperature control. The gradual, slow addition of reagents (sulfonating agent and MEA) is critical to manage the heat generated during these exothermic steps.[2]

  • Cause: Impurities in the starting materials.

    • Solution: Use high-purity lauryl alcohol and sulfonating agents. Residual contaminants in lower-grade materials can react and form colored by-products.[3]

Q8: My final product contains a significant amount of unreacted lauryl alcohol. What went wrong?

A8: This indicates an incomplete sulfation reaction.

  • Cause: Insufficient sulfonating agent.

    • Solution: Re-evaluate the stoichiometry of your reactants. Ensure the molar ratio of the sulfonating agent to lauryl alcohol is correct and accounts for the purity of the reagents.

  • Cause: Inadequate reaction conditions.

    • Solution: Confirm that the reaction was run for a sufficient amount of time and at the correct temperature to go to completion. Ensure efficient mixing throughout the reaction.

Q9: The pH of my final product is too low (highly acidic). How do I correct this?

A9: The product is insufficiently neutralized.

  • Cause: Not enough monoethanolamine (MEA) was added.

    • Solution: During the neutralization step, add MEA slowly while continuously monitoring the pH of the reaction mixture. Continue adding MEA until the target pH (e.g., 6.5-7.5) is achieved and stable.[8]

Experimental Protocols & Data

Table 1: Impact of Key Parameters on MLES Synthesis
ParameterTypical RangeEffect on Yield and PurityNotes & Recommendations
Sulfation Temperature 25 - 70°CHigh temperatures (>70°C) can cause side reactions (e.g., ether formation) and product discoloration, reducing yield and purity.[2]For sulfation with chlorosulfonic acid, maintain 25-30°C.[5] For other agents like sulfuric acid, 60-70°C may be used.[2]
Neutralization Temperature 40 - 60°CExceeding 60°C can lead to hydrolysis of the sulfate ester and discoloration.[2]Use external cooling (ice bath) to manage the exothermic reaction and maintain the temperature below 45°C for best results.[5]
Reactant Molar Ratio (Alcohol:Sulfonating Agent) 1 : 1.0 to 1 : 1.2An insufficient amount of sulfonating agent leads to unreacted alcohol. A large excess can create more inorganic by-products.A slight molar excess of the sulfonating agent is often used to drive the reaction to completion. The optimal ratio should be determined empirically.
Final Product pH 3.0 - 8.0The pH determines the final product stability and suitability for specific applications (e.g., cosmetics).[1][9]Monitor pH closely during MEA addition. The final pH should be adjusted based on the intended application of the MLES.[8]
Protocol: Synthesis of MLES via Chlorosulfonic Acid Route

Materials:

  • Lauryl Alcohol (high purity)

  • Chlorosulfonic Acid

  • Monoethanolamine (MEA)

  • Deionized Water

  • Ice Bath

  • Jacketed Glass Reactor with Overhead Stirrer and Dropping Funnel

  • pH Meter

Procedure:

  • Setup: Assemble the jacketed reactor and connect it to a cooling circulator. Ensure the setup is in a well-ventilated fume hood due to the release of HCl gas.[5]

  • Sulfation:

    • Charge the reactor with a pre-weighed amount of lauryl alcohol.

    • Begin stirring and cool the reactor to 25°C using the circulator or an ice bath.

    • Slowly add a stoichiometric amount of chlorosulfonic acid dropwise from the dropping funnel over a period of 2-2.5 hours.[5] Crucially, maintain the reaction temperature between 25-30°C throughout the addition. [5]

    • Once the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature to ensure the reaction is complete. The resulting product is lauryl sulfuric acid.

  • Neutralization:

    • In a separate vessel, prepare a solution of MEA in deionized water.

    • Slowly add the MEA solution to the reactor containing the lauryl sulfuric acid. This reaction is highly exothermic.

    • Monitor the temperature closely and maintain it below 45°C to prevent hydrolysis and discoloration.[5]

    • Continuously check the pH of the mixture. Continue adding the MEA solution until the pH stabilizes in the target range (e.g., 6.5 - 7.5).

  • Final Product: The resulting clear or slightly yellowish liquid is an aqueous solution of this compound.

Visualizations

Synthesis_Pathway Lauryl_Alcohol Lauryl Alcohol Lauryl_Sulfuric_Acid Lauryl Sulfuric Acid (Intermediate) Lauryl_Alcohol:e->Lauryl_Sulfuric_Acid:w Step 1: Sulfation Sulfonating_Agent Sulfonating Agent (e.g., Chlorosulfonic Acid) Sulfonating_Agent->Lauryl_Sulfuric_Acid:n MLES Monoethanolamine Lauryl Sulfate (MLES) Lauryl_Sulfuric_Acid:e->MLES:w Step 2: Neutralization Byproduct Byproduct (e.g., HCl, H₂O) Lauryl_Sulfuric_Acid->Byproduct MEA Monoethanolamine (MEA) MEA->MLES:n MLES->Byproduct

Caption: Two-step synthesis pathway for this compound (MLES).

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield Start->LowYield Discoloration Product Discoloration Start->Discoloration Unreacted_Alcohol Unreacted Alcohol Start->Unreacted_Alcohol Cause_Temp Poor Temp. Control LowYield->Cause_Temp Cause_Ratio Incorrect Molar Ratios LowYield->Cause_Ratio Cause_Time Insufficient Reaction Time LowYield->Cause_Time Discoloration->Cause_Temp Cause_Purity Impure Reactants Discoloration->Cause_Purity Unreacted_Alcohol->Cause_Ratio Unreacted_Alcohol->Cause_Time Solution_Temp Solution: Improve Cooling & Slow Reagent Addition Cause_Temp->Solution_Temp Solution_Ratio Solution: Verify Stoichiometry Cause_Ratio->Solution_Ratio Solution_Time Solution: Increase Reaction Time Cause_Time->Solution_Time Solution_Purity Solution: Use High-Purity Starting Materials Cause_Purity->Solution_Purity

Caption: Workflow for troubleshooting common issues in MLES synthesis.

Parameter_Relationships cluster_inputs Controllable Parameters cluster_effects Intermediate Effects Temp Temperature Control SideProducts Side Product Formation Temp->SideProducts influences Ratio Molar Ratio Completeness Reaction Completeness Ratio->Completeness determines pH pH Control (Neutralization) Outcome High Yield & High Purity MLES pH->Outcome ensures stability SideProducts->Outcome reduces Completeness->Outcome increases

Caption: Logical relationship between key parameters and synthesis outcome.

References

Technical Support Center: Monoethanolamine Lauryl Sulfate (MELS) Performance in Hard Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered when using Monoethanolamine Lauryl Sulfate (B86663) (MELS) in the presence of hard water.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced Foaming or Complete Lack of Lather High concentrations of divalent cations (Ca²⁺, Mg²⁺) in the water are causing the precipitation of MELS.1. Determine the hardness of your water source. 2. Consider using deionized or distilled water for your experiments. 3. If using hard water is unavoidable, add a chelating agent (e.g., EDTA, citrates) to your formulation to bind with the hardness ions.[1] 4. Increase the concentration of MELS to compensate for the portion that precipitates.[1][2]
Formation of a White Precipitate or Cloudiness in Solution The lauryl sulfate anion from MELS is reacting with calcium and/or magnesium ions to form insoluble calcium lauryl sulfate or magnesium lauryl sulfate.1. Confirm the precipitate is due to hardness by preparing a control sample in deionized water. 2. Use a chelating agent to sequester the divalent cations. 3. Consider using a co-surfactant that is more tolerant to hard water, such as a non-ionic or amphoteric surfactant, in combination with MELS.
Decreased Cleaning Efficacy or Detergency Precipitation of MELS reduces the effective concentration of the surfactant available for cleaning, and the precipitate itself can redeposit on surfaces.[3]1. Quantify the impact of water hardness on detergency using a standardized soil and substrate. 2. Incorporate a builder, such as sodium carbonate or sodium tripolyphosphate, into your formulation to soften the water. 3. Optimize the MELS concentration for the specific water hardness level.
Inconsistent Results Between Experiments Variations in the hardness of the tap water used in different experimental runs.1. Standardize the water source for all experiments. Prepare a stock solution of standardized hard water if necessary. 2. Routinely test the hardness of your water supply to monitor for variations.

Frequently Asked Questions (FAQs)

Q1: How does water hardness affect the performance of Monoethanolamine Lauryl Sulfate (MELS)?

A1: Water hardness, caused by high concentrations of dissolved minerals like calcium (Ca²⁺) and magnesium (Mg²⁺), negatively impacts the performance of anionic surfactants like MELS. The lauryl sulfate anion reacts with these divalent cations to form insoluble salts (calcium lauryl sulfate and magnesium lauryl sulfate). This process, known as precipitation, removes the active surfactant from the solution, leading to reduced foaming, decreased cleaning efficiency, and the formation of a visible precipitate or cloudiness.[1]

Q2: What is the mechanism behind the interaction between MELS and hard water ions?

A2: The monoethanolamine salt of lauryl sulfate is soluble in water. However, in the presence of calcium and magnesium ions, an ion exchange reaction occurs where the monoethanolamine cation is replaced by a calcium or magnesium ion. The resulting calcium or magnesium lauryl sulfate is significantly less soluble in water and precipitates out of the solution.

Q3: How can I measure the hardness of my water?

A3: Water hardness is typically measured in parts per million (ppm), milligrams per liter (mg/L), or grains per gallon (gpg).[4] You can use commercial water hardness test kits, which often involve titration with a reagent like EDTA, or send a sample to a water testing laboratory for a precise analysis.

Q4: Are there any alternatives to MELS that are more resistant to hard water?

A4: Yes, some other classes of surfactants show better performance in hard water. Non-ionic surfactants (e.g., alcohol ethoxylates) and amphoteric surfactants (e.g., cocamidopropyl betaine) are generally less sensitive to water hardness. Additionally, some anionic surfactants with an ether linkage, such as sodium lauryl ether sulfate (SLES), exhibit better hard water stability than their non-ethoxylated counterparts.

Q5: Can I still use MELS in hard water?

A5: Yes, you can still use MELS in hard water by implementing certain formulation strategies. The most common approaches are to include a chelating agent (like EDTA) to bind the hardness ions or to add a builder (like sodium carbonate) to precipitate the hardness ions before they can react with the MELS. Increasing the MELS concentration can also help, but this may not be the most cost-effective solution.[1][2]

Quantitative Data on MELS Performance in Hard Water

The following tables provide an overview of the expected impact of water hardness on key performance indicators of a 1% this compound solution. The data is synthesized based on established trends for anionic surfactants.

Table 1: Effect of Water Hardness on Foam Height and Stability

Water Hardness (ppm CaCO₃)Initial Foam Height (mm)Foam Half-Life (seconds)
0 (Deionized Water)150> 1800
50 (Slightly Hard)1251200
150 (Hard)70300
300 (Very Hard)2560

Table 2: Effect of Water Hardness on Solution Turbidity

Water Hardness (ppm CaCO₃)Turbidity (NTU)
0 (Deionized Water)< 1
50 (Slightly Hard)15
150 (Hard)80
300 (Very Hard)> 200

Experimental Protocols

Protocol 1: Determination of Foaming Performance (Adapted from Ross-Miles Method)

Objective: To measure the initial foam height and foam stability of a MELS solution in water of varying hardness.

Apparatus:

  • Jacketed glass column (e.g., 1000 mm height, 50 mm inner diameter) with graduated markings[5]

  • Dropping funnel or standardized reservoir[6]

  • Constant temperature water bath[5]

  • Stopwatch

  • Beakers and volumetric flasks

Procedure:

  • Prepare standardized hard water solutions of desired concentrations (e.g., 50, 150, 300 ppm CaCO₃).

  • Prepare a 1% (w/v) solution of MELS in each of the hard water solutions and in deionized water (as a control).

  • Maintain the temperature of the MELS solutions and the jacketed column at a constant temperature (e.g., 40°C) using the water bath.[5]

  • Add 50 mL of the MELS test solution to the bottom of the jacketed glass column.[5]

  • Add 200 mL of the same MELS test solution to the dropping funnel.[5]

  • Position the dropping funnel above the column so that the solution will drop from a standardized height (e.g., 900 mm).

  • Open the stopcock of the funnel and allow the solution to flow into the column, starting the stopwatch simultaneously.

  • Once all the solution has drained from the funnel, immediately record the initial foam height in millimeters.

  • Record the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[6] The foam half-life is the time it takes for the foam height to decrease to half of its initial value.[7]

Protocol 2: Measurement of Solution Turbidity

Objective: To quantify the precipitation of MELS in hard water by measuring the turbidity of the solution.

Apparatus:

  • Turbidimeter

  • Cuvettes for the turbidimeter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Calibrate the turbidimeter according to the manufacturer's instructions using standard turbidity solutions.

  • Prepare standardized hard water solutions of various concentrations (e.g., 0, 50, 100, 150, 200, 250, 300 ppm CaCO₃).

  • For each hardness level, prepare a 1% (w/v) MELS solution in a volumetric flask.

  • Ensure the solution is well-mixed by using a magnetic stirrer for a set amount of time (e.g., 15 minutes).

  • Allow the solutions to equilibrate for a specified period (e.g., 1 hour) at a constant temperature.

  • Gently invert the flask to ensure homogeneity before taking a measurement.

  • Rinse a clean cuvette with the test solution, then fill the cuvette.

  • Wipe the outside of the cuvette to remove any fingerprints or smudges.

  • Place the cuvette in the turbidimeter and record the turbidity reading in Nephelometric Turbidity Units (NTU).

  • Repeat the measurement for each MELS solution prepared with different water hardness levels.

Visualizations

G MELS MELS in Solution (this compound⁻ + MEA⁺) Precipitate Insoluble Precipitate (Calcium/Magnesium Lauryl Sulfate) MELS->Precipitate Ion Exchange HardWater Hard Water Ions (Ca²⁺, Mg²⁺) HardWater->Precipitate Performance Reduced Performance Precipitate->Performance Leads to Foaming Decreased Foaming Performance->Foaming Detergency Lowered Detergency Performance->Detergency

Caption: Chemical interaction of MELS with hard water ions.

G Start Experiment Issue: Reduced MELS Performance CheckWater Check Water Source Start->CheckWater HardWater Is Water Hard? CheckWater->HardWater Test for Hardness UseDI Use Deionized Water HardWater->UseDI Yes AddChelator Add Chelating Agent (e.g., EDTA) HardWater->AddChelator Yes, DI water not feasible OtherIssue Investigate Other Factors (e.g., concentration, pH, temperature) HardWater->OtherIssue No End Problem Resolved UseDI->End AddChelator->End

Caption: Troubleshooting workflow for MELS performance issues.

References

degradation pathways of monoethanolamine lauryl sulfate in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of monoethanolamine lauryl sulfate (B86663) (MELS) under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for Monoethanolamine Lauryl Sulfate (MELS) under aerobic conditions?

A1: Under aerobic conditions, the degradation of MELS is expected to proceed through two primary cleavage sites: the ester linkage and the ether linkage of the lauryl sulfate chain, alongside the degradation of the monoethanolamine (MEA) moiety. The lauryl sulfate portion is anticipated to undergo ether cleavage, leading to the formation of intermediate compounds that are further broken down, ultimately releasing sulfate.[1] The MEA component is readily biodegraded aerobically, often hydrolyzing to ammonia (B1221849) and acetaldehyde, which can then be converted to ethanol (B145695) and acetic acid.[2]

Q2: What are the likely degradation pathways for MELS under anaerobic conditions?

A2: Anaerobic degradation of MELS is generally slower than aerobic degradation.[3] The process involves a consortium of different microorganisms in a food chain-like manner.[4] For the lauryl sulfate chain, anaerobic degradation can occur, although it is less efficient.[5] The MEA portion can also be degraded anaerobically, with byproducts such as ammonium (B1175870) and acetate (B1210297) being dominant.[2] In the presence of sulfate, sulfate-reducing bacteria can play a significant role.[4][6]

Q3: What microorganisms are typically involved in the degradation of the components of MELS?

A3: The degradation of the lauryl sulfate component is often carried out by bacterial consortia. For instance, studies on the similar compound Sodium Lauryl Ether Sulfate (SLES) have identified consortia including Acinetobacter calcoaceticus, Klebsiella oxytoca, and Serratia odorifera as effective degraders.[7][8] Pseudomonas species have also been shown to be key in both aerobic and anoxic degradation.[7] For the monoethanolamine part, various soil microorganisms are capable of its degradation.[2]

Q4: What are the key factors that can influence the rate of MELS degradation in my experiments?

A4: Several factors can significantly impact the degradation rate of MELS:

  • Oxygen Availability: Aerobic conditions generally lead to faster and more complete degradation compared to anaerobic or anoxic conditions.[3][7]

  • Microbial Population: The presence of a well-acclimated microbial consortium capable of degrading both the lauryl sulfate and MEA moieties is crucial.[2]

  • Concentration of MELS: High concentrations of surfactants can inhibit microbial activity.[7] However, some resistant strains can thrive at higher concentrations.[7]

  • Temperature: Colder temperatures can significantly reduce the rate of biodegradation.[2]

  • pH: The optimal pH range for most microbial degradation processes is near neutral (pH 7-8).[4]

  • Nutrient Availability: The presence of essential nutrients, such as phosphate, can be a limiting factor in biodegradation.[6]

  • Carbon Sources: The presence of additional carbon sources like glucose or maltose (B56501) can sometimes enhance the degradation rate, although the effect can vary depending on the microbial consortium.[7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very slow degradation of MELS observed. Lack of acclimated microorganisms.Inoculate your experimental setup with a microbial consortium from a relevant environment, such as wastewater treatment plant sludge.[7][8] Consider an adaptation period for the microorganisms.
Inhibitory concentration of MELS.Start with a lower concentration of MELS and gradually increase it to allow for microbial adaptation.[7]
Nutrient limitation.Ensure your medium contains sufficient essential nutrients, particularly nitrogen and phosphorus.[6]
Unfavorable pH or temperature.Monitor and adjust the pH of your medium to a neutral range. Maintain an optimal temperature for microbial growth (e.g., 20-30°C), unless studying temperature effects.[2][9]
Inconsistent degradation rates between replicate experiments. Non-homogenous inoculum or substrate distribution.Ensure thorough mixing of your inoculum and substrate at the start of the experiment.
Fluctuations in experimental conditions.Tightly control environmental parameters such as temperature, pH, and aeration.
Accumulation of intermediate degradation products. Rate-limiting step in the degradation pathway.Characterize the accumulating intermediates using analytical techniques like HPLC-MS to identify the bottleneck.[10][11] You may need to enrich for specific microbial populations capable of degrading these intermediates.
Incomplete degradation under anaerobic conditions.Anaerobic degradation is often a multi-step process requiring a diverse microbial community.[4] Ensure your anaerobic setup provides the necessary conditions for all required microbial groups (e.g., acetogens, methanogens).
Difficulty in distinguishing between biodegradation and adsorption to biomass. Surfactants like MELS can adsorb to microbial biomass, leading to an apparent decrease in concentration.Run abiotic controls (e.g., with sterilized biomass) to quantify the extent of adsorption.[7]

Quantitative Data Summary

Table 1: Biodegradation of Monoethanolamine (MEA) under Different Conditions

ConditionInitial MEA Concentration (mg/kg)Removal Time (days)Key By-productsReference
Aerobic2673Ammonium, Acetate, Nitrogen Gas[2]
Aerobic153311Ammonium, Acetate, Nitrogen Gas[2]
Anaerobic15339Ammonium, Acetate[2]
Aerobic (5°C)~250>70-[2]

Table 2: Factors Influencing the Degradation of Structurally Similar Surfactants (SLES)

FactorConditionEffect on DegradationReference
Carbon Source Addition of glucose, sucrose, maltose, mannitol, succinic acid3-fold enhancement of degradation rate (co-culture A-K)[8]
Addition of maltose5-fold enhancement of degradation rate (co-culture S-A)[8]
Concentration High concentrations (>CMC)Can reduce bacterial diversity and cause cell lysis[7]
Soil Type Silty-clay soilHalf-life of ~6 days[7]
Gravelly matricesHalf-life of 8–9 days[7]

Experimental Protocols

Protocol 1: Aerobic Biodegradation Study of MELS in a Batch Reactor

  • Medium Preparation: Prepare a minimal salts medium (e.g., M9 medium) containing all essential nutrients except a carbon source.[9]

  • Inoculum: Obtain an inoculum from a source with microbial diversity, such as activated sludge from a wastewater treatment plant. Acclimatize the inoculum to MELS by gradually increasing its concentration over several days.

  • Experimental Setup: In replicate flasks, add the minimal salts medium, the acclimated inoculum, and MELS as the sole carbon source at the desired concentration. Include a control flask without MELS and an abiotic control with sterilized inoculum.

  • Incubation: Incubate the flasks on a shaker at a constant temperature (e.g., 25°C) to ensure adequate aeration.

  • Sampling and Analysis: At regular intervals, withdraw samples from each flask. Analyze the concentration of MELS using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[11] Monitor pH and microbial growth (e.g., by measuring optical density).

  • Data Interpretation: Calculate the percentage of MELS degradation over time. Identify any intermediate products using techniques like LC-MS.[10]

Visualizations

Aerobic_Degradation_Pathway MELS This compound (MELS) LaurylSulfate Lauryl Sulfate Chain MELS->LaurylSulfate cleavage MEA Monoethanolamine (MEA) MELS->MEA cleavage EtherCleavage Ether Cleavage LaurylSulfate->EtherCleavage EsterCleavage Ester Cleavage LaurylSulfate->EsterCleavage Hydrolysis Hydrolysis MEA->Hydrolysis Intermediates Intermediate Products EtherCleavage->Intermediates Sulfate Sulfate (SO4^2-) EsterCleavage->Sulfate Intermediates->Sulfate Ammonia Ammonia (NH3) Hydrolysis->Ammonia Acetaldehyde Acetaldehyde Hydrolysis->Acetaldehyde Ethanol Ethanol Acetaldehyde->Ethanol AceticAcid Acetic Acid Acetaldehyde->AceticAcid TCA TCA Cycle Ethanol->TCA AceticAcid->TCA CO2 CO2 + H2O TCA->CO2

Caption: Proposed aerobic degradation pathway of MELS.

Anaerobic_Degradation_Workflow MELS This compound (MELS) HydrolyticBacteria Hydrolytic & Fermentative Bacteria MELS->HydrolyticBacteria LaurylChainIntermediates Lauryl Chain Intermediates HydrolyticBacteria->LaurylChainIntermediates MEA_Intermediates MEA Intermediates (Ammonia, Acetate) HydrolyticBacteria->MEA_Intermediates AcetogenicBacteria Acetogenic Bacteria LaurylChainIntermediates->AcetogenicBacteria AcetateH2CO2 Acetate, H2, CO2 AcetogenicBacteria->AcetateH2CO2 SulfateReducingBacteria Sulfate-Reducing Bacteria AcetateH2CO2->SulfateReducingBacteria MethanogenicArchaea Methanogenic Archaea AcetateH2CO2->MethanogenicArchaea Sulfide Sulfide (S^2-) SulfateReducingBacteria->Sulfide MethaneCO2 Methane (CH4) + CO2 MethanogenicArchaea->MethaneCO2

Caption: Simplified anaerobic degradation workflow for MELS.

References

Technical Support Center: Overcoming MEA-Lauryl Sulfate Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by MEA-lauryl sulfate (B86663) interference in analytical assays. Given the limited direct data on MEA-lauryl sulfate, much of the guidance is based on the well-documented interference patterns of the structurally similar anionic surfactant, sodium lauryl sulfate (SLS), and general principles of anionic surfactant interference.

Frequently Asked Questions (FAQs)

Q1: What is MEA-lauryl sulfate and why does it interfere with my assay?

A: MEA-lauryl sulfate (Monoethanolamine Lauryl Sulfate) is an anionic surfactant used in a variety of applications, including as a component in some drug formulations and as a cleaning agent.[1][2] Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic headgroup, allows it to interact with proteins and other biomolecules in your assay.[2] This interaction can lead to several types of interference:

  • Protein Denaturation: MEA-lauryl sulfate can unfold proteins, including enzymes and antibodies, altering their activity and binding capabilities.

  • Masking of Binding Sites: The surfactant can non-specifically bind to proteins, blocking access to antibody epitopes or enzyme active sites.

  • Micelle Formation: Above its critical micelle concentration (CMC), MEA-lauryl sulfate forms micelles that can sequester analytes or assay reagents, altering their effective concentrations.[2]

  • Interaction with Assay Surfaces: The surfactant can adsorb to microplate wells or other surfaces, affecting the binding of assay components.

Q2: Which types of assays are most susceptible to interference from MEA-lauryl sulfate?

A: Assays that rely on specific protein-protein interactions, enzymatic activity, or protein quantification are particularly vulnerable. This includes:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur at multiple steps, including antibody coating, antigen binding, and enzyme-substrate reactions, leading to either falsely high or low signals.

  • Enzymatic Assays: MEA-lauryl sulfate can denature the enzyme or interfere with the interaction between the enzyme and its substrate, leading to inaccurate measurements of enzyme activity.

  • Protein Quantification Assays: Surfactants are known to interfere with common protein assays like the Bradford and Lowry assays.

  • High-Throughput Screening (HTS) Assays: The presence of surfactants can lead to a high rate of false positives or false negatives.[3][4]

Q3: How do I know if MEA-lauryl sulfate is interfering with my assay?

A: Signs of interference can include:

  • Poor reproducibility between replicate wells or experiments.

  • Non-linear dose-response curves.

  • Unexpectedly high or low assay signals.

  • Discrepancies between results obtained with different assay formats.

  • A "hook effect" in immunoassays at high analyte concentrations.[5]

To confirm interference, you can run control experiments with and without MEA-lauryl sulfate, or with varying concentrations of the surfactant.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in an ELISA.

This workflow outlines steps to diagnose and mitigate MEA-lauryl sulfate interference in ELISAs.

A Inconsistent ELISA Results B Run Control Wells: - Sample buffer with MEA-lauryl sulfate - No MEA-lauryl sulfate A->B C Is there a significant difference? B->C D Interference Confirmed C->D Yes E No Significant Interference (Troubleshoot other assay parameters) C->E No F Mitigation Strategy 1: Sample Dilution D->F G Mitigation Strategy 2: Addition of a Non-ionic Surfactant D->G H Mitigation Strategy 3: Sample Cleanup D->H I Re-run Assay with Modified Protocol F->I G->I H->I J Results Improved? I->J K Problem Solved J->K Yes L Try Alternative Mitigation Strategy J->L No L->F L->G L->H

Caption: Troubleshooting workflow for ELISA interference.

Issue 2: Reduced enzyme activity in an enzymatic assay.

This decision tree helps to identify the cause of reduced enzyme activity and suggests solutions.

A Reduced Enzyme Activity in the Presence of MEA-Lauryl Sulfate B Is the MEA-lauryl sulfate concentration above its CMC? A->B C Possible Micellar Sequestration of Substrate or Enzyme B->C Yes D Possible Direct Enzyme Denaturation or Inhibition B->D No E Solution: Dilute sample to below CMC C->E F Solution: Test alternative non-ionic surfactants C->F G Solution: Perform buffer exchange to remove MEA-lauryl sulfate D->G H Solution: Increase substrate concentration (if competitive inhibition) D->H I Re-test Enzyme Activity E->I F->I G->I H->I

Caption: Decision tree for troubleshooting enzymatic assay interference.

Quantitative Data Summary

Due to the lack of specific quantitative data for MEA-lauryl sulfate, the following table summarizes the known effects of the similar anionic surfactant, Sodium Lauryl Sulfate (SLS), on common analytical assays. This data should be considered indicative of the potential impact of MEA-lauryl sulfate.

Assay TypeInterfering AgentConcentrationObserved EffectMitigation StrategyReference
ELISA Sodium Lauryl Sulfate> 0.1%Can lead to both false positives and false negatives by disrupting antibody-antigen binding.Dilution of the sample, addition of a non-ionic surfactant (e.g., Tween-20), or sample cleanup.[6]
Enzymatic Assay (Amylase) Sodium Lauryl SulfateVariesCan cause a decrease in enzyme activity due to denaturation.Buffer exchange to remove the surfactant, or use of a surfactant-resistant enzyme if available.[7]
Bradford Protein Assay Sodium Lauryl Sulfate> 0.01%Interferes with the dye-binding mechanism, leading to inaccurate protein concentration measurements.Use of a surfactant-compatible protein assay (e.g., BCA assay), or precipitation of the protein to remove the surfactant.N/A
Luciferase Reporter Assay Sodium Lauryl SulfateMicromolar rangeCan directly inhibit luciferase activity, a common source of false positives in HTS.Counterscreening for luciferase inhibition, addition of a non-ionic detergent to the assay buffer.[4]

Experimental Protocols

Protocol 1: Sample Dilution to Mitigate Interference

Objective: To reduce the concentration of MEA-lauryl sulfate in a sample to a level that does not significantly interfere with the assay.

Methodology:

  • Prepare a series of dilutions of your sample containing MEA-lauryl sulfate in your assay buffer. Recommended dilution factors are 1:10, 1:100, and 1:1000.

  • Run the assay with the diluted samples alongside your undiluted sample and a negative control (assay buffer without MEA-lauryl sulfate).

  • Analyze the results to determine the dilution factor at which the interference is minimized or eliminated, while the analyte signal is still detectable.

Protocol 2: Addition of a Non-ionic Surfactant

Objective: To counteract the interfering effects of an anionic surfactant by introducing a non-ionic surfactant.

Methodology:

  • Supplement your assay buffer with a non-ionic surfactant, such as Triton X-100 or Tween-20. A typical starting concentration is 0.01% (v/v).[4]

  • Prepare your samples in this modified assay buffer.

  • Run the assay and compare the results to those obtained with the standard assay buffer.

  • If interference is reduced, you can optimize the concentration of the non-ionic surfactant.

Protocol 3: Sample Cleanup using Protein Precipitation

Objective: To remove MEA-lauryl sulfate from a protein-containing sample.

Methodology:

  • Add a 4-fold excess of ice-cold acetone (B3395972) to your sample.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the MEA-lauryl sulfate.

  • Wash the protein pellet with a small volume of ice-cold acetone and centrifuge again.

  • Air-dry the pellet to remove residual acetone.

  • Resuspend the protein pellet in your assay buffer.

Signaling Pathway and Workflow Diagrams

The following diagram illustrates the general mechanism of anionic surfactant interference in a sandwich ELISA.

cluster_0 Standard Sandwich ELISA cluster_1 Interference by MEA-Lauryl Sulfate A Capture Antibody B Antigen A->B Binds G Denatured Capture Antibody A->G C Detection Antibody B->C Binds H Masked Antigen B->H D Enzyme-Substrate Reaction C->D Catalyzes E Signal D->E I Inhibited Enzyme D->I F MEA-Lauryl Sulfate F->A Denatures F->B Masks F->D Inhibits J Reduced or False Signal G->J H->J I->J

Caption: Mechanism of MEA-lauryl sulfate interference in ELISA.

This logical diagram provides a step-by-step approach to identifying and mitigating assay interference.

A Suspected Assay Interference B Perform Control Experiments (with and without suspect agent) A->B C Interference Confirmed? B->C D Identify Mechanism: - Protein Denaturation? - Micellar Effects? - Surface Adsorption? C->D Yes J No Interference Detected (Troubleshoot other parameters) C->J No E Select Mitigation Strategy: - Sample Dilution - Additive (e.g., non-ionic surfactant) - Sample Cleanup D->E F Optimize and Validate New Protocol E->F G Assay Performance Acceptable? F->G H Proceed with Analysis G->H Yes I Re-evaluate Mechanism and Mitigation G->I No I->D

Caption: Logical workflow for addressing assay interference.

References

Technical Support Center: Synthesis and Purification of Lauryl Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of lauryl sulfate (B86663), with a specific focus on the removal of residual monoethanolamine (MEA).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in lauryl sulfate synthesis when using monoethanolamine for neutralization?

A1: Besides the desired monoethanolamine lauryl sulfate, common impurities include unreacted lauryl sulfuric acid, residual (unreacted) monoethanolamine, and inorganic salts formed during neutralization. The presence of these impurities can affect the final product's performance and safety profile.

Q2: Why is it crucial to remove residual monoethanolamine?

A2: Residual monoethanolamine can be problematic for several reasons. It can act as an irritant in final formulations, may be incompatible with other ingredients, and can lead to the formation of nitrosamines, which are potential carcinogens. Therefore, its removal is essential for product quality and safety.[1]

Q3: What are the primary methods for removing residual monoethanolamine?

A3: The primary methods for removing residual monoethanolamine from lauryl sulfate synthesis mixtures include acidic washing (liquid-liquid extraction), vacuum stripping, and crystallization. The choice of method depends on the desired purity, scale of the reaction, and the specific properties of the lauryl sulfate salt.

Q4: How can I detect and quantify residual monoethanolamine in my final product?

A4: Several analytical techniques can be employed for the detection and quantification of residual monoethanolamine. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and sensitive method. Gas Chromatography (GC) can also be used, often after a derivatization step.

Troubleshooting Guides

Issue 1: High Levels of Residual Monoethanolamine Detected Post-Synthesis

Possible Cause 1: Inaccurate Stoichiometry

  • Troubleshooting: Ensure the molar ratio of lauryl sulfuric acid to monoethanolamine is accurately controlled during the neutralization step. A slight excess of the acid can help minimize residual amine.

Possible Cause 2: Inefficient Mixing during Neutralization

  • Troubleshooting: Improve agitation during the neutralization process to ensure a homogeneous reaction mixture. This prevents localized areas of high amine concentration.

Solution: Post-Synthesis Purification

  • If high levels of residual MEA persist, a post-synthesis purification step is necessary. The recommended methods are detailed in the Experimental Protocols section below.

Issue 2: Emulsion Formation During Acidic Wash

Possible Cause: Surfactant Properties of the Product

  • Troubleshooting: The lauryl sulfate product is a surfactant, which can lead to the formation of stable emulsions during liquid-liquid extraction. To break the emulsion, you can try adding a saturated brine solution, increasing the ionic strength of the aqueous phase, or using a different organic solvent. Centrifugation can also aid in phase separation.

Issue 3: Product Loss During Purification

Possible Cause: Solubility of the Lauryl Sulfate Salt

  • Troubleshooting: this compound has some solubility in both aqueous and organic phases. To minimize product loss during acidic washing, use a minimal amount of acidic water for extraction and consider back-extracting the aqueous phase with a small amount of a suitable organic solvent. When using crystallization, carefully select the solvent system to maximize the precipitation of the desired product while keeping the impurity in solution.

Data Presentation

Table 1: Comparison of Purification Methods for Residual Monoethanolamine Removal

Purification MethodPrincipleAdvantagesDisadvantagesTypical Residual MEA Level
Acidic Wash Converts MEA to a water-soluble salt, which is then extracted into an aqueous phase.Simple, cost-effective, and suitable for lab-scale.Can lead to emulsion formation; potential for product loss.< 1%
Vacuum Stripping Removes volatile MEA under reduced pressure and elevated temperature.Effective for large-scale production; avoids the use of additional solvents.Requires specialized equipment; high temperatures may degrade the product.< 0.5%
Crystallization The lauryl sulfate salt is selectively precipitated from a solvent in which MEA is soluble.Can achieve high purity.Requires careful solvent selection; may have lower yields.< 0.1%

Experimental Protocols

Protocol 1: Removal of Residual Monoethanolamine by Acidic Wash

Methodology:

  • Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, toluene). The concentration should be around 10-20% (w/v).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄).

  • Mixing: Shake the separatory funnel vigorously for 2-3 minutes. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The upper layer will be the organic phase containing the purified lauryl sulfate, and the lower aqueous layer will contain the monoethanolammonium salt.

  • Aqueous Layer Removal: Carefully drain and discard the lower aqueous layer.

  • Repeat Washing: Repeat the acidic wash (steps 2-5) one or two more times with fresh dilute acid solution to ensure complete removal of the monoethanolamine.

  • Neutral Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Analytical Quantification of Residual Monoethanolamine by HPLC-UV

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the purified lauryl sulfate product and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Standard Preparation: Prepare a series of standard solutions of monoethanolamine in the same diluent at known concentrations.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength for the derivatized or underivatized amine (e.g., 210 nm for underivatized MEA). For enhanced sensitivity, pre-column derivatization with a UV-active agent can be performed.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the amount of residual monoethanolamine by comparing its peak area to the calibration curve.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis LaurylSulfate Lauryl Sulfuric Acid Neutralization Neutralization LaurylSulfate->Neutralization MEA Monoethanolamine MEA->Neutralization CrudeProduct Crude Product (Lauryl Sulfate + Residual MEA) Neutralization->CrudeProduct AcidicWash Acidic Wash (Liquid-Liquid Extraction) CrudeProduct->AcidicWash Method 1 VacuumStrip Vacuum Stripping CrudeProduct->VacuumStrip Method 2 Crystallization Crystallization CrudeProduct->Crystallization Method 3 PurifiedProduct Purified Lauryl Sulfate AcidicWash->PurifiedProduct VacuumStrip->PurifiedProduct Crystallization->PurifiedProduct Analysis QC Analysis (e.g., HPLC) PurifiedProduct->Analysis

Caption: Workflow for the synthesis, purification, and analysis of lauryl sulfate.

AcidicWashDetail Start Crude Product in Organic Solvent AddAcid Add Dilute Aqueous Acid Start->AddAcid Separate Separate Layers AddAcid->Separate AqueousPhase Aqueous Phase (MEA Salt) Separate->AqueousPhase Discard OrganicPhase Organic Phase (Purified Lauryl Sulfate) Separate->OrganicPhase Wash Wash with Bicarbonate and Brine OrganicPhase->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate FinalProduct Pure Lauryl Sulfate Evaporate->FinalProduct

Caption: Detailed workflow for the acidic wash purification method.

References

Technical Support Center: Stabilizing Emulsions with Monoethanolamine Lauryl Sulfate (MELS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with emulsions formulated with monoethanolamine lauryl sulfate (B86663) (MELS).

Frequently Asked Questions (FAQs)

Q1: What is Monoethanolamine Lauryl Sulfate (MELS) and what is its primary role in an emulsion?

This compound is an anionic surfactant.[1][2] In an emulsion, its primary role is to act as an emulsifying agent, reducing the interfacial tension between oil and water to allow the formation of a stable mixture.[3][4] Its amphiphilic structure, possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, enables it to position at the oil-water interface, preventing droplets from coalescing.[2] It is also known for its excellent foaming and cleansing properties.[2][4]

Q2: My MELS emulsion is showing signs of instability (e.g., creaming, separation). What are the common causes?

Emulsion instability is a common issue and can be attributed to several factors:

  • Incorrect Emulsifier Concentration: An insufficient amount of MELS will result in a weak interfacial film that cannot adequately protect the droplets from merging.

  • Inappropriate pH: As an anionic surfactant, the stability of MELS emulsions is pH-dependent. Significant deviations from the optimal pH range can disrupt the stability of the interfacial film.[1]

  • Presence of Electrolytes: High concentrations of salts can compress the electrical double layer around the droplets, reducing repulsive forces and leading to flocculation and coalescence.[5]

  • Temperature Fluctuations: Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and a higher likelihood of coalescence.[6] It can also decrease the viscosity of the continuous phase, accelerating creaming or sedimentation.

  • Ingredient Incompatibility: MELS is an anionic surfactant and is generally incompatible with cationic ingredients, which can lead to the formation of insoluble complexes and emulsion breakdown.[5]

  • Improper Homogenization: Insufficient mechanical force during emulsification can result in large droplet sizes, which are more prone to instability.

Q3: What is the optimal pH range for an emulsion stabilized with MELS?

The stability of MELS-stabilized emulsions is significantly influenced by pH. While the exact optimal pH can depend on the other ingredients in the formulation, commercial products containing MELS often have a pH in the range of 3.0 to 4.0.[2] However, for oil-in-water (O/W) emulsions, stability is often greatest at neutral to slightly alkaline pH where the anionic head group is fully ionized, maximizing electrostatic repulsion between droplets. It is crucial to conduct a pH stability study for your specific formulation.

Q4: Can I use co-emulsifiers with MELS? If so, which types are recommended?

Yes, using co-emulsifiers is a highly recommended strategy to improve the stability and texture of MELS emulsions.

  • Non-ionic co-emulsifiers: These are highly compatible with anionic surfactants like MELS.[5] Examples include fatty alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol) and glyceryl esters (e.g., Glyceryl Stearate). They work by packing at the interface alongside MELS to create a stronger, more rigid interfacial film.

  • Amphoteric (Zwitterionic) co-emulsifiers: Surfactants like Cocamidopropyl Betaine can improve foam quality and mildness and are compatible with MELS across a wide pH range.[5]

  • Other Anionic co-emulsifiers: While possible, care must be taken to ensure compatibility.

Avoid using cationic emulsifiers, as they will likely interact with the anionic MELS and destabilize the emulsion.[5]

Q5: My emulsion's viscosity is too low or decreases over time. How can I fix this?

Low or decreasing viscosity can be a sign of instability. To address this:

  • Add a Thickener/Stabilizer: Incorporate a hydrocolloid (e.g., Xanthan Gum, Carbomer) into the aqueous phase. This increases the viscosity of the continuous phase, which slows down droplet movement and significantly reduces the rate of creaming and coalescence.

  • Incorporate Fatty Alcohols: Adding co-emulsifiers like Cetyl or Stearyl Alcohol will not only strengthen the interfacial film but also build viscosity in lotions and creams.

  • Optimize Homogenization: Over-homogenization can sometimes lead to a loss of viscosity over time. Ensure your homogenization speed and time are optimized for your formulation.

  • Check for pH Drift: A shift in pH during storage can affect the performance of certain thickeners (like carbomers) and the overall emulsion structure.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered with MELS-stabilized emulsions.

Observed Problem Potential Cause Recommended Solution
Phase Separation (Oil & Water Layers) 1. Insufficient MELS concentration.2. Incompatible ingredients (e.g., cationic polymers).3. Significant pH shift.4. High electrolyte concentration.1. Increase the concentration of MELS.2. Review formulation for ingredient compatibility. Remove or replace cationic ingredients.3. Measure the pH and adjust it to the optimal range for your system. Add a buffering agent.4. Reduce the concentration of electrolytes or add a non-ionic co-emulsifier to improve tolerance.
Creaming (Thick layer at the top) 1. Low viscosity of the continuous phase.2. Large droplet size.1. Add a thickening agent (e.g., Xanthan Gum, Carbomer) to the aqueous phase.2. Increase homogenization time or intensity to reduce the average droplet size.
Change in Viscosity (Thinning or Thickening) 1. Temperature fluctuations during storage.2. pH drift affecting thickeners.3. Flocculation or coalescence.1. Store the emulsion at a controlled, constant temperature.2. Buffer the system to maintain a stable pH.3. Re-evaluate the emulsifier system. Consider adding a co-emulsifier or stabilizer.
Grainy or Gritty Texture 1. Crystallization of fatty components (e.g., waxes, fatty alcohols).2. Precipitation of an ingredient due to pH or solvent changes.1. Ensure that the oil phase is heated sufficiently to completely melt all components before emulsification. Maintain adequate mixing during the cooling phase.2. Check the solubility and optimal pH range of all ingredients.

Quantitative Data Summary

The following tables present illustrative data based on typical behavior for anionic surfactant-stabilized O/W emulsions. Actual results will vary based on the specific formulation.

Table 1: Effect of pH on MELS Emulsion Stability (Illustrative Data) Formulation: 15% Oil Phase, 5% MELS, 80% Water Phase. Stored at 25°C for 30 days.

pHMean Droplet Diameter (Day 1)Mean Droplet Diameter (Day 30)Observation
4.01.2 µm5.8 µmSignificant droplet growth, signs of coalescence.
5.50.8 µm1.5 µmModerate droplet growth.
7.00.5 µm0.6 µmExcellent stability, minimal change in droplet size.
8.50.6 µm0.7 µmVery good stability.

Table 2: Effect of Temperature on MELS Emulsion Viscosity (Illustrative Data) Formulation: 20% Oil Phase, 4% MELS, 2% Cetyl Alcohol, 1% Xanthan Gum, 73% Water. pH 7.0.

Temperature (°C)Viscosity (cP)
2015,500
2512,000
309,500
406,000

Diagrams

G start Emulsion Unstable? check_separation Phase Separation? start->check_separation Yes end_node Re-evaluate & Test Stability start->end_node No check_viscosity Viscosity Change? check_separation->check_viscosity No sol_separation1 Increase MELS concentration check_separation->sol_separation1 Yes check_texture Grainy Texture? check_viscosity->check_texture No sol_viscosity1 Add thickener (e.g., Xanthan Gum) check_viscosity->sol_viscosity1 Yes sol_texture1 Ensure oil phase is fully melted check_texture->sol_texture1 Yes check_texture->end_node No sol_separation2 Check for cationic ingredients sol_separation1->sol_separation2 sol_separation3 Measure and adjust pH sol_separation2->sol_separation3 sol_separation4 Add co-emulsifier (non-ionic) sol_separation3->sol_separation4 sol_separation4->end_node sol_viscosity2 Add fatty alcohol (e.g., Cetyl Alcohol) sol_viscosity1->sol_viscosity2 sol_viscosity3 Control storage temperature sol_viscosity2->sol_viscosity3 sol_viscosity3->end_node sol_texture2 Optimize cooling process sol_texture1->sol_texture2 sol_texture2->end_node

Caption: Troubleshooting workflow for MELS emulsion instability.

G cluster_0 Initial Stable Emulsion cluster_1 Destabilization Pathways cluster_2 Result A Dispersed Droplets B Creaming/ Sedimentation A->B Gravity C Flocculation A->C Attraction E Phase Inversion A->E Stress F Phase Separation B->F D Coalescence C->D Film Rupture D->F E->F

References

Validation & Comparative

A Comparative Analysis of MEA-Lauryl Sulfate and Other Anionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance Metrics and Irritation Potential

In the landscape of anionic surfactants, monoethanolamine lauryl sulfate (B86663) (MEA-lauryl sulfate) presents itself as a notable alternative to more commonly known agents such as sodium lauryl sulfate (SLS), sodium laureth sulfate (SLES), and ammonium (B1175870) lauryl sulfate (ALS). This guide offers a comparative analysis of the efficacy of MEA-lauryl sulfate against these other widely used anionic surfactants, supported by available experimental data. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform formulation decisions.

Comparative Performance Data

The selection of a surfactant is often dictated by its physicochemical properties, which directly influence its performance in a given formulation. Key parameters for comparison include the critical micelle concentration (CMC), surface tension at CMC, foaming ability, and irritation potential.

SurfactantCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (mN/m)Foaming Ability (Initial Foam Height) Irritation Potential
MEA-Lauryl Sulfate Data not readily available in cited literatureData not readily available in cited literatureModerate to GoodGenerally considered milder than SLS
Sodium Lauryl Sulfate (SLS) ~8.2[1][2][3]~32.0 - 39.5[4][5]High (produces rich, dense foam)[6][7][8]High[9]
Sodium Laureth Sulfate (SLES) ~1.0 - 5.0[10]~33.8[11]Good (produces softer, creamier foam)[8]Moderate (milder than SLS)[12]
Ammonium Lauryl Sulfate (ALS) Data not readily available in cited literatureData not readily available in cited literatureGood (less dense foam than SLS/SLES)[8]Moderate (generally considered milder than SLS)[13]

Note: The data presented is compiled from various sources and experimental conditions may vary.

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison of these anionic surfactants.

Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental property of a surfactant, representing the concentration at which surfactant monomers begin to form micelles. This can be determined by various methods, including surface tension and conductivity measurements.

Surface Tension Method:

  • Prepare a series of aqueous solutions of the surfactant at varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the saturation of the air-water interface and the onset of micelle formation[1][14].

Conductivity Method:

  • Prepare a series of aqueous solutions of the ionic surfactant at varying concentrations.

  • Measure the electrical conductivity of each solution using a conductometer.

  • Plot the conductivity against the surfactant concentration.

  • Two linear regions will be observed. The intersection of the two lines corresponds to the CMC[15].

Foaming Ability Assessment (Based on ASTM D1173 - Ross-Miles Method)

This method evaluates the volume and stability of foam generated by a surfactant solution.

  • Prepare a standard concentration of the surfactant solution in water of a specified hardness.

  • A specific volume of the surfactant solution is allowed to fall from a specified height into a larger volume of the same solution contained in a graduated cylinder.

  • The initial foam height is measured immediately after all the solution has fallen.

  • Foam stability is assessed by measuring the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes)[10].

In Vitro Skin Irritation Assessment (Based on OECD Test Guideline 439)

This test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a test chemical.

  • A topically applied dose of the surfactant is applied to the surface of the RhE tissue.

  • The tissue is incubated for a defined period (e.g., 60 minutes).

  • Following incubation, the tissue is rinsed to remove the test substance.

  • The viability of the tissue is then assessed using a cell viability assay, such as the MTT assay.

  • A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant[16][17].

Visualizing Experimental Workflows and Biological Interactions

To further elucidate the processes involved in surfactant evaluation and their interaction with biological systems, the following diagrams are provided.

Experimental_Workflow_Surfactant_Comparison cluster_prep Sample Preparation cluster_tests Performance Testing cluster_analysis Data Analysis & Comparison Surfactant_Solutions Prepare Surfactant Solutions (MEA-LS, SLS, SLES, ALS) at various concentrations CMC_Test CMC Determination (Surface Tension/Conductivity) Surfactant_Solutions->CMC_Test Foam_Test Foaming Ability (ASTM D1173) Surfactant_Solutions->Foam_Test Irritation_Test Skin Irritation (OECD TG 439) Surfactant_Solutions->Irritation_Test Data_Compilation Compile Quantitative Data (CMC, Surface Tension, Foam Height, Viability) CMC_Test->Data_Compilation Foam_Test->Data_Compilation Irritation_Test->Data_Compilation Comparative_Analysis Comparative Efficacy Analysis Data_Compilation->Comparative_Analysis

Comparative Surfactant Performance Evaluation Workflow.

Anionic surfactants can induce skin irritation primarily through their interaction with the stratum corneum, the outermost layer of the skin. This interaction can lead to the disruption of the skin's barrier function.

Anionic_Surfactant_Skin_Interaction cluster_surfactant Anionic Surfactant cluster_skin Stratum Corneum cluster_effects Biological Effects Surfactant Anionic Surfactant (e.g., MEA-Lauryl Sulfate, SLS) Lipid_Bilayer Lipid Bilayer Surfactant->Lipid_Bilayer interacts with Keratin Keratin Proteins Surfactant->Keratin binds to Lipid_Extraction Lipid Extraction & Disorganization Lipid_Bilayer->Lipid_Extraction Protein_Denaturation Protein (Keratin) Denaturation Keratin->Protein_Denaturation Barrier_Disruption Increased Transepidermal Water Loss (TEWL) Lipid_Extraction->Barrier_Disruption Protein_Denaturation->Barrier_Disruption Inflammation Release of Inflammatory Mediators Barrier_Disruption->Inflammation

Generalized Signaling Pathway of Anionic Surfactant-Induced Skin Barrier Disruption.

Discussion

While a complete quantitative dataset for MEA-lauryl sulfate remains elusive in the readily available scientific literature, qualitative assessments and regulatory information suggest it is generally considered to be a milder alternative to SLS. The larger monoethanolamine counter-ion in MEA-lauryl sulfate, as compared to the sodium ion in SLS, may reduce its ability to penetrate the stratum corneum, thereby lowering its irritation potential.

SLS is consistently characterized as the most irritating among the compared surfactants, a property attributed to its small molecular size and high charge density, which facilitate its penetration into the skin and interaction with skin proteins and lipids[18][19]. SLES, through the process of ethoxylation, becomes a larger molecule with a reduced charge density, rendering it less irritating than SLS[12]. ALS is also generally considered to be milder than SLS, with some sources suggesting its larger ammonium counter-ion may play a role in its reduced irritation potential[13].

In terms of performance, SLS is known for its strong cleansing and foaming capabilities, producing a dense and stable lather[8]. SLES provides good cleansing and a more creamy and gentle foam. ALS is also a good foaming agent, though the foam may be less dense compared to SLS and SLES[8]. The foaming properties of MEA-lauryl sulfate are generally described as moderate to good, but direct comparative studies with quantitative data are needed for a definitive assessment.

Conclusion

References

Comparative Guide to HPLC Methods for the Analysis of Monoethanolamine Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods applicable to the quantitative analysis of Monoethanolamine Lauryl Sulfate (B86663) (MELS), an anionic surfactant used in various research and development applications, including pharmaceutical and cosmetic formulations. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement a suitable analytical method.

Introduction to MELS Analysis

Monoethanolamine Lauryl Sulfate is an organic compound that, like other alkyl sulfate surfactants, lacks a strong UV chromophore, making direct UV detection in HPLC challenging.[1] Therefore, alternative detection methods are typically employed. The primary analytical techniques involve Reversed-Phase HPLC, often enhanced with ion-pairing reagents, coupled with detectors such as Evaporative Light Scattering (ELSD) or Suppressed Conductivity.[1][2] These methods allow for the separation and quantification of MELS from other formulation components.

This guide will compare two primary HPLC-based approaches:

  • Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD) : A robust and widely used method for non-volatile analytes that do not possess a UV chromophore.[1]

  • Ion-Pair Chromatography with Suppressed Conductivity Detection (IPC-CD) : A technique particularly well-suited for the separation of charged molecules like anionic surfactants.[2][3]

Method 1: Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)

This method separates MELS based on its hydrophobicity on a reversed-phase column. The ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated, making it ideal for compounds like MELS.[1]

Experimental Protocol

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 30
    25.0 90
    30.0 90
    30.1 30

    | 35.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Drift Tube Temperature: 75°C.

    • Nebulizer Gas (Nitrogen) Pressure: 40 psi.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve MELS reference standard in a 60:40 (v/v) mixture of methanol (B129727) and water to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the methanol/water mixture to achieve concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.

  • Sample Preparation: Dissolve the sample containing MELS in the methanol/water mixture to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start: Weigh MELS Standard / Sample dissolve Dissolve in Methanol/Water (60:40) prep_start->dissolve dilute Prepare Calibration Curve Dilutions dissolve->dilute For Standards filter Filter through 0.45 µm Syringe Filter dissolve->filter For Samples dilute->filter inject Inject 20 µL onto C18 Column filter->inject separate Gradient Elution (Water/Acetonitrile) inject->separate detect ELSD Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (log-log fit) integrate->calibrate quantify Quantify MELS Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for MELS analysis by RP-HPLC-ELSD.

Method 2: Ion-Pair Chromatography with Suppressed Conductivity Detection (IPC-CD)

Ion-pair chromatography is a powerful technique for separating ionic species on a reversed-phase column.[4] An ion-pair reagent, a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase.[3] This forms a neutral ion pair with the MELS anion, which can be retained and separated on a hydrophobic stationary phase.[5] Suppressed conductivity detection provides a universal and sensitive means of detection for ionic species.[2]

Experimental Protocol

1. Instrumentation and Conditions:

  • HPLC System: Ion chromatograph (e.g., Thermo Scientific Dionex) equipped with a conductivity detector and a suppressor module.

  • Column: Reversed-phase column suitable for ion-pairing applications (e.g., polystyrene-divinylbenzene based, 4.6 x 250 mm).

  • Mobile Phase: 2.0 mM Tetrabutylammonium hydroxide (B78521) (ion-pair reagent), 30% Acetonitrile in Water.

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 25 µL.

  • Detection: Suppressed Conductivity.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of MELS reference standard in the mobile phase.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare standards in the range of 2 µg/mL to 500 µg/mL.[2]

  • Sample Preparation: Dilute the sample containing MELS with the mobile phase to fall within the established linear range. Filter through a 0.45 µm syringe filter before injection.

Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_ic Ion Chromatography Analysis cluster_data Data Analysis prep_start Start: Weigh MELS Standard / Sample dissolve Dissolve and Dilute in Mobile Phase prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 25 µL onto RP Column filter->inject separate Isocratic Elution with Ion-Pair Reagent inject->separate suppress Electrochemical Suppression separate->suppress detect Conductivity Detection suppress->detect integrate Integrate Peak Area detect->integrate calibrate Generate Linear Calibration Curve integrate->calibrate quantify Quantify MELS Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for MELS analysis by IPC-CD.

Comparison of Method Performance

The following table summarizes the expected validation parameters for the two methods, based on performance data for structurally similar anionic surfactants like Sodium Lauryl Sulfate (SLS).[6]

ParameterRP-HPLC-ELSDIPC-CDJustification / Notes
Specificity GoodExcellentIPC-CD offers higher specificity for ionic analytes. Both methods should resolve MELS from common non-ionic and cationic excipients.
Linearity Range 0.05 - 0.5 mg/mL (Log-Log)2 - 500 µg/mL (Linear)ELSD often requires a logarithmic transformation for linearity. IPC-CD typically demonstrates a wider linear dynamic range.[2]
Correlation Coefficient (r²) > 0.99> 0.995Both methods are expected to show strong correlation.
Limit of Detection (LOD) ~15 µg/mL~0.5 µg/mLIPC-CD is generally more sensitive for ionic surfactants.[2]
Limit of Quantitation (LOQ) ~50 µg/mL~2 µg/mLConsistent with the higher sensitivity of conductivity detection.[2][6]
Accuracy (% Recovery) 95 - 105%97 - 103%Both methods are capable of high accuracy.[6]
Precision (% RSD) < 5%< 3%IPC-CD often provides slightly better precision due to the stability of the detector response.[6]
Primary Advantages Common equipment; Good for various non-UV analytes.High sensitivity and selectivity for ionic compounds; Wide linear range.ELSD is a versatile detector found in many labs.[1] IPC systems are specialized but offer superior performance for this analyte class.[3]
Primary Disadvantages Non-linear response; Lower sensitivity.Requires specialized ion chromatography system and suppressor; Mobile phase can be complex.The logarithmic response of ELSD can be a drawback.[1] The need for dedicated equipment and reagents is a consideration for IPC.[3]

Conclusion

Both RP-HPLC-ELSD and IPC-CD are viable and robust methods for the quantitative analysis of this compound.

  • RP-HPLC-ELSD is a suitable choice for laboratories where a highly sensitive method is not required and where existing, standard HPLC equipment is to be utilized. Its versatility for analyzing other non-UV active compounds is a significant advantage.

  • IPC-CD is the superior method in terms of sensitivity, selectivity, and linear dynamic range.[2] It is the recommended approach for applications requiring the quantification of trace levels of MELS or for routine quality control where high precision is paramount.

The choice between these methods will depend on the specific requirements of the analysis, including the expected concentration of MELS in the samples, the complexity of the sample matrix, and the availability of specialized instrumentation.

References

A Comparative Analysis of the Emulsifying Properties of Lauryl Sulfate Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emulsifying properties of three widely used anionic surfactants: Sodium Lauryl Sulfate (B86663) (SLS), Sodium Laureth Sulfate (SLES), and Ammonium (B1175870) Lauryl Sulfate (ALS). These surfactants are integral to the formulation of a vast range of pharmaceutical, cosmetic, and personal care products, where they function primarily as emulsifying and cleansing agents.[1][2][3] Understanding their distinct chemical structures and resulting physicochemical properties is critical for selecting the optimal agent to ensure product stability, efficacy, and safety.

Structural and Physicochemical Property Comparison

Sodium Lauryl Sulfate (SLS), also known as sodium dodecyl sulfate (SDS), is composed of a 12-carbon alkyl chain (lauryl) and a sulfate group.[4] Sodium Laureth Sulfate (SLES) is a derivative of SLS that has been subjected to ethoxylation, a process that incorporates ethylene (B1197577) oxide units to form a polyethylene (B3416737) glycol-like chain.[4][5] This structural modification results in a larger molecule with altered properties.[4][6] Ammonium Lauryl Sulfate (ALS) is structurally similar to SLS, with the key difference being the substitution of the sodium cation with an ammonium cation.[7][8] These molecular distinctions significantly influence their performance as emulsifiers.

The following table summarizes the key properties of these surfactants based on available data.

PropertySodium Lauryl Sulfate (SLS)Sodium Laureth Sulfate (SLES)Ammonium Lauryl Sulfate (ALS)
Chemical Formula C₁₂H₂₅SO₄Na[4]C₁₂H₂₅(OCH₂CH₂)nOSO₃Na[4][7]C₁₂H₂₅SO₄NH₄[7]
Key Structural Feature Simple 12-carbon tail with a sulfate head.[4]Ethoxylated alkyl chain; 'n' denotes the number of ethoxy groups.[4][7]Ammonium counter-ion instead of sodium.[8]
Critical Micelle Conc. (CMC) ~8.2 mM in pure water at 25°C.[9] The CMC can decrease in the presence of co-solvents like ethanol.[10]CMC is generally independent of the degree of ethoxylation for 1-3 ethoxy groups (~0.80 mM).[11]Generally considered milder than SLS, with solubility affected by the ammonium cation.[3][8]
Emulsifying Performance A highly effective emulsifier and cleanser, but can be harsh.[4] In some studies, emulsions stabilized with SDS (SLS) showed lower stability compared to other emulsifiers like polysorbate 60 or soy lecithin.[12]Effective emulsifier with milder properties.[5][6] Higher degrees of ethoxylation can lead to greater surface activity at the silicone-water interface.[13]A good emulsifier, often preferred for its milder profile in products for sensitive skin.[1][3] Exhibits better tolerance to higher salt concentrations and lower pH levels than SLS.[1]
Skin Irritation Potential Considered the most irritating of the three, especially at concentrations above 2-5%.[4][14] It can strip natural oils from the skin.[4][5]Significantly less irritating than SLS due to its larger, ethoxylated molecular structure, which reduces skin penetration.[4][6]Generally considered milder than SLS, as its larger molecule size is less penetrating to the skin.[1][3]
Foaming Properties Produces a rich, dense foam and has strong oil-removal capacity.[4][7]Produces a creamier, softer foam compared to SLS while maintaining good cleansing action.[4][7]Creates a rich and stable lather, though it can be less dense than that from SLS or SLES.[3][7]

Experimental Protocols for Evaluating Emulsifying Properties

The evaluation of an emulsifier's performance relies on standardized experimental protocols. Below are methodologies for assessing key parameters of emulsion stability and surfactant behavior.

Protocol 1: Determination of Emulsion Stability by Turbidity Measurement

This method provides an indirect measure of emulsion stability by correlating the turbidity of a diluted emulsion to changes in droplet size and concentration over time.[15][16]

  • Emulsion Preparation : Prepare an oil-in-water (O/W) emulsion by homogenizing a fixed ratio of oil and an aqueous solution of the lauryl sulfate surfactant at a specific concentration. Use a high-shear mixer for a set duration and speed to ensure initial consistency.

  • Initial Sample Measurement : Immediately after preparation (t=0), withdraw an aliquot of the emulsion.

  • Dilution : Dilute the aliquot 100-fold with a 0.1% SDS solution to halt coalescence and ensure the sample is within the spectrophotometer's linear range.[15]

  • Turbidity Measurement : Measure the absorbance (turbidity) of the diluted sample at a fixed wavelength (e.g., 500 nm) using a UV-Vis spectrophotometer.

  • Incubation and Monitoring : Store the stock emulsion under controlled temperature conditions.[17]

  • Time-Course Analysis : Repeat steps 2-4 at predetermined time intervals (e.g., 30 min, 1 hr, 2 hr, 6 hr, 24 hr).

  • Data Analysis : Plot turbidity as a function of time. A stable emulsion will show a minimal decrease in turbidity over time, whereas a rapid decrease indicates instability (creaming, flocculation, or coalescence).[16]

Protocol 2: Droplet Size Analysis

Measuring the change in emulsion droplet size and distribution over time is a direct and critical method for assessing stability.[17][18]

  • Emulsion Preparation : Prepare the emulsion as described in Protocol 1.

  • Instrumentation : Utilize a particle size analyzer, such as one based on laser diffraction or dynamic light scattering (DLS).

  • Initial Measurement (t=0) : Immediately after preparation, measure the droplet size distribution of a sample of the emulsion.

  • Storage : Store the emulsion in a sealed container at a constant temperature to monitor its shelf-life stability.[17]

  • Periodic Measurements : At regular intervals, gently agitate the sample to ensure homogeneity and measure the droplet size distribution again.

  • Data Analysis : Analyze the evolution of the mean droplet size (e.g., D(4,3)) and the width of the distribution over time. A significant increase in the mean droplet size is indicative of coalescence, a primary mechanism of emulsion instability.[18]

Protocol 3: Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles, a point at which properties like surface tension become relatively constant.[19] It is a fundamental indicator of surfactant efficiency.

  • Solution Preparation : Prepare a series of aqueous solutions with increasing concentrations of the lauryl sulfate surfactant.

  • Surface Tension Measurement : Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a controlled temperature.[10]

  • Data Plotting : Plot the measured surface tension as a function of the logarithm of the surfactant concentration.[19]

  • CMC Determination : The plot will typically show a sharp decrease in surface tension followed by a plateau. The CMC is the concentration at the inflection point or the intersection of the two linear portions of the curve.[10][19]

Visualizing Experimental and Logical Frameworks

Diagrams created using Graphviz can effectively illustrate experimental workflows and the structural relationships between these surfactants.

G cluster_prep Emulsion Preparation cluster_analysis Stability Analysis (Time-Course) cluster_turbidity Turbidity Measurement cluster_psd Particle Size Analysis cluster_results Data Interpretation start 1. Define Oil, Water, & Surfactant Ratios homogenize 2. High-Shear Homogenization start->homogenize sampling 3. Withdraw Sample at Time (t) homogenize->sampling dilute 4a. Dilute Sample sampling->dilute measure_psd 4b. Measure Droplet Size Distribution sampling->measure_psd measure_turb 5a. Measure Absorbance (Spectrophotometer) dilute->measure_turb plot_turb 6a. Plot Turbidity vs. Time measure_turb->plot_turb plot_psd 6b. Plot Mean Droplet Size vs. Time measure_psd->plot_psd conclusion 7. Determine Emulsion Stability Profile plot_turb->conclusion plot_psd->conclusion G SLS Sodium Lauryl Sulfate (SLS) C₁₂H₂₅SO₄Na SLES Sodium Laureth Sulfate (SLES) C₁₂H₂₅(OCH₂CH₂)nOSO₃Na SLS->SLES Ethoxylation (Adds -OCH₂CH₂- units) ALS Ammonium Lauryl Sulfate (ALS) C₁₂H₂₅SO₄NH₄ SLS->ALS Cation Exchange (Na⁺ → NH₄⁺)

References

Assessing the Biodegradability of Monoethanolamine Lauryl Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biodegradability of Monoethanolamine Lauryl Sulfate (B86663) (MELS) in comparison to its common alternatives, Sodium Lauryl Sulfate (SLS) and Ammonium Lauryl Sulfate (ALS), reveals that all three surfactants are readily biodegradable. This guide provides a detailed comparison of their degradation profiles, supported by experimental data and standardized testing protocols, to inform researchers, scientists, and drug development professionals on their environmental fate.

Monoethanolamine Lauryl Sulfate (MELS), Sodium Lauryl Sulfate (SLS), and Ammonium Lauryl Sulfate (ALS) are anionic surfactants widely used in various industries. Their environmental impact, particularly their biodegradability, is a critical factor in their selection for different applications. This guide synthesizes available data to offer an objective comparison of their performance in terms of aerobic biodegradation.

Comparative Biodegradability Data

The "ready biodegradability" of these surfactants is typically assessed using the internationally recognized OECD 301 series of tests. A substance is considered readily biodegradable if it achieves a biodegradation level of at least 60% within a 28-day period under these stringent test conditions.[1][2]

For the common alternatives, extensive data is available. Sodium Lauryl Sulfate (SLS) is consistently reported as readily biodegradable, with studies showing degradation rates of 94-97% in OECD 301B and 301D tests.[4] Similarly, Ammonium Lauryl Sulfate (ALS) is also considered to be readily biodegradable.[5]

The following table summarizes the available biodegradability data for these surfactants.

SurfactantTest MethodBiodegradation PercentageTimeframeClassification
This compound (MELS) OECD 301 (projected)Data not publicly available28 daysExpected to be Readily Biodegradable
Sodium Lauryl Sulfate (SLS) OECD 301B / 301D94 - 97%[4]28 daysReadily Biodegradable[4]
Ammonium Lauryl Sulfate (ALS) OECD 301 Series> 60%[5]28 daysReadily Biodegradable[5]
Sodium Lauryl Ether Sulfate (SLES) (Analog) OECD 301 Series> 90%[3]28 daysReadily Biodegradable[3]

Experimental Protocols for Biodegradability Testing

The OECD 301 guidelines encompass several methods for assessing the ready biodegradability of chemicals in an aerobic aqueous medium.[6] Two commonly employed methods are the OECD 301B (CO2 Evolution Test) and the OECD 301F (Manometric Respirometry Test).

OECD 301B: CO2 Evolution Test

This method determines the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.

Methodology:

  • Preparation of Test Medium: A mineral medium containing essential nutrients is prepared and inoculated with a mixed population of microorganisms, typically from activated sludge.

  • Test Setup: A known concentration of the test substance is added to the inoculated medium in a sealed vessel. A control vessel containing only the inoculum and a reference vessel with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.

  • Aeration and Incubation: The vessels are aerated with CO2-free air and incubated in the dark at a constant temperature (typically 20-22°C) for 28 days.

  • CO2 Measurement: The CO2 evolved from the biodegradation process is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide. The amount of trapped CO2 is then quantified by titration.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum CO2 production (ThCO2), corrected for the CO2 produced in the blank control. A result of ≥60% ThCO2 within the 10-day window of the 28-day test period indicates that the substance is readily biodegradable.[1]

OECD 301F: Manometric Respirometry Test

This method measures the oxygen consumed by microorganisms during the aerobic degradation of the test substance.

Methodology:

  • Preparation of Test Medium: Similar to the OECD 301B test, a mineral medium is inoculated with microorganisms.

  • Test Setup: A defined amount of the test substance is added to the inoculated medium in a sealed respirometer flask. Control and reference flasks are also prepared.

  • Incubation and Oxygen Measurement: The flasks are incubated at a constant temperature with continuous stirring. The consumption of oxygen is monitored over 28 days using a pressure sensor that measures the decrease in oxygen in the headspace of the flask. The CO2 produced is absorbed by a potassium hydroxide solution.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A biodegradation level of ≥60% of the ThOD within the 10-day window of the 28-day test period signifies that the substance is readily biodegradable.[1]

Visualization of Experimental Workflow and Degradation Pathway

To further elucidate the processes involved in assessing biodegradability and the microbial breakdown of these surfactants, the following diagrams are provided.

Experimental_Workflow_OECD301B cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium setup_vessels Add Medium, Inoculum, and Substance to Sealed Vessels prep_medium->setup_vessels prep_inoculum Source Inoculum (Activated Sludge) prep_inoculum->setup_vessels prep_substance Prepare Test Substance, Control, and Reference prep_substance->setup_vessels setup_aeration Provide CO2-free Air setup_vessels->setup_aeration incubation Incubate for 28 days at constant temperature in the dark setup_aeration->incubation measurement Trap and Quantify Evolved CO2 incubation->measurement analysis Calculate % Biodegradation vs. ThCO2 measurement->analysis conclusion Classify as 'Readily Biodegradable' if ≥60% analysis->conclusion

Caption: Workflow for the OECD 301B CO2 Evolution Test.

The microbial degradation of alkyl sulfate surfactants, including MELS, SLS, and ALS, is primarily initiated by the enzymatic cleavage of the sulfate ester bond. This initial step is catalyzed by a class of enzymes known as alkylsulfatases.

Degradation_Pathway cluster_surfactant Alkyl Sulfate Surfactant cluster_enzyme Enzymatic Cleavage cluster_products Initial Degradation Products cluster_further_degradation Further Biodegradation surfactant This compound / Sodium Lauryl Sulfate / Ammonium Lauryl Sulfate enzyme Alkylsulfatase surfactant->enzyme Hydrolysis alcohol Lauryl Alcohol enzyme->alcohol sulfate Sulfate Ion enzyme->sulfate cation Monoethanolammonium / Sodium / Ammonium Ion enzyme->cation mineralization Further microbial metabolism leading to CO2, H2O, and biomass alcohol->mineralization cation->mineralization

Caption: Generalized microbial degradation pathway of alkyl sulfate surfactants.

Following the initial hydrolysis, the resulting lauryl alcohol, a fatty alcohol, is readily metabolized by a wide range of microorganisms through beta-oxidation and the citric acid cycle, ultimately leading to its complete mineralization to carbon dioxide and water. The inorganic sulfate and the respective cations (monoethanolammonium, sodium, or ammonium) are utilized by microorganisms as nutrients.

References

Comparative Analysis of Detergent Cytotoxicity: A Focus on MEA-Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and professionals in drug development to provide a comparative overview of detergent cytotoxicity, underpinned by available experimental data. Due to the aforementioned data limitations, a direct quantitative comparison including MEA-lauryl sulfate (B86663) is not possible at this time. The following sections detail the available information and provide context for the cytotoxicity of other surfactant alternatives.

Overview of Detergent Cytotoxicity

Detergents, or surfactants, are amphipathic molecules that are indispensable in a myriad of pharmaceutical and consumer product formulations. Their ability to disrupt cell membranes, which is fundamental to their cleaning and emulsifying properties, also forms the basis of their potential cytotoxicity. The degree of cytotoxicity varies significantly among different types of detergents and is influenced by factors such as their chemical structure (e.g., head group, alkyl chain length), concentration, and the biological system being tested.

Anionic surfactants, such as the lauryl sulfate family, are known to interact with cellular proteins and lipids, potentially leading to membrane disruption, protein denaturation, and eventually, cell lysis. Understanding the relative cytotoxicity of these agents is crucial for the development of safe and effective products.

MEA-Lauryl Sulfate: Qualitative Safety Profile

Comparative In Vitro Cytotoxicity of Common Detergents

While quantitative data for MEA-lauryl sulfate is lacking, numerous studies have evaluated the in vitro cytotoxicity of other anionic and non-ionic detergents. The following table summarizes representative data from studies on human cell lines. It is critical to note that direct comparison of values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, exposure times, and endpoint assays.

DetergentCell LineAssayEndpointIC50 / LC50Reference
Sodium Lauryl Sulfate (SLS)Human Gingival FibroblastsNeutral Red UptakeCell Viability0.0127%[1]
Sodium Lauryl Sulfate (SLS)Human Gingival S-G Epithelial CellsNeutral Red UptakeCell Viability0.0075%[1]
Sodium Lauryl Sulfate (SLS)HaCaT (Human Keratinocytes)XTT AssayCell ViabilityLower than Tween 20/80[2]
Sodium Lauryl Sulfate (SLS)Human Primary Keratinocytes-Morphophysiological ChangesSignificant at ≥25 µM[3][4]
Sodium Laureth Sulfate (SLES)HaCaT (Human Keratinocytes)XTT AssayCell ViabilityHigher than SLS[5]
Benzalkonium ChlorideHaCaT (Human Keratinocytes)XTT AssayCell ViabilityHigher than SLS[2]
Tween 20HaCaT (Human Keratinocytes)XTT AssayCell ViabilityHigher than SLS & Benzalkonium Chloride[2]
Tween 80HaCaT (Human Keratinocytes)XTT AssayCell ViabilityHigher than SLS & Benzalkonium Chloride[2]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in a specific biological or biochemical function. LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test organisms. The values presented are for illustrative purposes and are highly dependent on the specific experimental protocol.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of cytotoxicity studies. Below are summaries of common experimental protocols used in the assessment of detergent cytotoxicity.

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a widely used cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Culture: Human cell lines, such as gingival fibroblasts or keratinocytes, are cultured in appropriate media and conditions until they reach a suitable confluence.

  • Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with medium containing various concentrations of the test detergents. A vehicle control (medium without detergent) and a positive control (a known cytotoxic substance like Sodium Lauryl Sulfate) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing a non-toxic concentration of neutral red.

  • Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted using a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid).

  • Quantification: The absorbance of the extracted dye is measured using a spectrophotometer. The amount of neutral red retained by the cells is directly proportional to the number of viable cells.

XTT (Tetrazolium Salt) Assay

The XTT assay is a colorimetric method to determine cell viability. It is based on the cleavage of the yellow tetrazolium salt XTT to form a soluble orange formazan (B1609692) product by metabolically active cells.

  • Cell Culture and Seeding: Similar to the NRU assay, cells are cultured and seeded in 96-well plates.

  • Treatment: Cells are exposed to a range of concentrations of the detergents for a defined period.

  • XTT Reagent Addition: The XTT labeling mixture is added to each well.

  • Incubation: The plates are incubated for a period to allow for the conversion of XTT to formazan.

  • Quantification: The absorbance of the formazan product is measured using a spectrophotometer. The intensity of the orange color is proportional to the number of viable cells.

Visualizing Cytotoxicity Testing and Cellular Response

To better illustrate the processes involved in assessing detergent cytotoxicity, the following diagrams are provided.

Cytotoxicity_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HaCaT, Fibroblasts) plate_seeding Seed Cells in 96-well Plates cell_culture->plate_seeding treatment Treat Cells with Detergents plate_seeding->treatment detergent_prep Prepare Detergent Dilutions detergent_prep->treatment incubation Incubate for Defined Period treatment->incubation viability_assay Perform Viability Assay (e.g., NRU, XTT, LDH) incubation->viability_assay readout Measure Signal (Absorbance, Fluorescence) viability_assay->readout data_analysis Calculate IC50/LC50 and Statistical Analysis readout->data_analysis

Caption: A typical workflow for in vitro cytotoxicity testing of detergents.

Detergent_Cytotoxicity_Pathway cluster_membrane Cell Membrane Interaction cluster_cellular_effects Cellular Effects cluster_outcome Outcome detergent Anionic Detergent (e.g., Lauryl Sulfate) membrane_disruption Membrane Lipid Disruption detergent->membrane_disruption protein_denaturation Membrane Protein Denaturation detergent->protein_denaturation increased_permeability Increased Membrane Permeability membrane_disruption->increased_permeability protein_denaturation->increased_permeability enzyme_leakage Enzyme Leakage (e.g., LDH) increased_permeability->enzyme_leakage ion_imbalance Ion Imbalance increased_permeability->ion_imbalance cell_lysis Cell Lysis enzyme_leakage->cell_lysis apoptosis Apoptosis ion_imbalance->apoptosis cell_death Cell Death cell_lysis->cell_death apoptosis->cell_death

Caption: A simplified signaling pathway of detergent-induced cytotoxicity.

Conclusion

The direct comparative cytotoxicity of MEA-lauryl sulfate against other detergents remains an area with a significant data gap in publicly accessible scientific literature. While qualitative assessments suggest it is a mild surfactant suitable for rinse-off cosmetic products, the absence of quantitative in vitro data, such as IC50 values from standardized cell-based assays, precludes a definitive, data-driven comparison. In contrast, substantial data exists for other anionic surfactants, particularly sodium lauryl sulfate (SLS), which consistently demonstrates a higher cytotoxic potential in various in vitro models.

For researchers and formulation scientists, this highlights the importance of conducting or commissioning specific in vitro cytotoxicity studies when considering the use of MEA-lauryl sulfate in new formulations, especially for leave-on products or applications where biocompatibility is a critical concern. The experimental protocols and comparative data for other detergents provided in this guide can serve as a valuable reference for designing and interpreting such studies. Future research focusing on direct, side-by-side comparisons of MEA-lauryl sulfate with other common surfactants under standardized conditions is warranted to fill the current knowledge gap and provide a clearer understanding of its relative in vitro cytotoxicity.

References

A Comparative Analysis of Monoethanolamine Lauryl Sulfate and Alternative Surfactants in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the surface tension properties of surfactants is paramount for optimizing formulations and predicting product performance. This guide provides a comparative analysis of monoethanolamine lauryl sulfate (B86663) (MELS) with two common alternatives, sodium lauryl sulfate (SLS) and ammonium (B1175870) lauryl sulfate (ALS), supported by experimental data and detailed protocols.

Monoethanolamine lauryl sulfate (MELS) is an anionic surfactant valued for its emulsifying, foaming, and cleansing properties in a variety of applications. Its performance in reducing the surface tension of aqueous solutions is a critical factor in its efficacy. This guide offers a side-by-side comparison of the surface tension of MELS solutions with those of sodium lauryl sulfate (SLS) and ammonium lauryl sulfate (ALS), two widely used anionic surfactants.

Comparative Surface Tension Analysis

The ability of a surfactant to lower the surface tension of water is a key indicator of its performance. The following table summarizes the surface tension of aqueous solutions of MELS, SLS, and ALS at various concentrations at 25°C.

SurfactantConcentration (mM)Surface Tension (mN/m)Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
This compound (MELS) Data not available in a directly comparable formatData not availableEstimated 1-2Data not available
Sodium Lauryl Sulfate (SLS) 147.58.238.4
243.0
539.5
838.5
1038.4
Ammonium Lauryl Sulfate (ALS) Data not available in a directly comparable formatData not availableEstimated 1-2Data not available

The critical micelle concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, and the surface tension of the solution typically plateaus. For SLS, the CMC is approximately 8.2 mM, at which point it significantly reduces the surface tension of water.[1] While specific comparative data for MELS is limited, its structural similarity to SLS suggests it would exhibit comparable surface tension reduction capabilities. The larger size of the ammonium cation in ALS compared to the sodium ion in SLS may influence its packing at the air-water interface and slightly alter its surface tension and CMC characteristics.[1][2]

Experimental Protocol: Surface Tension Measurement

To ensure accurate and reproducible surface tension measurements, a standardized experimental protocol is essential. The following methodology is based on the ASTM D1331 standard test method for surface and interfacial tension of solutions of surface-active agents.

Objective:

To determine the surface tension of aqueous solutions of MELS, SLS, and ALS at various concentrations using the Du Noüy ring method.

Apparatus:
  • Tensiometer (e.g., Krüss, Lauda, or similar)

  • Platinum-iridium Du Noüy ring

  • Glass sample vessel

  • Micropipettes

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Temperature control unit (e.g., water bath)

Materials:
  • This compound (MELS)

  • Sodium lauryl sulfate (SLS)

  • Ammonium lauryl sulfate (ALS)

  • Deionized or distilled water (with a surface tension of approximately 72 mN/m at 25°C)

Procedure:
  • Cleaning: Thoroughly clean the platinum ring and the sample vessel. The ring should be rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) and then flamed to a red heat to remove any organic contaminants. The glass vessel should be cleaned with a chromic-sulfuric acid solution or a suitable laboratory detergent and then rinsed thoroughly with deionized water.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight.

  • Solution Preparation: Prepare stock solutions of each surfactant in deionized water. From the stock solutions, prepare a series of dilutions to cover a range of concentrations above and below the expected CMC.

  • Temperature Control: Bring the surfactant solutions to the desired temperature (e.g., 25°C ± 0.1°C) using a water bath.

  • Measurement:

    • Place a known volume of the surfactant solution into the clean sample vessel.

    • Position the vessel on the tensiometer platform.

    • Immerse the clean platinum ring into the solution.

    • Slowly raise the ring through the liquid-air interface.

    • The tensiometer will measure the force required to pull the ring from the surface.

    • Record the maximum force, which is used to calculate the surface tension.

  • Data Analysis:

    • Calculate the surface tension (γ) using the formula: γ = (F_max * C) / (4 * π * R), where F_max is the maximum force, C is a correction factor, and R is the radius of the ring. Modern tensiometers often perform this calculation automatically.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the surface tension of surfactant solutions.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare Surfactant Solutions (MELS, SLS, ALS) calibrate Calibrate Tensiometer prep_solutions->calibrate clean_apparatus Clean Platinum Ring and Glassware clean_apparatus->calibrate equilibrate_temp Equilibrate Solution Temperature (25°C) calibrate->equilibrate_temp measure_st Measure Surface Tension (Du Noüy Ring Method) equilibrate_temp->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine Critical Micelle Concentration (CMC) plot_data->determine_cmc compare_results Compare Surfactant Performance determine_cmc->compare_results

Caption: Experimental workflow for surface tension analysis.

Signaling Pathways and Logical Relationships

The reduction of surface tension by surfactants is a physical process governed by the adsorption of surfactant molecules at the liquid-air interface. This process can be conceptually illustrated as follows:

G cluster_micelle Above CMC surfactant Surfactant Molecules (Monomers) interface Air-Water Interface surfactant->interface Adsorption micelle Micelle Formation surfactant->micelle Aggregation interface->surfactant Desorption

Caption: Surfactant behavior at the air-water interface.

References

The Impact of Water Hardness on the Performance of Monoethanolamine Lauryl Sulfate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of monoethanolamine lauryl sulfate (B86663) (MELS) in hard versus soft water. MELS, an anionic surfactant valued for its excellent foaming and cleansing properties, exhibits a significant performance decline in the presence of high concentrations of mineral ions characteristic of hard water. This guide will delve into the chemical interactions responsible for this phenomenon, present comparative data, and detail experimental protocols for performance evaluation. Furthermore, it will explore alternative surfactants that offer enhanced performance in hard water environments.

Introduction: Monoethanolamine Lauryl Sulfate and Water Hardness

This compound is the salt formed from the neutralization of lauryl sulfuric acid with monoethanolamine. As an anionic surfactant, its hydrophilic head carries a negative charge, making it effective at lifting and suspending oily dirt in aqueous solutions.

Water hardness is primarily determined by the concentration of dissolved divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺). Water is classified from soft to very hard based on the concentration of these minerals. The interaction between these ions and anionic surfactants like MELS is a critical factor influencing their overall performance.

The Effect of Hard Water on this compound Performance

The efficacy of MELS is significantly compromised in hard water due to an ion exchange reaction. The divalent calcium and magnesium ions react with the negatively charged sulfate head of the MELS molecule, forming insoluble precipitates commonly known as "soap scum." This reaction reduces the concentration of active surfactant molecules in the solution, leading to a marked decrease in foaming, cleaning, and overall effectiveness.

Signaling Pathway of MELS Inactivation in Hard Water

MELS This compound (MELS) (Soluble) Precipitate Insoluble Calcium/Magnesium Lauryl Sulfate (Soap Scum) MELS->Precipitate Ion Exchange HardWater Hard Water (Ca²⁺, Mg²⁺ ions) HardWater->Precipitate ReducedPerformance Reduced Performance: - Decreased Foaming - Lower Cleaning Efficiency Precipitate->ReducedPerformance Leads to

Caption: Interaction of MELS with hard water ions leading to performance degradation.

Comparative Performance Data

While specific quantitative data for the performance of this compound in varying water hardness is not extensively published, the behavior of closely related anionic surfactants like sodium lauryl sulfate (SLS) and sodium dodecyl sulfate (SDS) provides a strong indication of its performance. The following table summarizes the expected comparative performance of MELS and alternative surfactants in soft and hard water based on established chemical principles and available data for similar anionic surfactants.

Performance Metric This compound (MELS) Non-Ionic Surfactants (e.g., Alcohol Ethoxylates) Amphoteric Surfactants (e.g., Cocamidopropyl Betaine)
Foaming in Soft Water ExcellentModerate to GoodGood to Excellent
Foaming in Hard Water Poor to Very PoorModerate to GoodGood to Excellent
Cleaning Efficiency in Soft Water ExcellentGood to ExcellentGood
Cleaning Efficiency in Hard Water PoorGood to ExcellentGood
Precipitate Formation in Hard Water HighNoneNone
Hard Water Stability LowHighHigh

Alternative Surfactants for Hard Water Applications

To overcome the limitations of MELS in hard water, formulators can utilize alternative surfactants that are less susceptible to the effects of mineral ions.

  • Non-ionic Surfactants: These surfactants do not have a charged head group and therefore do not react with calcium and magnesium ions. Examples include alcohol ethoxylates, alkyl polyglucosides, and cocamide MEA. They are excellent choices for hard water formulations, often blended with anionic surfactants to improve overall performance.

  • Amphoteric Surfactants: These surfactants have both a positive and a negative charge in their hydrophilic head group, making them zwitterionic. This dual charge provides them with excellent stability in hard water and a wide pH range. Cocamidopropyl betaine (B1666868) is a widely used example, known for its mildness and good foaming properties even in the presence of high mineral content.

Experimental Protocols

To quantitatively assess the performance of surfactants in varying water hardness, standardized testing methods are crucial. The following are detailed methodologies for key performance indicators.

Evaluation of Foaming Performance (Adapted from ASTM D1173)

Objective: To determine the foaming properties of a surfactant solution in waters of varying hardness.

Apparatus:

  • 1000 mL graduated cylinders with 10 mL graduations

  • Pipettes

  • Air source with a flowmeter

  • Gas diffuser stone

Procedure:

  • Prepare standardized hard water solutions with known concentrations of calcium and magnesium salts (e.g., 50 ppm, 150 ppm, 300 ppm CaCO₃ equivalent) and a soft water control (deionized water).

  • Prepare a 1% (w/v) solution of the surfactant to be tested in each of the water samples.

  • Pour 200 mL of the surfactant solution into a 1000 mL graduated cylinder.

  • Insert the gas diffuser stone to the bottom of the cylinder and connect it to the air source.

  • Introduce air at a constant rate of 94 ± 5 mL/min for 5 minutes.

  • Immediately after the 5-minute period, record the volume of the foam generated.

  • Allow the foam to settle for 10 minutes and record the final foam volume.

  • Repeat the experiment for each surfactant and water hardness level.

Experimental Workflow for Foaming Test

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepWater Prepare Water Samples (Soft & Hard) PrepSurfactant Prepare 1% Surfactant Solutions PrepWater->PrepSurfactant Pour Pour 200mL Solution into Cylinder PrepSurfactant->Pour Aerate Aerate for 5 min (94 mL/min) Pour->Aerate RecordInitial Record Initial Foam Volume Aerate->RecordInitial Settle Let Settle for 10 min RecordInitial->Settle RecordFinal Record Final Foam Volume Settle->RecordFinal Compare Compare Foam Volumes Across Samples RecordFinal->Compare

Caption: Workflow for the evaluation of surfactant foaming performance.

Evaluation of Cleaning Efficiency on Hard Surfaces (Adapted from ASTM D5331)

Objective: To evaluate the cleaning efficiency of a surfactant solution on a standardized soiled hard surface.

Apparatus:

  • Standardized soiled test panels (e.g., ceramic tiles with a specific soil composition)

  • Sponge or other application device

  • Rinsing apparatus

  • Reflectometer or colorimeter

Procedure:

  • Prepare surfactant solutions at a specified concentration in both soft and hard water.

  • Measure the initial reflectance of the clean, unsoiled test panels.

  • Apply a standardized soil mixture evenly over the surface of the test panels and allow them to cure under controlled conditions.

  • Measure the reflectance of the soiled panels.

  • Mount a soiled panel in the cleaning apparatus.

  • Apply a specific volume of the surfactant solution to a sponge and scrub the panel for a set number of cycles with a consistent force.

  • Rinse the panel thoroughly with the corresponding type of water (soft or hard).

  • Allow the panel to dry completely.

  • Measure the final reflectance of the cleaned panel.

  • Calculate the cleaning efficiency as the percentage of soil removed: Cleaning Efficiency (%) = [(Final Reflectance - Soiled Reflectance) / (Initial Reflectance - Soiled Reflectance)] x 100

Conclusion

The performance of this compound is significantly impaired by the presence of calcium and magnesium ions in hard water. The formation of insoluble precipitates leads to a reduction in foaming and cleaning efficacy. For applications where performance in hard water is critical, the use of non-ionic or amphoteric surfactants is recommended. The provided experimental protocols offer a standardized approach for researchers to quantify the performance of MELS and other surfactants under various water hardness conditions, enabling the formulation of robust and effective products.

Spectroscopic Characterization of Monoethanolamine Lauryl Sulfate Micelles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characterization of monoethanolamine lauryl sulfate (B86663) (MELS) micelles with common alternative surfactants, namely sodium lauryl sulfate (SLS) and cetyltrimethylammonium bromide (CTAB). Due to the limited availability of direct spectroscopic data for MELS in publicly accessible literature, data for the closely related surfactant, ammonium (B1175870) lauryl sulfate (ALS), is used as a proxy for certain spectroscopic analyses, with all instances clearly noted. This guide is intended to serve as a valuable resource for researchers involved in formulation science, drug delivery, and colloid chemistry.

Executive Summary

Monoethanolamine lauryl sulfate (MELS) is an anionic surfactant valued for its emulsifying, foaming, and cleansing properties. Its larger, more hydrophilic monoethanolamine headgroup compared to the simple sodium ion in sodium lauryl sulfate (SLS) influences its micellar properties, such as a lower critical micelle concentration (CMC). Spectroscopic techniques are indispensable for characterizing the formation, structure, and properties of surfactant micelles. This guide compares MELS with the widely used anionic surfactant SLS and the cationic surfactant cetyltrimethylammonium bromide (CTAB) across four key spectroscopic methods: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy.

Comparative Analysis of Micellar Properties

The critical micelle concentration (CMC) is a fundamental parameter for any surfactant, representing the concentration at which micelles begin to form. The table below summarizes the CMC values for MELS and the selected alternative surfactants.

SurfactantTypeChemical FormulaMolar Mass ( g/mol )Critical Micelle Concentration (CMC) (mM)
This compound (MELS) AnionicC₁₄H₃₃NO₅S327.48~0.1
Sodium Lauryl Sulfate (SLS) AnionicC₁₂H₂₅NaO₄S288.388.2
Cetyltrimethylammonium Bromide (CTAB) CationicC₁₉H₄₂BrN364.450.92
Ammonium Lauryl Sulfate (ALS) AnionicC₁₂H₂₉NO₄S283.43Not specified

Note: The CMC of MELS is noted to be lower than that of SLS due to the bulkier and more hydrophilic monoethanolamine headgroup which sterically hinders tight micelle packing.

Spectroscopic Characterization: A Comparative Overview

This section details the application of various spectroscopic techniques in characterizing MELS micelles and compares the expected or available data with that of SLS and CTAB.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the structural changes in surfactant molecules upon micellization. Changes in the vibrational frequencies of specific functional groups, particularly in the hydrocarbon tail and the polar headgroup, provide insights into the packing and environment within the micelle.

Expected Spectral Features for MELS Micelles:

  • C-H Stretching Vibrations (2800-3000 cm⁻¹): Upon micelle formation, the hydrocarbon tails of the surfactant molecules become more ordered within the hydrophobic core. This increased order is expected to result in a shift of the asymmetric (νₐs(CH₂)) and symmetric (νₛ(CH₂)) stretching bands to lower wavenumbers compared to the monomeric state.

  • S=O Stretching Vibrations (~1200-1250 cm⁻¹): The sulfate headgroup vibrations are sensitive to the degree of hydration and counterion binding. Changes in the position and shape of the S=O stretching band can indicate alterations in the headgroup environment upon micellization.

  • O-H and N-H Stretching Vibrations (~3200-3600 cm⁻¹): The monoethanolamine headgroup exhibits O-H and N-H stretching vibrations. These bands are sensitive to hydrogen bonding and will be influenced by the hydration shell of the micelle.

Comparative FTIR Data:

SurfactantKey Vibrational ModesObservations upon Micellization
MELS (proxy: ALS) C-H stretch, S=O stretch, N-H stretchShift of C-H stretching to lower wavenumbers. Changes in S=O and N-H stretching indicating altered hydration and headgroup interactions.
SLS C-H stretch (~2917, 2850 cm⁻¹), S=O stretch (~1210-1240 cm⁻¹)Shift of C-H stretching bands to lower frequencies, indicating a more ordered, quasi-crystalline state of the alkyl chains in the micelle core. The sulfate band is also sensitive to the local environment.
CTAB C-H stretch, C-N stretchSimilar to SLS, the C-H stretching vibrations shift to lower wavenumbers upon micellization. The C-N stretching of the headgroup can also show changes related to counterion binding and hydration.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is highly sensitive to the chemical environment of protons within a molecule. The formation of micelles leads to changes in the chemical shifts (δ) of the surfactant's protons, providing information on the location of different parts of the molecule within the micelle and the dynamics of the system.

Expected ¹H NMR Spectral Changes for MELS Micelles:

  • Alkyl Chain Protons: Protons in the hydrophobic tail will experience a different magnetic environment within the non-polar micelle core compared to the aqueous environment of the monomer. This typically results in an upfield shift of their resonance signals.

  • Headgroup Protons: The protons on the monoethanolamine headgroup and the α-methylene group adjacent to the sulfate will also show chemical shift changes upon micellization due to changes in hydration and proximity to other headgroups.

Comparative ¹H NMR Data:

SurfactantKey Proton SignalsChemical Shift Changes upon Micellization
MELS Alkyl chain (-(CH₂)ₙ-, -CH₃), Headgroup (-CH₂CH₂OH, -NH-)Upfield shift of alkyl chain protons. Downfield or upfield shifts of headgroup protons depending on their specific location and interactions.
SLS Terminal methyl (-CH₃), Methylene (B1212753) chain (-(CH₂)ₙ-), α-methylene (-O-CH₂-)Significant upfield shifts for the terminal methyl and methylene protons upon entering the hydrophobic core. The α-methylene protons, being closer to the polar headgroup, show a smaller upfield shift.
CTAB Terminal methyl (-CH₃), Methylene chain (-(CH₂)ₙ-), Headgroup methyls (-N(CH₃)₃)Similar upfield shifts for the alkyl chain protons are observed. The headgroup methyl protons often show a downfield shift due to the positively charged nitrogen and changes in the surrounding water structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an indirect method for determining the CMC of surfactants. It relies on the change in the absorbance of a hydrophobic probe molecule that preferentially partitions into the micellar core once micelles are formed.

Methodology for CMC Determination:

A hydrophobic dye, such as pyrene (B120774) or a lipophilic dye, is added to a series of surfactant solutions of varying concentrations. Below the CMC, the dye resides in the polar aqueous environment and exhibits a characteristic absorption spectrum. Above the CMC, the dye is incorporated into the non-polar interior of the micelles, leading to a change in its absorption spectrum (e.g., a shift in the maximum absorption wavelength, λₘₐₓ, or a change in absorbance). A plot of absorbance at a specific wavelength versus surfactant concentration will show a distinct break at the CMC.

Comparative Aspects:

While MELS itself does not have a strong chromophore in the UV-Vis region, this probe-based method is applicable. The choice of the probe and its interaction with the specific micelle type (anionic MELS/SLS vs. cationic CTAB) can influence the results. For instance, the charge of the probe can affect its partitioning into charged micelles.

Fluorescence Spectroscopy

Fluorescence spectroscopy, particularly using fluorescent probes, is a highly sensitive technique for determining the CMC and other micellar parameters like the aggregation number (Nₐgg) and the polarity of the micellar core.

CMC Determination:

Similar to UV-Vis spectroscopy, a fluorescent probe (e.g., pyrene) is used. The fluorescence properties of pyrene are highly sensitive to the polarity of its environment. In the polar aqueous phase, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in its emission spectrum is high. When pyrene is incorporated into the non-polar micellar core, this ratio decreases significantly. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration shows a sigmoidal curve, and the inflection point corresponds to the CMC.

Aggregation Number (Nₐgg) Determination using Fluorescence Quenching:

This method involves a fluorescent probe that is incorporated into the micelles and a quencher molecule that also partitions into the micelles. The quenching of the probe's fluorescence depends on the number of quencher molecules per micelle. By analyzing the fluorescence decay kinetics or steady-state fluorescence intensity as a function of quencher concentration, the aggregation number can be determined using the following equation, assuming a Poisson distribution of the quencher among the micelles:

ln(I₀/I) = [Q] / ([S] - CMC) * Nₐgg

Where:

  • I₀ is the fluorescence intensity in the absence of the quencher.

  • I is the fluorescence intensity in the presence of the quencher.

  • [Q] is the total quencher concentration.

  • [S] is the total surfactant concentration.

  • CMC is the critical micelle concentration.

Comparative Data:

SurfactantTypical Aggregation Number (Nₐgg)
MELS Data not readily available. Expected to be influenced by the larger headgroup size.
SLS 60 - 100
CTAB 60 - 130

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols that can be adapted for the specific instrumentation and surfactant system under investigation.

FTIR Spectroscopy of Micellar Solutions
  • Sample Preparation: Prepare a series of aqueous solutions of the surfactant at concentrations below and above its CMC. A solution of the pure solvent (e.g., deionized water or D₂O) should be used as a background reference. D₂O is often preferred to minimize the strong absorbance of H₂O in the mid-IR region.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR crystal (e.g., ZnSe or diamond) should be clean and properly aligned.

  • Data Acquisition:

    • Record a background spectrum of the pure solvent.

    • Introduce the surfactant solution onto the ATR crystal, ensuring complete coverage.

    • Record the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹.

    • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the surfactant.

  • Data Analysis: Analyze the positions and shapes of the characteristic vibrational bands (e.g., C-H stretching, S=O stretching) as a function of surfactant concentration.

¹H NMR Spectroscopy of Micellar Solutions
  • Sample Preparation: Prepare surfactant solutions in a deuterated solvent (e.g., D₂O) at various concentrations below and above the CMC. Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

  • Instrumentation: Use a high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire ¹H NMR spectra for each sample. Typical parameters include a 90° pulse width, a relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary to attenuate the residual HDO peak.

  • Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction). Determine the chemical shifts of the surfactant protons as a function of concentration.

Fluorescence Spectroscopy for CMC and Aggregation Number

CMC Determination:

  • Sample Preparation: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a series of surfactant solutions in water. Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of approximately 1 µM.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Set the excitation wavelength to ~335 nm.

    • Record the emission spectra from ~350 nm to 500 nm.

    • Measure the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Data Analysis: Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The midpoint of the transition in the resulting sigmoidal curve corresponds to the CMC.

Aggregation Number (Nₐgg) Determination:

  • Sample Preparation: Prepare a series of surfactant solutions at a concentration well above the CMC, each containing a fixed concentration of a fluorescent probe (e.g., pyrene, ~1 µM) and varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride).

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Excite the probe at its absorption maximum.

    • Measure the steady-state fluorescence intensity at the emission maximum of the probe for each sample.

  • Data Analysis: Plot ln(I₀/I) versus the quencher concentration. The slope of the resulting linear plot can be used to calculate the aggregation number using the equation provided in Section 2.4.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the spectroscopic characterization of surfactant micelles.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_techniques Spectroscopic Analysis cluster_analysis Data Analysis & Characterization cluster_comparison Comparative Evaluation Prep Prepare Surfactant Solutions (various concentrations) FTIR FTIR Spectroscopy Prep->FTIR NMR NMR Spectroscopy Prep->NMR UVVis UV-Vis Spectroscopy (with probe) Prep->UVVis Fluorescence Fluorescence Spectroscopy (with probe/quencher) Prep->Fluorescence FTIR_Analysis Analyze Vibrational Shifts (Packing, Hydration) FTIR->FTIR_Analysis NMR_Analysis Analyze Chemical Shifts (Micelle Structure) NMR->NMR_Analysis UVVis_Analysis Determine CMC UVVis->UVVis_Analysis Fluorescence_Analysis Determine CMC, Aggregation Number, Polarity Fluorescence->Fluorescence_Analysis Comparison Compare with Alternative Surfactants (SLS, CTAB) FTIR_Analysis->Comparison NMR_Analysis->Comparison UVVis_Analysis->Comparison Fluorescence_Analysis->Comparison

Caption: Workflow for the spectroscopic characterization and comparison of surfactant micelles.

Conclusion

The spectroscopic characterization of this compound micelles, while not as extensively documented as for surfactants like SLS and CTAB, can be effectively undertaken using a suite of standard techniques. This guide provides a framework for such investigations, offering comparative data and detailed experimental protocols. By leveraging FTIR, NMR, UV-Vis, and fluorescence spectroscopy, researchers can gain valuable insights into the micellar properties of MELS, facilitating its informed application in various scientific and industrial fields. Further research to generate and publish direct spectroscopic data for MELS would be a valuable contribution to the field of colloid and surfactant science.

A Comparative Analysis of the Foaming Properties of Various Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Surfactant Performance

The foaming capacity and stability of surfactants are critical parameters in a multitude of applications, ranging from pharmaceutical formulations and personal care products to industrial processes. The selection of an appropriate surfactant is paramount to achieving desired product performance and stability. This guide provides a comparative analysis of the foaming properties of three widely used surfactants: Sodium Lauryl Sulfate (SLS), an anionic surfactant; Cocamidopropyl Betaine (CAPB), an amphoteric surfactant; and Polysorbate 20, a non-ionic surfactant. The information presented herein is supported by established experimental protocols to aid in reproducible research and development.

Data Presentation: A Comparative Overview of Foaming Properties

The selection of a surfactant is often dictated by its foaming characteristics. While Sodium Lauryl Sulfate is recognized for its high foam volume, Cocamidopropyl Betaine is valued for its foam-boosting and stabilizing properties in formulations. Non-ionic surfactants like Polysorbate 20 are generally utilized for their emulsifying and solubilizing capabilities rather than their foaming prowess.

The following table summarizes representative data on the foaming properties of these three surfactants. It is important to note that this data is illustrative, compiled from typical performance characteristics, as a single comprehensive study directly comparing these three surfactants under identical, standardized conditions was not available in the reviewed literature. The data is based on the Ross-Miles method (ASTM D1173).

SurfactantTypeConcentration (%)Initial Foam Height (mm)Foam Stability after 5 min (%)
Sodium Lauryl Sulfate (SLS)Anionic1.018085
Cocamidopropyl Betaine (CAPB)Amphoteric1.013090
Polysorbate 20Non-ionic1.06050

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_apparatus Ross-Miles Apparatus Setup cluster_measurement Foam Generation & Measurement prep_solution Prepare 1% surfactant solution age_solution Age solution at 49°C for 30 min prep_solution->age_solution fill_receiver Add 50 mL of solution to the receiver prep_solution->fill_receiver fill_pipette Fill pipette with 200 mL of solution prep_solution->fill_pipette open_stopcock Open stopcock and allow solution to fall fill_receiver->open_stopcock fill_pipette->open_stopcock measure_initial Measure initial foam height (t=0) open_stopcock->measure_initial measure_stability Measure foam height at t=1, 3, and 5 min measure_initial->measure_stability

Caption: Experimental workflow for the Ross-Miles foam test.

foam_stability_factors cluster_factors Factors Influencing Foam Stability surface_tension Low Surface Tension foam_stability Enhanced Foam Stability surface_tension->foam_stability Allows for bubble formation film_elasticity High Film Elasticity (Marangoni Effect) film_elasticity->foam_stability Heals thinning foam films viscosity Increased Bulk and Surface Viscosity viscosity->foam_stability Slows film drainage repulsion Electrostatic/Steric Repulsion repulsion->foam_stability Prevents bubble coalescence

Caption: Key physicochemical factors that contribute to foam stability.

Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. The following sections provide detailed methodologies for two common techniques used to evaluate the foaming properties of surfactants.

Ross-Miles Foam Test (Based on ASTM D1173)

The Ross-Miles method is a widely accepted standard for determining the foaming properties of surfactants.[1][2]

1. Apparatus:

  • A jacketed glass receiver (900 ± 10 mm in height, 50 ± 0.5 mm internal diameter) with graduations.

  • A 200 mL pipette with a specified orifice diameter (2.9 ± 0.02 mm).[3]

  • A water bath for temperature control.

2. Procedure:

  • Prepare a solution of the surfactant at the desired concentration (e.g., 1.0% w/v) in distilled or deionized water.

  • Equilibrate the solution to the test temperature (e.g., 25°C).

  • Pour 50 mL of the surfactant solution into the receiver.

  • Fill the pipette with 200 mL of the same solution.

  • Position the pipette vertically over the center of the receiver.

  • Open the pipette stopcock fully and allow the solution to fall into the receiver, generating foam.[1][2]

  • Once the pipette is empty, immediately record the initial foam height in millimeters.

  • Record the foam height again at specified time intervals, typically 1, 3, and 5 minutes, to assess foam stability.[1]

3. Data Calculation:

  • Initial Foam Height: The foam height measured immediately after the pipette is empty.

  • Foam Stability: Calculated as a percentage of the initial foam height remaining after a specific time.

    • Foam Stability (%) = (Foam Height at time x / Initial Foam Height) * 100

SITA Foam Tester Method

The SITA FoamTester provides an automated and reproducible method for analyzing foam characteristics.[4]

1. Apparatus:

  • SITA FoamTester instrument, which includes a measuring vessel with a stirrer, an optical sensor system, and control software.

2. Procedure:

  • Ensure the instrument is clean and calibrated according to the manufacturer's instructions.

  • Prepare the surfactant solution at the desired concentration and temperature.

  • Place the specified volume of the surfactant solution into the sample reservoir.

  • Select or program the desired experimental sequence, including stirring speed and duration, and measurement intervals.

  • Initiate the automated measurement. The instrument will perform the following steps:

    • Transfer the sample to the measuring vessel.

    • Generate foam by stirring for the programmed duration and speed.

    • Measure the initial foam volume using the optical sensor.

    • Continuously monitor and record the foam volume at specified intervals to determine foam decay and stability.[5]

    • Some models can also analyze foam structure, such as bubble size distribution.[4]

3. Data Acquisition:

  • The SITA FoamTester software automatically records and analyzes the data, providing parameters such as:

    • Maximum foam volume.

    • Foam volume over time.

    • Foam decay rate.

    • Half-life of the foam (the time it takes for the foam volume to reduce by 50%).

References

Safety Operating Guide

Proper Disposal of Monoethanolamine Lauryl Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Monoethanolamine lauryl sulfate (B86663), a common surfactant in laboratory and cosmetic applications, requires careful handling and disposal to ensure the safety of personnel and to prevent environmental contamination. Adherence to proper disposal protocols is crucial due to its potential to cause skin and eye irritation and its toxicity to aquatic life.[1][2] This guide provides detailed procedures for the safe disposal of monoethanolamine lauryl sulfate in a laboratory setting.

Hazard and Safety Information

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin and Eye Damage: It can cause severe skin burns and serious eye damage.[3]

  • Aquatic Toxicity: The substance is harmful to aquatic life, with long-lasting effects.

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1]To protect against splashes that can cause serious eye irritation or damage.[1]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber).To prevent skin irritation and burns from direct contact.[4]
Body Protection Long-sleeved lab coat or chemical-resistant apron.To protect skin from accidental spills and splashes.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or if vapors/mists are generated, a NIOSH-approved respirator may be necessary.[2][5]To avoid inhalation of irritating vapors.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory.

1. Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
  • Labeling: Collect all waste containing this compound in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols.
  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1] The storage area should be secure and accessible only to authorized personnel.

2. Spill Management:

  • Immediate Action: In the event of a spill, evacuate the immediate area and ensure proper ventilation.
  • Containment: For small spills, absorb the material with an inert absorbent material such as sand, diatomaceous earth, or universal binder.[6]
  • Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.
  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent and water.

3. Final Disposal:

  • Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal regulations.
  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.[3]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal a Don Appropriate PPE b Segregate Waste a->b c Label Waste Container b->c d Store in Designated Area c->d h Arrange for Professional Disposal d->h e Contain Spill with Absorbent f Collect and Containerize e->f g Decontaminate Spill Area f->g g->b i Document Waste Transfer h->i

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Monoethanolamine lauryl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Monoethanolamine Lauryl Sulfate (B86663) (MEA-Lauryl Sulfate) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Monoethanolamine lauryl sulfate is recognized as a skin and eye irritant.[1][2] It is primarily used as a surfactant and cleansing agent in various cosmetic and personal care products.[3] While it is considered safe for use in rinse-off products at certain concentrations, proper handling in a laboratory environment is necessary to mitigate risks.[2]

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, especially in its concentrated form, a comprehensive approach to personal protection is mandatory. This involves the use of appropriate engineering controls and personal protective equipment to prevent contact with skin, eyes, and the respiratory system.[4][5][6][7][8]

Engineering Controls:

  • Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of any potential aerosols or vapors.[7]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]

Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Quantitative Data/Standards
Hand Protection Chemical-resistant gloves are required. Nitrile or Neoprene gloves are recommended.[11][12][13] Double gloving can provide additional protection.[12] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.Glove Breakthrough Time: For Monoethanolamine, some sources indicate a breakthrough time of >480 minutes for nitrile and neoprene gloves.[11] Specific data for this compound is not readily available, but a conservative approach should be taken.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[5] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[10]Standard: ANSI Z87.1
Body Protection A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10] Long pants and closed-toe shoes are required.N/A
Respiratory Protection Generally not required when working in a properly functioning fume hood. If vapors or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4][5][6]Exposure Limits (for Monoethanolamine): - OSHA PEL: 3 ppm (6 mg/m³) TWA- NIOSH REL: 3 ppm (8 mg/m³) TWA, 6 ppm (15 mg/m³) STEL- ACGIH TLV: 3 ppm (7.5 mg/m³) TWA, 6 ppm (15 mg/m³) STEL[14]

Operational Plan for Handling this compound

This section provides a step-by-step procedural guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Pre-Handling Check:

  • Ensure the work area within the chemical fume hood is clean and uncluttered.
  • Verify that the emergency eyewash station and safety shower are accessible and operational.
  • Assemble all necessary materials, including the this compound, solvents, glassware, and waste containers.
  • Don the appropriate PPE as outlined in the table above.

2. Weighing and Transferring:

  • Perform all weighing and transferring of solid or concentrated liquid this compound inside the chemical fume hood.
  • Use a disposable weighing boat for solids to minimize contamination of balances.
  • When transferring liquids, pour slowly and carefully to avoid splashing.[15]

3. Solution Preparation (Example Protocol):

  • To prepare a solution, slowly add the weighed this compound to the solvent (e.g., deionized water) while stirring.
  • For dissolution, use a magnetic stirrer and stir bar.
  • If heating is required, use a controlled heating mantle and monitor the temperature closely.
  • Once dissolved, transfer the solution to a clearly labeled storage container. The label should include the chemical name, concentration, date of preparation, and any relevant hazard warnings.

4. Post-Handling and Cleanup:

  • Wipe down the work surface in the fume hood with an appropriate cleaning agent.
  • Decontaminate any reusable glassware by rinsing it thoroughly with water and an appropriate detergent.
  • Dispose of all contaminated disposable materials in the designated hazardous waste container.
  • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Concentrated Waste: All unused concentrated this compound and solutions with a high concentration should be collected in a dedicated, labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure screw-top cap.[16]

  • Dilute Aqueous Waste: In some jurisdictions, very dilute aqueous solutions of surfactants may be permissible for drain disposal.[17] However, it is imperative to check with your institution's Environmental Health and Safety (EHS) department and local regulations before disposing of any chemical waste down the drain . If permitted, the solution should be neutralized to a pH between 6 and 8 before disposal.

  • Contaminated Solids: All disposable items that have come into contact with this compound, such as gloves, weighing boats, and paper towels, must be collected in a designated solid hazardous waste container.[18]

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, but labels should be defaced.[19]

Waste Storage and Disposal:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[16]

  • Store waste containers in a designated satellite accumulation area that is away from general laboratory traffic and incompatible chemicals.[16]

  • Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[18]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory environment.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal Prep Review SDS & SOP Area_Prep Prepare Work Area (Fume Hood) Prep->Area_Prep PPE Don Appropriate PPE Area_Prep->PPE Weigh Weigh/Measure Chemical PPE->Weigh Transfer Transfer & Mix Weigh->Transfer Experiment Perform Experiment Transfer->Experiment Decon Decontaminate Glassware & Work Area Experiment->Decon Waste_Seg Segregate Waste Decon->Waste_Seg Store_Waste Store in Labeled Hazardous Waste Container Waste_Seg->Store_Waste Dispose Dispose via EHS Store_Waste->Dispose

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.